5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVNMXRTDJRCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392974 | |
| Record name | 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109060-66-4 | |
| Record name | 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109060-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine , a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3][4][5] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4] The incorporation of a 3-bromophenyl substituent at the 5-position and an amine group at the 2-position of the oxadiazole ring can modulate the compound's physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents.[6]
This guide will delineate a robust and reproducible synthetic pathway to this compound, followed by a detailed exposition of the analytical techniques essential for its structural elucidation and purity assessment.
Synthetic Strategy: A Two-Step Approach to the 1,3,4-Oxadiazole Core
The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is most commonly and efficiently achieved through a two-step process commencing from an appropriate aromatic carboxylic acid. This strategy involves the initial formation of an acylthiosemicarbazide intermediate, followed by an oxidative cyclization to yield the desired 1,3,4-oxadiazole ring. This approach is favored for its versatility, scalability, and the commercial availability of the starting materials.
The chosen synthetic route for this compound is outlined below:
References
- 1. jchemrev.com [jchemrev.com]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. krpano - pano [artipano.com]
An In-depth Technical Guide to 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] Compounds incorporating this five-membered heterocyclic ring have demonstrated potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] This guide focuses on a specific, valuable building block: 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine . Its unique substitution pattern, featuring a bromine atom on the phenyl ring and a primary amine on the oxadiazole core, makes it a versatile intermediate for the synthesis of diverse compound libraries in the pursuit of novel therapeutics. This document provides a comprehensive overview of its chemical properties, synthesis, characterization, and its burgeoning role in drug development.
Physicochemical Properties and Structure
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source(s) |
| CAS Number | 109060-66-4 | [4] |
| Molecular Formula | C₈H₆BrN₃O | [4] |
| Molecular Weight | 240.06 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 75-76 °C | [5] |
| Solubility | Soluble in various organic solvents | [5] |
The structure of this compound, characterized by the fusion of a 1,3,4-oxadiazole ring with a 3-bromophenyl group, provides a unique combination of stability and reactivity.[5]
Figure 1: Chemical structure of this compound.
Synthesis Protocols
The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through several routes. Below are two detailed protocols: a common chemical synthesis approach and a reported electrochemical method.
Chemical Synthesis from 3-Bromobenzoic Acid
This widely applicable method involves the conversion of a carboxylic acid to the corresponding 2-amino-1,3,4-oxadiazole via a semicarbazide intermediate. The key transformation is the cyclization of the semicarbazone.
Figure 2: Workflow for the chemical synthesis of this compound.
Step-by-Step Methodology:
-
Synthesis of 3-Bromobenzohydrazide:
-
To a solution of 3-bromobenzoic acid in an appropriate solvent (e.g., toluene), add thionyl chloride (SOCl₂) dropwise at room temperature.[6]
-
Reflux the mixture for 2-4 hours until the evolution of gas ceases.
-
Remove the excess SOCl₂ and solvent under reduced pressure to obtain crude 3-bromobenzoyl chloride.[6]
-
Dissolve the crude 3-bromobenzoyl chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled solution of hydrazine hydrate.
-
Stir the reaction mixture for several hours, then isolate the precipitated 3-bromobenzohydrazide by filtration, wash with water, and dry.
-
-
Synthesis of this compound:
-
Dissolve 3-bromobenzohydrazide in a suitable solvent (e.g., methanol).
-
Add this solution to a freshly prepared solution of cyanogen bromide in the same solvent.[7]
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.[7]
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.
-
Electrochemical Synthesis from 3-Bromobenzaldehyde
An alternative, efficient method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the electrochemical oxidation of semicarbazones.[5]
Figure 3: Workflow for the electrochemical synthesis of this compound.
Step-by-Step Methodology:
-
Semicarbazone Formation:
-
Dissolve semicarbazide hydrochloride and sodium acetate in water.
-
Add 3-bromobenzaldehyde to the solution with continuous stirring.
-
Allow the mixture to stand overnight, during which the semicarbazone product precipitates.[5]
-
Filter the solid, wash with water, and dry.
-
-
Electrochemical Cyclization:
-
Dissolve the prepared semicarbazone and a supporting electrolyte (e.g., LiClO₄) in acetic acid.
-
Carry out the electrolysis in an undivided cell at a controlled potential.[5]
-
Upon completion of the reaction, process the electrolyte to isolate the crude product.
-
Purify the crude product by chromatography or recrystallization to obtain this compound.[5]
-
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
| Technique | Key Features and Observations |
| ¹H NMR | (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons of the 3-bromophenyl ring are observed in the range of 6.94-7.24 ppm (m, 4H). A singlet at 7.75 ppm (s, 2H) is attributed to the amino (-NH₂) protons.[5] |
| ¹³C NMR | (DMSO-d₆, δ ppm): Characteristic peaks are observed at approximately 158.9 (C-2 of oxadiazole), 147.7 (C-5 of oxadiazole), and in the aromatic region (106.4-140.6 ppm) for the carbons of the bromophenyl ring.[5] |
| IR | (KBr, cm⁻¹): A broad absorption band in the region of 3362 cm⁻¹ corresponds to the N-H stretching of the primary amine. The C=N stretching of the oxadiazole ring is observed around 1620 cm⁻¹. Other characteristic peaks include C-H aromatic stretching (3042 cm⁻¹), C=C aromatic stretching (1473 cm⁻¹), and C-O-C stretching of the oxadiazole ring (1265, 1072 cm⁻¹).[5] |
| Mass Spec. | (m/z): The molecular ion peak is observed at 240 (M⁺) and 241 (M⁺+1), consistent with the molecular weight of the compound.[5] |
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The presence of the reactive amino group and the bromine atom allows for diverse chemical modifications.
Precursor for Anticancer Agents
The 1,3,4-oxadiazole nucleus is a common feature in many compounds with potent anticancer activity.[8] These compounds often exert their effects through various mechanisms, including the inhibition of kinases, enzymes crucial for cell proliferation, and growth factors.[4][5] Some derivatives have been shown to target telomerase, an enzyme active in cancer cells that contributes to their immortality.[9] Additionally, the NF-κB signaling pathway, which is aberrantly activated in many cancers, has been identified as a target for some 1,3,4-oxadiazole-based compounds.[10] The bromophenyl moiety of the title compound can be utilized for cross-coupling reactions to introduce further complexity and modulate biological activity.
Scaffold for Anti-inflammatory Drugs
Chronic inflammation is a hallmark of numerous diseases. Derivatives of 1,3,4-oxadiazoles have shown promising anti-inflammatory properties.[2] While the exact mechanism is not fully elucidated for all derivatives, it is postulated that some may act by inhibiting the biosynthesis of prostaglandins, key mediators of inflammation.[11] The structural similarity of the 1,3,4-oxadiazole ring to carboxylic acids, esters, and amides allows it to act as a bioisostere, potentially leading to improved pharmacological profiles.[3]
Development of Antimicrobial Agents
The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has been incorporated into molecules with significant antibacterial and antifungal activities.[12]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: May cause skin and serious eye irritation. May cause respiratory irritation.[9]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of in accordance with local, regional, and national regulations.[8]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis, combined with the reactivity of its functional groups, provides a gateway to a vast chemical space of potential therapeutic agents. The proven track record of the 1,3,4-oxadiazole scaffold in exhibiting a wide range of biological activities, particularly in the realms of oncology and inflammatory diseases, underscores the importance of this compound as a key intermediate in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage its potential in their drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. 1,3,4-Oxadiazoles as Telomerase Inhibitor: Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 11. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thaiscience.info [thaiscience.info]
A Technical Guide to 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
Executive Summary: The 1,3,4-oxadiazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "biologically imperative scaffold" due to the broad and potent activities of its derivatives.[1] These five-membered heterocyclic compounds are integral to the development of novel therapeutic agents, exhibiting a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4] This guide focuses on a specific analogue, 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS No: 109060-66-4), providing an in-depth analysis for researchers and drug development professionals. We will explore its rational synthesis, comprehensive characterization, and the vast therapeutic landscape it potentially occupies, grounded in the established significance of its structural class.
The 1,3,4-Oxadiazole Core: A Privileged Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Its unique electronic features, including hydrogen bond accepting capabilities, allow it to interact with a multitude of biological targets, making it a highly versatile pharmacophore.[4][5] Derivatives have been successfully developed into commercial drugs, such as the HIV integrase inhibitor Raltegravir, validating the therapeutic promise of this chemical class.[5]
The subject of this guide, this compound, incorporates several key features:
-
The 1,3,4-Oxadiazole Ring: Provides the core scaffold for biological activity.
-
A 2-Amino Group: Offers a crucial point for further chemical modification and serves as a key hydrogen-bonding moiety.
-
A 3-Bromophenyl Moiety: The bromine atom, a halogen, can participate in halogen bonding, a significant and increasingly recognized non-covalent interaction in drug-receptor binding. Its position on the phenyl ring influences the molecule's overall conformation and electronic distribution, which can be critical for target specificity.
Below is the chemical structure of the title compound.
References
- 1. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
Spectroscopic Characterization of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine . As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and scientists. This document synthesizes data from analogous structures and established principles of spectroscopy to present a detailed characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound (Molecular Formula: C₈H₆BrN₃O, Molecular Weight: 240.06 g/mol ) is a disubstituted aromatic heterocycle.[1] Its structure comprises a central 1,3,4-oxadiazole ring, which is known to be a bioisostere for amide and ester functionalities, enhancing its potential in rational drug design.[2] The molecule is substituted at the 5-position with a 3-bromophenyl group and at the 2-position with a primary amine group.
The strategic placement of the bromine atom at the meta position of the phenyl ring and the amine group on the oxadiazole core dictates a unique spectroscopic fingerprint. This guide will dissect the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a framework for empirical data validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. Experiments are typically conducted in deuterated solvents such as DMSO-d₆ or CDCl₃.[3]
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the bromophenyl ring and the protons of the amine group. The chemical shifts (δ) are influenced by the electronic effects of the substituents.
Expected ¹H NMR Data (Predicted, in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH₂ | ~7.5 - 8.5 | Broad Singlet | N/A | Amine protons are exchangeable and often appear as a broad signal. Its position is solvent and concentration-dependent. |
| H-2' (Ar-H) | ~8.1 - 8.3 | Triplet (t) | ~1.8 | This proton is ortho to the oxadiazole ring and meta to the bromine. It shows small coupling to H-4' and H-6'. |
| H-6' (Ar-H) | ~7.8 - 8.0 | Doublet of Doublets (dd) | ~7.9, 1.5 | This proton is ortho to both the oxadiazole and bromine, experiencing coupling from H-5' and H-4'. |
| H-4' (Ar-H) | ~7.7 - 7.9 | Doublet of Doublets (dd) | ~8.0, 1.5 | This proton is meta to the oxadiazole and ortho to the bromine, coupled to H-5' and H-2'. |
| H-5' (Ar-H) | ~7.4 - 7.6 | Triplet (t) | ~7.9 | This proton is meta to both substituents and coupled to its two ortho neighbors, H-4' and H-6'. |
Note: These are predicted values based on analyses of similar 5-aryl-1,3,4-oxadiazol-2-amine structures.[4]
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum provides a map of the carbon skeleton. The electron-withdrawing nature of the oxadiazole ring and the bromine atom significantly influences the chemical shifts of the aromatic and heterocyclic carbons.
Expected ¹³C NMR Data (Predicted, in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (Oxadiazole) | ~165 - 168 | Carbon of the C-NH₂ group, highly deshielded due to adjacent heteroatoms and the amine group. |
| C-5 (Oxadiazole) | ~155 - 158 | Carbon attached to the bromophenyl ring, deshielded by heteroatoms. |
| C-1' (Ar-C) | ~125 - 128 | Quaternary carbon attached to the oxadiazole ring. |
| C-3' (Ar-C) | ~121 - 123 | Carbon bearing the bromine atom (C-Br), its shift is directly influenced by the halogen. |
| C-2' (Ar-C) | ~124 - 126 | Aromatic CH carbon ortho to the oxadiazole. |
| C-6' (Ar-C) | ~129 - 131 | Aromatic CH carbon ortho to the oxadiazole. |
| C-4' (Ar-C) | ~132 - 134 | Aromatic CH carbon para to the oxadiazole. |
| C-5' (Ar-C) | ~131 - 133 | Aromatic CH carbon meta to the oxadiazole. |
Note: Chemical shifts for substituted oxadiazoles can be found in various studies, providing a basis for these predictions.[4][5]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[4]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum provides information on the vibrational modes of the bonds. For this compound, key absorptions are expected for the N-H, C=N, C-O-C, and aromatic C-H bonds.
Expected IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3350 - 3100 | N-H Stretch | Medium-Strong | Primary Amine (NH₂) |
| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic C-H |
| ~1640 | C=N Stretch | Strong | Oxadiazole Ring |
| 1580 - 1450 | C=C Stretch | Medium-Strong | Aromatic Ring |
| 1250 - 1150 | C-O-C Stretch | Strong | Oxadiazole Ring (Asymmetric) |
| 1080 - 1020 | C-O-C Stretch | Strong | Oxadiazole Ring (Symmetric) |
| ~700-800 | C-Br Stretch | Medium | Aryl Bromide |
Rationale: The N-H stretching of the primary amine typically appears as a doublet in this region. The C=N and C-O-C stretches are characteristic of the 1,3,4-oxadiazole ring system.[4][6][7]
Experimental Protocol for IR Data Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 239 and 241. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity (M⁺ and M+2), which is a definitive indicator of a monobrominated compound.
-
Major Fragmentation Pathways: The fragmentation of 1,3,4-oxadiazole derivatives often involves the cleavage of the heterocyclic ring.
Logical Fragmentation Workflow:
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use an appropriate ionization technique. Electron Impact (EI) is common for volatile compounds and provides extensive fragmentation data, while Electrospray Ionization (ESI) is a softer technique suitable for less volatile compounds, often showing a strong molecular ion peak.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (confirming the molecular weight) and interpret the fragmentation pattern to support the proposed structure.
Conclusion and Best Practices
The combined application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the structural elucidation of this compound. For researchers in drug development, it is crucial to correlate the empirical data with the predicted spectra outlined in this guide. Any significant deviation may suggest the presence of impurities, an alternative isomer, or an unexpected reaction product. Adherence to standardized protocols for data acquisition and analysis is essential for ensuring the scientific integrity and trustworthiness of the results. The spectroscopic data presented herein serves as a benchmark for the quality control and characterization of this important heterocyclic scaffold.
References
- 1. 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | C8H6BrN3O | CID 356897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. journalspub.com [journalspub.com]
An In-Depth Technical Guide to the Potential Biological Activities of 1,3,4-Oxadiazole Derivatives
Executive Summary
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities. This five-membered heterocyclic ring, featuring one oxygen and two nitrogen atoms, serves as a privileged structure in the design of novel therapeutic agents. Its metabolic stability and ability to participate in hydrogen bonding interactions with various biological targets have propelled its derivatives to the forefront of drug discovery research. This guide provides a comprehensive technical overview of the significant biological activities exhibited by 1,3,4-oxadiazole derivatives, including their anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties. We delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship insights, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The 1,3,4-Oxadiazole Scaffold - A Privileged Motif in Drug Discovery
Chemical Structure and Properties
The 1,3,4-oxadiazole is an aromatic heterocyclic compound with the molecular formula C₂H₂N₂O.[1] Its structure is characterized by a five-membered ring containing one oxygen atom and two nitrogen atoms in the 1, 3, and 4 positions. This arrangement of heteroatoms imparts unique physicochemical properties, including metabolic stability and the capacity to act as a bioisosteric replacement for ester and amide functionalities. The presence of the toxophoric -N=C-O- linkage is believed to be a key contributor to its diverse biological activities.[2][3]
Significance in Medicinal Chemistry
The 1,3,4-oxadiazole nucleus is a recurring motif in a multitude of biologically active compounds.[4] Its derivatives have demonstrated a wide array of pharmacological effects, making them attractive candidates for the development of new drugs.[1][5] Several marketed drugs, such as the anticancer agent Zibotentan, the HIV-integrase inhibitor Raltegravir, and the antibacterial agent Furamizole, feature this heterocyclic core, underscoring its therapeutic relevance.[6][7] The continued exploration of 1,3,4-oxadiazole derivatives is a testament to their potential to address a range of unmet medical needs.[1]
Scope of this Guide
This technical guide offers an in-depth exploration of the multifaceted biological activities of 1,3,4-oxadiazole derivatives. It is designed to provide researchers and drug development professionals with a thorough understanding of their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation.
Anticancer Activities of 1,3,4-Oxadiazole Derivatives
The quest for novel anticancer agents has identified 1,3,4-oxadiazole derivatives as a promising class of compounds with potent antiproliferative effects against a wide range of cancer cell lines.[8]
Mechanistic Insights
The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation.[9][10]
Many 1,3,4-oxadiazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression. These include:
-
Histone Deacetylases (HDACs): Some derivatives have shown potent HDAC inhibitory activity, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.[4][8]
-
Thymidylate Synthase (TS): As a critical enzyme in DNA synthesis, TS is a well-established target for cancer chemotherapy. Certain 1,3,4-oxadiazole thioether derivatives have been reported as effective TS inhibitors.[4][9]
-
Tyrosine Kinases: These enzymes play a pivotal role in cell signaling pathways that regulate cell growth and division. 1,3,4-oxadiazole derivatives have been shown to inhibit tyrosine kinases such as VEGFR-2, thereby impeding tumor angiogenesis.[10]
-
Topoisomerase II: Inhibition of this enzyme leads to DNA damage and ultimately, cell death.[9]
-
Telomerase: By inhibiting telomerase, some derivatives can induce senescence in cancer cells.[9][10]
A significant mechanism by which 1,3,4-oxadiazole derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death.[11] Studies have shown that these compounds can trigger both early and late-stage apoptosis in various cancer cell lines.[11]
Other reported anticancer mechanisms of 1,3,4-oxadiazole derivatives include:
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by inhibiting tubulin polymerization can lead to mitotic arrest and cell death.[8]
-
Inhibition of NF-κB Signaling Pathway: This pathway is often constitutively active in cancer cells and promotes their survival.[10]
-
Inhibition of B-cell lymphoma 2 (Bcl-2): As an anti-apoptotic protein, inhibition of Bcl-2 can sensitize cancer cells to apoptotic stimuli.[10]
Caption: Key anticancer mechanisms of 1,3,4-oxadiazole derivatives.
Structure-Activity Relationship (SAR) Highlights
SAR studies have revealed that the nature and position of substituents on the 1,3,4-oxadiazole ring significantly influence their anticancer potency. For instance, the presence of aromatic and heterocyclic moieties at the 2 and 5 positions is often associated with enhanced activity.[8]
Experimental Protocols for Anticancer Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Data Summary: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | [9] |
| Compound 4h | A549 (Lung) | <0.14 | [11] |
| Phenylpiperazine derivative 13 | HepG2 (Liver) | More effective than 5-fluorouracil |
Antimicrobial Activities of 1,3,4-Oxadiazole Derivatives
The emergence of antimicrobial resistance necessitates the development of new antimicrobial agents. 1,3,4-Oxadiazole derivatives have demonstrated significant potential in this area, exhibiting a broad spectrum of activity against various microorganisms.[12][13][14]
Antibacterial Activity
The antibacterial action of 1,3,4-oxadiazole derivatives is believed to stem from multiple mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase.[12] The toxophoric -N=C-O- linkage may also react with nucleophilic centers in microbial cells, contributing to their bactericidal effects.[2]
These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][12]
Antifungal Activity
Several 1,3,4-oxadiazole derivatives have exhibited promising antifungal activity against a range of fungal pathogens.[12][14]
Antiviral Activity
The antiviral potential of 1,3,4-oxadiazole derivatives has been demonstrated against various viruses, including the tobacco mosaic virus (TMV) and HIV.[15][16][17] Some myricetin derivatives containing a 1,3,4-oxadiazole bisthioether moiety have shown significant antiviral effects against TMV.[15]
Antitubercular Activity
Certain 1,3,4-oxadiazole derivatives have displayed notable activity against Mycobacterium tuberculosis, including drug-resistant strains.[5][12]
Experimental Protocols for Antimicrobial Evaluation
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Prepare a serial two-fold dilution of the 1,3,4-oxadiazole derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized bacterial or fungal suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Data Summary: Antimicrobial Potency of Key 1,3,4-Oxadiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| OZE-I | S. aureus | 4-16 | [2] |
| Norfloxacin derivative 4a | MRSA | 0.25-1 | [12] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100 times stronger than ampicillin | [12] |
Anti-inflammatory Activities of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives have emerged as a promising class of anti-inflammatory agents with the potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[18][19][20]
Mechanisms of Action
The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][21] Some derivatives are also postulated to act by inhibiting the biosynthesis of certain prostaglandins.[18]
In Vitro and In Vivo Models
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has been evaluated using various in vitro and in vivo models.[7][19]
Experimental Protocols for Anti-inflammatory Screening
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory activity.
Protocol:
-
Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin or egg albumin.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 51°C for 20 minutes.
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of denaturation.
Principle: Carrageenan injection in the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this edema is an indication of its anti-inflammatory activity.
Protocol:
-
Administer the 1,3,4-oxadiazole derivative or a standard drug (e.g., indomethacin) to rats orally or intraperitoneally.
-
After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage inhibition of edema.
Data Summary: Anti-inflammatory Efficacy
| Compound | Model | Activity | Reference |
| Biphenyl-4-yloxy acetic acid derivative | Carrageenan-induced rat paw edema | 81.81% inhibition | [1] |
| 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | Carrageenan-induced rat paw edema | 61.9% inhibition | [20] |
Antidiabetic Activities of 1,3,4-Oxadiazole Derivatives
Diabetes mellitus is a major global health concern, and there is a continuous search for new and effective antidiabetic agents. 1,3,4-Oxadiazole derivatives have shown considerable promise in this area.[22][23][24][25]
Key Molecular Targets
The antidiabetic effects of 1,3,4-oxadiazole derivatives are mediated through the modulation of several key molecular targets, including:
-
α-Amylase and α-Glucosidase: Inhibition of these carbohydrate-hydrolyzing enzymes in the digestive tract can delay glucose absorption and reduce postprandial hyperglycemia.[24][25][26]
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Activation of PPARγ can improve insulin sensitivity.[22]
-
GSK-3β: Inhibition of this enzyme is another potential mechanism for the antidiabetic action of these compounds.[22]
Caption: Molecular targets for the antidiabetic activity of 1,3,4-oxadiazoles.
In Vitro and In Vivo Studies
The antidiabetic potential of these compounds has been validated through both in vitro enzyme inhibition assays and in vivo studies using animal models of diabetes.[23][26]
Experimental Protocols for Antidiabetic Evaluation
Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.
Protocol:
-
Prepare a reaction mixture containing α-glucosidase enzyme, phosphate buffer, and the 1,3,4-oxadiazole derivative at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value.
Data Summary: Antidiabetic Profile of 1,3,4-Oxadiazole Analogs
| Compound | Target | Activity | Reference |
| Sulfonamide hybrids A-III and A-IV | In vivo model | Significant reduction in blood glucose | [23] |
| Various derivatives | α-amylase and α-glucosidase | Inhibition | [24][25] |
Anticonvulsant Activities of 1,3,4-Oxadiazole Derivatives
Epilepsy is a neurological disorder characterized by recurrent seizures. 1,3,4-Oxadiazole derivatives have been investigated for their anticonvulsant properties and have shown promising results in preclinical models.[6][27][28][29][30]
Mechanism of Action
The anticonvulsant activity of these compounds is often linked to their ability to modulate the GABAergic system.[6][28] Some derivatives have been shown to bind to the GABA-A receptor, potentiating the inhibitory effects of GABA, a major inhibitory neurotransmitter in the central nervous system.[6][28]
Preclinical Models
The anticonvulsant efficacy of 1,3,4-oxadiazole derivatives is typically evaluated using well-established animal models of seizures.[6][27][30]
Experimental Protocols for Anticonvulsant Assessment
Principle: This test is used to identify compounds that are effective against generalized tonic-clonic seizures.
Protocol:
-
Administer the 1,3,4-oxadiazole derivative or a standard drug (e.g., diazepam) to mice.
-
After a predetermined time, deliver an electrical stimulus through corneal electrodes.
-
Observe the mice for the presence or absence of the hind limb tonic extension phase of the seizure.
-
Protection is defined as the abolition of the hind limb tonic extension.
Principle: This test is used to identify compounds that are effective against absence seizures.
Protocol:
-
Administer the 1,3,4-oxadiazole derivative or a standard drug to mice.
-
After a specific time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.
-
Observe the mice for the onset of clonic and tonic seizures.
-
The ability of the compound to prevent or delay the onset of seizures is recorded.
Data Summary: Anticonvulsant Activity
| Compound | Model | ED₅₀ (mg/kg) | Reference |
| 5b | MES | 8.9 | [28] |
| 5b | scPTZ | 10.2 | [28] |
| Compound 9 | PTZ-induced lethal convulsion | Respectable anticonvulsant activity | [29] |
Other Notable Biological Activities
In addition to the major activities discussed above, 1,3,4-oxadiazole derivatives have also been reported to possess several other biological properties, including:
-
Herbicidal Activity: Certain derivatives have shown potential as herbicides.[31][32][33]
-
Analgesic Activity: Some compounds have demonstrated pain-relieving properties.[20]
-
Anxiolytic Activity: A few derivatives have exhibited anxiety-reducing effects.[28]
Conclusion and Future Perspectives
The 1,3,4-oxadiazole scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. The diverse range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant effects, highlights their immense therapeutic potential. The mechanistic insights and structure-activity relationships that have been elucidated provide a strong foundation for the rational design of new and more potent drug candidates.
Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies to access a wider chemical space of 1,3,4-oxadiazole derivatives is crucial. Further elucidation of the precise molecular mechanisms of action for various biological activities will enable more targeted drug design. The use of computational tools for in silico screening and prediction of ADMET properties can help in prioritizing lead compounds for further development. Additionally, the investigation of hybrid molecules that combine the 1,3,4-oxadiazole scaffold with other pharmacophores could lead to the discovery of agents with enhanced efficacy and novel mechanisms of action.
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theoretical studies on the 1,3,4-oxadiazole ring system
An In-Depth Technical Guide to the Theoretical Avenues of the 1,3,4-Oxadiazole Ring System
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the 1,3,4-oxadiazole ring system from a theoretical and computational perspective. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging or considering this important heterocyclic scaffold in their work. We will delve into the fundamental electronic properties, reactivity, and its strategic application as a bioisostere, supported by computational methodologies that are shaping modern drug discovery.
The 1,3,4-Oxadiazole Core: A Privileged Scaffold
The 1,3,4-oxadiazole is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms.[1][2][3] This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[4] Its derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[5][6][7][8] The widespread utility of the 1,3,4-oxadiazole ring stems from its unique electronic configuration, metabolic stability, and its ability to engage in various non-covalent interactions, making it a "privileged scaffold" in drug design.[8]
Theoretical and computational studies are indispensable for unlocking the full potential of this scaffold. They provide a lens through which we can understand and predict the behavior of 1,3,4-oxadiazole derivatives at a molecular level, guiding the rational design of novel therapeutic agents and materials.[9][10][11]
Unraveling the Electronic Landscape and Aromaticity
The arrangement of heteroatoms in the 1,3,4-oxadiazole ring creates a unique electronic environment that dictates its chemical behavior.
Electron Distribution and Reactivity
The 1,3,4-oxadiazole ring is inherently electron-deficient.[12] This is due to the presence of two electronegative, pyridine-like nitrogen atoms which withdraw electron density from the carbon atoms.[12][13] This electron deficiency renders the ring relatively resistant to electrophilic substitution at its carbon atoms.[12][13] Conversely, the nitrogen atoms, with their lone pairs of electrons, are the most probable sites for electrophilic attack.[13] Computational techniques such as the generation of Molecular Electrostatic Potential (MEP) surfaces confirm this, showing negative potential (electron-rich regions) localized around the nitrogen atoms.[14]
The Aromaticity Debate
The aromaticity of the 1,3,4-oxadiazole ring is a subject of nuanced discussion in theoretical chemistry.[15] While it is a stable, planar, conjugated system, the replacement of two -CH= groups in furan with two pyridine-type nitrogens reduces its aromaticity to some extent.[13] Different computational methods provide varying perspectives:
-
Geometric Methods (e.g., HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates aromaticity based on bond length equalization. Some studies using HOMA suggest a non-aromatic character for the 1,3,4-oxadiazole ring.[15]
-
Magnetic Methods (e.g., NICS): Nucleus-Independent Chemical Shift (NICS) calculations probe the magnetic shielding in the center of the ring. NICS values often predict a relatively high degree of aromaticity for the 1,3,4-oxadiazole nucleus.[15]
This discrepancy highlights the complexity of defining and quantifying aromaticity. For practical purposes in drug design, the ring is considered a stable heteroaromatic system.[12]
The Strategic Role of 1,3,4-Oxadiazole as a Bioisostere
One of the most powerful applications of the 1,3,4-oxadiazole ring in medicinal chemistry is its role as a bioisostere. Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile.[16]
The 1,3,4-oxadiazole ring is an excellent bioisostere for amide and ester functional groups.[17] This substitution can offer several key advantages:
-
Metabolic Stability: Amide and ester bonds are often susceptible to hydrolysis by enzymes in the body. The 1,3,4-oxadiazole ring is generally more resistant to metabolic degradation, which can lead to improved bioavailability and a longer duration of action.[16][17]
-
Improved Physicochemical Properties: The replacement can fine-tune properties like lipophilicity (LogP) and aqueous solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[16][17]
-
Receptor Interaction: The oxadiazole ring can act as a hydrogen bond acceptor through its nitrogen atoms, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in amides and esters.[18]
Core Computational Methodologies in 1,3,4-Oxadiazole Research
A suite of computational tools is routinely employed to investigate 1,3,4-oxadiazole derivatives, providing insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[19][20] It is a workhorse for studying 1,3,4-oxadiazoles.
Applications:
-
Geometry Optimization: Determining the most stable 3D conformation of a molecule.[19]
-
Electronic Properties: Calculating HOMO-LUMO energy gaps, which relate to the molecule's reactivity and electronic transitions.[21][22]
-
Spectroscopic Analysis: Predicting IR and NMR spectra to aid in the structural characterization of newly synthesized compounds.[23]
-
Reactivity Descriptors: Calculating parameters that predict the most likely sites for chemical reactions.[19]
Typical Protocol:
-
Structure Drawing: A 2D structure of the 1,3,4-oxadiazole derivative is drawn.
-
Input File Preparation: The 2D structure is converted to 3D coordinates. A computational chemistry software package is used, selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).
-
Calculation: The software performs the DFT calculations to find the lowest energy conformation and calculate the desired electronic properties.
-
Analysis: The output is analyzed to extract data on bond lengths, angles, orbital energies, and predicted spectra.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[24][25] This is a cornerstone of structure-based drug design.
Applications:
-
Binding Mode Prediction: Visualizing how a 1,3,4-oxadiazole derivative fits into the active site of a target protein.[10]
-
Affinity Estimation: Calculating a docking score that estimates the binding affinity between the ligand and the protein.[19]
-
Virtual Screening: Docking large libraries of virtual compounds to identify potential hits for further development.[20]
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[9][10]
Workflow:
-
Data Collection: A dataset of 1,3,4-oxadiazole derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.
-
Descriptor Calculation: Molecular descriptors (physicochemical, topological, etc.) are calculated for each molecule.
-
Model Building: Statistical methods (e.g., multiple linear regression) are used to build an equation that correlates the descriptors with biological activity.[9][10]
-
Model Validation: The predictive power of the QSAR model is rigorously tested.
The resulting model can then be used to predict the activity of new, unsynthesized 1,3,4-oxadiazole derivatives, prioritizing the most promising candidates for synthesis.
Quantitative Data Summary
Theoretical studies provide a wealth of quantitative data. The following table summarizes typical calculated properties for the parent 1,3,4-oxadiazole ring, which serve as a baseline for understanding substituted derivatives.
| Property | Theoretical Value (Typical) | Significance |
| C=N Bond Length | ~1.30 Å | Shorter than a C-N single bond, indicating double bond character and conjugation. |
| N-N Bond Length | ~1.38 Å | Reflects the single bond character between the two nitrogen atoms. |
| C-O Bond Length | ~1.35 Å | Intermediate between a single and double bond, indicating electron delocalization. |
| HOMO-LUMO Gap | ~6-7 eV (Varies with method) | A large gap indicates high electronic stability.[22] |
| NICS(0) Value | -5 to -10 ppm (Varies) | Negative values are indicative of aromatic character.[15] |
Note: Values are approximate and can vary significantly based on the level of theory (functional and basis set) used in the calculation.
Conclusion and Future Perspectives
Theoretical and computational studies have fundamentally advanced our understanding of the 1,3,4-oxadiazole ring system. These in silico approaches provide invaluable insights into the electronic structure, reactivity, and bioisosteric potential of this privileged scaffold. By integrating methods like DFT, molecular docking, and QSAR, researchers can navigate the vast chemical space of 1,3,4-oxadiazole derivatives with greater efficiency and precision, accelerating the discovery of new drugs and materials.
The future of this field will likely involve the increasing use of artificial intelligence and machine learning to build more sophisticated predictive models, further enhancing our ability to design 1,3,4-oxadiazole-based molecules with tailored properties for specific therapeutic and technological applications.
References
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- 25. Molecular Modeling of some 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors for the Treatment of Cancer | Bentham Science [eurekaselect.com]
Methodological & Application
Application Note & Protocol: A One-Pot Synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine from 3-Bromobenzoic Acid
Abstract: This document provides a comprehensive guide for the synthesis of 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a robust and efficient one-pot method starting from commercially available 3-bromobenzoic acid. We elaborate on the reaction mechanism, provide a detailed step-by-step experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering field-proven insights into the causality behind experimental choices to ensure reproducible and high-yield results.
Introduction and Scientific Rationale
The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-amino-5-aryl substituted 1,3,4-oxadiazole motif, in particular, serves as a crucial building block for more complex molecular architectures. The synthesis described herein utilizes a direct, one-pot cyclodehydration reaction, which is an efficient strategy for constructing the oxadiazole ring.[3][4]
The chosen methodology involves the reaction of 3-bromobenzoic acid with semicarbazide in the presence of phosphorus oxychloride (POCl₃). This approach is favored for its operational simplicity and generally good yields.[1][5] POCl₃ serves a dual role as both a dehydrating agent and, in many cases, the reaction solvent, facilitating the intramolecular cyclization required to form the stable 5-membered heterocyclic ring.[6][7][8] Understanding the principles of this reaction allows for its adaptation to a wide range of substituted benzoic acids for the generation of compound libraries.
Reaction Scheme and Mechanism
Overall Transformation:
Mechanistic Insight: The reaction proceeds through several key steps. Initially, the carboxylic acid (3-bromobenzoic acid) is activated by phosphorus oxychloride. This activated intermediate then reacts with the terminal nitrogen of semicarbazide to form an N-acylsemicarbazide derivative. This intermediate is not typically isolated. In the presence of POCl₃, this intermediate undergoes intramolecular cyclodehydration. The strong dehydrating nature of POCl₃ facilitates the elimination of water, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring.[3][9][10]
Experimental Workflow Overview
The synthesis can be broken down into four distinct stages: Reaction, Workup, Isolation, and Purification. The following diagram provides a high-level overview of the entire process.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
4.1 Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Bromobenzoic Acid | 201.02 | 2.01 g | 10.0 | Starting material. |
| Semicarbazide HCl | 111.53 | 1.12 g | 10.0 | Amine source. |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10 mL | ~109 | Reagent and solvent. Use fresh. |
| Potassium Hydroxide (KOH) | 56.11 | As needed | - | For basification (prepare sat. solution). |
| Ethanol (EtOH) | 46.07 | As needed | - | Recrystallization solvent. |
| Deionized Water | 18.02 | As needed | - | For workup and washing. |
| Crushed Ice | - | ~100 g | - | For quenching. |
4.2 Equipment
-
100 mL Round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Heating mantle with magnetic stirrer
-
Glass funnel and filter paper
-
Büchner flask for vacuum filtration
-
Beakers and Erlenmeyer flasks
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
4.3 Step-by-Step Procedure
A. Reaction Setup and Execution
-
Safety First: This reaction must be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
To a dry 100 mL round-bottom flask, add 3-bromobenzoic acid (2.01 g, 10.0 mmol) and semicarbazide hydrochloride (1.12 g, 10.0 mmol).
-
Carefully add phosphorus oxychloride (10 mL) to the flask in the fume hood. The mixture may become warm.
-
Fit the flask with a reflux condenser equipped with a drying tube.
-
Heat the reaction mixture to reflux with gentle stirring. A temperature of approximately 100-110°C is expected.
-
Maintain the reflux for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting material spot indicates reaction completion.
B. Workup and Product Isolation
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
In a separate large beaker (e.g., 500 mL), place approximately 100 g of crushed ice.
-
Critical Step: Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with stirring. This is a highly exothermic process that releases HCl gas. Perform this step slowly to control the reaction rate.
-
After the addition is complete, stir the mixture for 15-20 minutes until all the ice has melted.
-
Carefully basify the acidic aqueous solution by adding a saturated solution of potassium hydroxide (KOH) dropwise until the pH is approximately 8-9. A precipitate will form.
-
Stir the resulting suspension in an ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.
C. Purification and Characterization
-
The crude product can be purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Determine the final yield and characterize the product.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result | Purpose |
| Melting Point | Sharp melting point. Compare with literature values if available. | Assess purity. |
| FT-IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch of NH₂), ~1610-1640 (C=N stretch), ~1020-1070 (C-O-C stretch).[1] | Confirm functional groups. |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons in the 7-8 ppm range, a broad singlet for the -NH₂ protons (~7.0-7.6 ppm).[1] | Confirm proton environment and structure. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for the two oxadiazole carbons (~155-170 ppm) and aromatic carbons.[1] | Confirm carbon skeleton. |
| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₈H₆BrN₃O, MW: 240.06). Expect peaks at m/z ~240 and ~242 due to Br isotopes. | Confirm molecular weight. |
References
- 1. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. Phosphorus oxychloride: Significance and symbolism [wisdomlib.org]
- 7. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-1,3,4-Oxadiazole Derivatives
Introduction: The Significance of 2-Amino-1,3,4-Oxadiazoles in Modern Drug Discovery
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives of this heterocyclic system are integral to the development of novel therapeutic agents, exhibiting properties that span anti-inflammatory, antibacterial, anticonvulsant, and anticancer activities.[3][4] The 2-amino-1,3,4-oxadiazole scaffold, in particular, serves as a versatile pharmacophore and a bioisostere for amide and ester functionalities, enhancing the pharmacokinetic profiles of drug candidates.[5] The development of efficient, one-pot synthetic methodologies for these derivatives is therefore of paramount importance to researchers in drug discovery and development, enabling rapid access to diverse chemical libraries for biological screening.[6][7] This guide provides detailed protocols and expert insights into the one-pot synthesis of 2-amino-1,3,4-oxadiazole derivatives, designed for practical application in the modern research laboratory.
Strategic Approaches to One-Pot Synthesis: A Mechanistic Overview
The elegance of one-pot synthesis lies in its ability to conduct multiple reaction steps in a single reaction vessel, thereby minimizing purification steps, solvent waste, and reaction time. Several robust one-pot strategies for the synthesis of 2-amino-1,3,4-oxadiazoles have been developed, each with its own advantages. Here, we delve into the mechanistic underpinnings of three prominent methods.
Method A: The Classic Approach via Acyl Hydrazides and Cyanogen Halides
A well-established and reliable method involves the reaction of a carboxylic acid hydrazide with a cyanogen halide, most commonly cyanogen bromide (BrCN).[8][9] This reaction proceeds through the initial nucleophilic attack of the terminal nitrogen of the acyl hydrazide onto the electrophilic carbon of cyanogen bromide. The resulting intermediate then undergoes an intramolecular cyclization with the elimination of hydrogen bromide to afford the stable 2-amino-1,3,4-oxadiazole ring. The choice of a base is often crucial to neutralize the HBr formed and drive the reaction to completion.
Method B: Iodine-Mediated Oxidative Cyclization
A more contemporary and environmentally benign approach utilizes molecular iodine as an oxidizing agent.[10][11][12][13] This method typically involves the condensation of an aldehyde with semicarbazide to form a semicarbazone intermediate in situ. Subsequent iodine-mediated oxidative cyclization promotes the formation of the C-O bond, leading to the desired 2-amino-1,3,4-oxadiazole. This transition-metal-free process is compatible with a wide range of functional groups and offers a scalable and efficient route to these valuable heterocycles.[10][12][13]
Method C: Carbodiimide-Mediated Cyclodesulfurization of Acylthiosemicarbazides
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that can facilitate the cyclization of acylthiosemicarbazides.[14][15] In this one-pot approach, a carboxylic acid is first reacted with a thiosemicarbazide to form an acylthiosemicarbazide intermediate. The carbodiimide then promotes the intramolecular cyclodesulfurization, where the oxygen of the acyl group attacks the thiocarbonyl carbon, followed by the elimination of a urea byproduct and hydrogen sulfide, to yield the 2-amino-1,3,4-oxadiazole.[16] This method is particularly useful for its mild reaction conditions.
Visualizing the Synthetic Pathways
To provide a clearer understanding of these synthetic strategies, the following diagrams illustrate the core transformations.
Figure 1. Comparative workflow of three prominent one-pot synthetic methods for 2-amino-1,3,4-oxadiazole derivatives.
Detailed Experimental Protocols
The following protocols are provided as a practical guide for the synthesis of 2-amino-1,3,4-oxadiazole derivatives. Safety Precaution: These procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Special care should be taken when handling cyanogen bromide, as it is highly toxic.[17][18][19][20]
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-oxadiazole via Acyl Hydrazide and Cyanogen Bromide
This protocol is adapted from established methods for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[8]
Materials and Reagents:
-
Benzoyl hydrazide (1.36 g, 10 mmol)
-
Cyanogen bromide (1.16 g, 11 mmol) - Caution: Highly Toxic! [17][18][19][20]
-
Sodium bicarbonate (1.68 g, 20 mmol)
-
Methanol (50 mL)
-
Water (50 mL)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzoyl hydrazide (1.36 g, 10 mmol) in methanol (50 mL).
-
In a separate beaker, dissolve sodium bicarbonate (1.68 g, 20 mmol) in water (50 mL).
-
Add the sodium bicarbonate solution to the flask containing the benzoyl hydrazide solution and stir for 10 minutes at room temperature.
-
Carefully add cyanogen bromide (1.16 g, 11 mmol) portion-wise to the reaction mixture over 15 minutes. Note: This should be done in a fume hood with extreme caution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, a precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold methanol.
-
Dry the product under vacuum to obtain 2-amino-5-phenyl-1,3,4-oxadiazole. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: One-Pot Synthesis of 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole via Iodine-Mediated Oxidative Cyclization
This protocol is based on the transition-metal-free synthesis of 2-amino-substituted 1,3,4-oxadiazoles.[10][11][12][13]
Materials and Reagents:
-
4-Chlorobenzaldehyde (1.41 g, 10 mmol)
-
Semicarbazide hydrochloride (1.12 g, 10 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
Iodine (2.54 g, 10 mmol)
-
1,4-Dioxane (40 mL)
-
Water (10 mL)
Procedure:
-
To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), semicarbazide hydrochloride (1.12 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add a mixture of 1,4-dioxane (40 mL) and water (10 mL) to the flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the semicarbazone intermediate.
-
Add iodine (2.54 g, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient) to afford 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole.
Data Summary and Expected Outcomes
The following table summarizes typical reaction parameters and expected yields for the synthesis of various 2-amino-1,3,4-oxadiazole derivatives using the described one-pot methodologies.
| Starting Material (R-group) | Method | Key Reagents | Reaction Time (h) | Typical Yield (%) | Reference |
| Phenyl | A | Benzoyl hydrazide, BrCN | 4-6 | 85-95 | [8] |
| 4-Chlorophenyl | B | 4-Chlorobenzaldehyde, Semicarbazide, I₂ | 2-4 | 80-90 | [10][12] |
| 4-Nitrophenyl | B | 4-Nitrobenzaldehyde, Semicarbazide, I₂ | 3-5 | 75-85 | [10][12] |
| 2-Naphthyl | A | 2-Naphthoyl hydrazide, BrCN | 5-7 | 80-90 | [8] |
| 4-Methylphenyl | C | 4-Methylbenzoic acid, Thiosemicarbazide, EDC | 6-8 | 70-85 | [14][15] |
Troubleshooting and Field-Proven Insights
-
Low Yields in Method A: Incomplete reaction may be due to insufficient base. Ensure adequate sodium bicarbonate is used to neutralize the HBr generated. The quality of cyanogen bromide is also critical; use freshly opened or properly stored reagent.
-
Side Reactions in Method B: Over-oxidation can occur if the reaction is left for too long or at an excessively high temperature. Careful monitoring by TLC is essential. The purity of the starting aldehyde is also important to avoid side product formation.
-
Difficulty in Purification (Method C): The urea byproduct from the carbodiimide can sometimes be difficult to remove. For EDC, an acidic workup can help to protonate the dimethylamino group, making the urea byproduct water-soluble and easily separable.
-
General Considerations: All starting materials should be pure and dry, especially for the carbodiimide-mediated reactions, as water can consume the reagent. The choice of solvent can also significantly impact the reaction rate and yield; optimization may be required for specific substrates.
Conclusion: Streamlining Discovery with Efficient Synthesis
The one-pot synthesis of 2-amino-1,3,4-oxadiazole derivatives represents a significant advancement in synthetic efficiency, providing medicinal chemists and drug development professionals with rapid access to these valuable heterocyclic scaffolds. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize these important compounds, thereby accelerating the pace of drug discovery.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 9. EP3133063A1 - Pocess for the preparation of 2-amino-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]
- 13. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 15. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbodiimide - Wikipedia [en.wikipedia.org]
- 17. in.nau.edu [in.nau.edu]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 20. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for In Vitro Antimicrobial Assay of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Introduction: The Imperative for Novel Antimicrobial Agents
The global rise of antimicrobial resistance (AMR) presents a formidable challenge to modern medicine, threatening to undermine decades of progress in treating infectious diseases.[1] This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the promising scaffolds in medicinal chemistry, the 1,3,4-oxadiazole ring and its derivatives have garnered significant attention for their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[2][3] The core structure, particularly the toxophoric -N=C-O- linkage, is thought to interact with nucleophilic centers within microbial cells, contributing to its antimicrobial effects.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antimicrobial assays for a specific 1,3,4-oxadiazole derivative: 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine . This compound, with the chemical formula C₈H₆BrN₃O, belongs to a class of molecules that have demonstrated significant antimicrobial potential.[1][5] We will detail the principles and provide step-by-step protocols for two gold-standard antimicrobial susceptibility testing (AST) methods: the Agar Disk Diffusion (Kirby-Bauer) test for initial screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).[6][7] Furthermore, we will outline the procedure for establishing the Minimum Bactericidal Concentration (MBC) to ascertain the compound's cidal or static nature.
Compound Profile: this compound
-
Chemical Structure: A 1,3,4-oxadiazole ring substituted with a 3-bromophenyl group and an amine group.
-
Molecular Formula: C₈H₆BrN₃O[8]
-
Molecular Weight: 240.06 g/mol [9]
-
Appearance: Typically a white to off-white crystalline powder.[8]
-
Solubility: Generally soluble in various organic solvents such as DMSO and DMF.[8] It is crucial to determine the optimal, non-toxic solvent for the assay.
Part 1: Agar Disk Diffusion (Kirby-Bauer) Method - A Qualitative Screening Assay
The agar disk diffusion method is a widely used, preliminary test to qualitatively assess the antimicrobial activity of a substance.[7][10] The principle lies in the diffusion of the antimicrobial agent from an impregnated disk into an agar medium uniformly inoculated with a test microorganism.[11][12] If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[13]
Protocol: Agar Disk Diffusion Assay
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[13]
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard[13]
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
-
Sterile forceps
-
Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Preparation of Test Compound Disks:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Aseptically impregnate sterile paper disks with a specific volume of the stock solution (e.g., 20 µL) to achieve a desired amount of compound per disk (e.g., 20 µ g/disk ).
-
Prepare a solvent control disk impregnated with the same volume of the solvent alone to ensure it has no intrinsic antimicrobial activity.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[13]
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[14]
-
-
Disk Placement and Incubation:
-
Using sterile forceps, place the prepared test compound disks, a standard antibiotic control disk, and the solvent control disk on the inoculated agar surface.[10]
-
Ensure the disks are placed at least 24 mm apart from each other and 10-15 mm from the edge of the plate.[12]
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.[13]
-
A zone of inhibition around the test compound disk indicates antimicrobial activity. The solvent control should show no zone of inhibition.
-
Workflow for Agar Disk Diffusion Assay
Caption: Workflow for the Agar Disk Diffusion Assay.
Part 2: Broth Microdilution Method - Quantitative Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a gold-standard quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[16] This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[17]
Protocol: Broth Microdilution for MIC Determination
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test bacterial strains
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent at a concentration that is at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).[16]
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add 200 µL of the compound's stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described previously.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1-11 will be 200 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of this compound in which there is no visible growth.[15]
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Workflow for MIC Determination via Broth Microdilution
Caption: Workflow for MIC Determination.
Part 3: Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[18][19] This assay is a crucial follow-up to the MIC to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol: MBC Determination
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
Procedure:
-
Subculturing from MIC Plate:
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
MBC Determination:
Workflow for MBC Determination
Caption: Workflow for MBC Determination.
Data Presentation and Interpretation
Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison. The ratio of MBC to MIC is often calculated to help classify the antimicrobial agent's activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]
Table 1: Representative Antimicrobial Activity of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | 25922 | 16 | 64 | 4 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 32 | >128 | >4 | Bacteriostatic |
| Enterococcus faecalis | 29212 | 16 | 128 | 8 | Bacteriostatic |
Disclaimer: The data presented above are for illustrative purposes only and may not represent the exact values for all strains. Actual values must be determined experimentally.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of this compound. By systematically applying the agar disk diffusion, broth microdilution (MIC), and MBC determination methods, researchers can obtain reliable and reproducible data on the compound's spectrum of activity and its cidal or static nature. This information is foundational for further preclinical development and for understanding the potential of 1,3,4-oxadiazole derivatives as a promising class of new antimicrobial agents in the fight against infectious diseases.
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmspr.in [ijmspr.in]
- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 8. krpano - pano [artipano.com]
- 9. 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | C8H6BrN3O | CID 356897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. asm.org [asm.org]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. benchchem.com [benchchem.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. microchemlab.com [microchemlab.com]
Navigating the Electrophilic Reactivity of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Versatile 1,3,4-Oxadiazole Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities. This five-membered heterocycle is a cornerstone in the design of novel therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. At the heart of its synthetic utility lies the 2-amino-1,3,4-oxadiazole core, which provides a nucleophilic handle for the introduction of diverse functionalities through reactions with various electrophiles. This guide focuses on the reactivity of a particularly valuable derivative, 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine, offering a detailed exploration of its reactions with a range of electrophilic partners. The presence of the 3-bromophenyl moiety not only influences the electronic properties of the molecule but also serves as a key site for further structural modifications via cross-coupling reactions, thus expanding its synthetic potential.
This document provides a comprehensive overview of the synthesis of the parent compound, its reactivity profile, and detailed protocols for its derivatization. We will delve into the underlying principles governing these reactions and provide practical, field-tested methodologies for the synthesis of novel 1,3,4-oxadiazole derivatives.
Understanding the Reactivity of this compound
The chemical behavior of this compound is primarily dictated by the nucleophilicity of the exocyclic amino group. The electron-withdrawing nature of the 1,3,4-oxadiazole ring, coupled with the inductive and mesomeric effects of the 3-bromophenyl substituent, modulates the electron density on the amino nitrogen. The bromine atom at the meta-position of the phenyl ring exerts a deactivating, electron-withdrawing inductive effect (-I) and a weaker deactivating mesomeric effect (-M). This electronic influence slightly reduces the nucleophilicity of the exocyclic amino group compared to an unsubstituted phenyl analogue. However, the amino group remains sufficiently nucleophilic to react with a wide array of electrophiles.
The general reaction scheme involves the attack of the lone pair of electrons on the nitrogen of the amino group onto the electrophilic center, leading to the formation of a new covalent bond. The reaction's success and efficiency depend on the nature of the electrophile, the reaction conditions (solvent, temperature, and base), and the stability of the resulting product.
derivatization of the amino group in 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Application Note & Protocols
Topic: Versatile Derivatization Strategies for the Amino Group of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2][3] The 2-amino substituted variants of this heterocycle serve as a critical platform for the synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies. This application note provides a detailed guide for the chemical modification of the exocyclic amino group of this compound. We present scientifically-grounded protocols for several key transformations: N-acylation, N-sulfonylation, Schiff base formation, and urea synthesis. Each section explains the underlying chemical principles, offers step-by-step experimental procedures, and discusses expected characterization outcomes, providing researchers with a robust toolkit for drug discovery and development.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals.[1] Among these, the 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered immense interest due to its favorable physicochemical properties and diverse biological profile, which includes anticancer, antibacterial, anti-inflammatory, and antiviral activities.[2][4][5] The 1,3,4-oxadiazole moiety is often employed as a bioisostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic properties.[5]
The title compound, this compound, is a particularly valuable starting material for several reasons:
-
A Reactive Handle: The primary amino group at the C2 position is a potent nucleophile, providing a convenient point for chemical diversification.
-
Structural Rigidity: The aromatic oxadiazole core holds appended functionalities in a well-defined spatial orientation, which is crucial for molecular recognition by biological targets.
-
Dual Functionality: The presence of a bromophenyl group offers a secondary site for modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification.
This guide focuses exclusively on the derivatization of the 2-amino group, a fundamental step in the exploration of this scaffold's chemical space.
Foundational Derivatization Methodologies
The exocyclic amino group of 2-amino-1,3,4-oxadiazoles is readily functionalized using standard organic chemistry transformations. The following sections detail the protocols for the most common and reliable derivatization reactions.
Method 1: N-Acylation to Form Amide Derivatives
N-acylation is one of the most robust methods for derivatizing primary amines. The reaction involves the treatment of the amine with an acylating agent, typically an acid chloride or anhydride, in the presence of a non-nucleophilic base. The base acts as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct generated during the reaction.
Caption: General workflow for N-acylation.
Detailed Protocol: General Procedure for N-Acylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask, add triethylamine (1.2–1.5 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acid chloride (1.1 eq.), either neat or as a solution in DCM, dropwise over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[6][7]
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
| Parameter | Starting Amine | Acylated Product | Rationale |
| ¹H NMR | Broad singlet for -NH₂ (e.g., ~7.0 ppm) | Singlet/triplet for amide -NH (e.g., ~8.4-12.0 ppm)[6][8] | Disappearance of the two-proton amine signal and appearance of a new one-proton amide signal, often shifted downfield. |
| IR (cm⁻¹) | N-H stretch (~3300-3400) | N-H stretch (~3200), Amide C=O stretch (~1650-1680) | Appearance of a strong carbonyl absorption band is a key indicator of successful acylation. |
| Mass Spec | [M]+ | [M + R-CO]+ | Molecular weight increases by the mass of the added acyl group. |
| Caption: Table 1. Expected Spectroscopic Changes for N-Acylation. |
Method 2: N-Sulfonylation to Form Sulfonamide Derivatives
Similar to acylation, sulfonylation involves the reaction of the amine with a sulfonyl chloride. The resulting sulfonamides are generally more chemically stable than amides, which can be advantageous in drug design. The procedure is analogous to acylation, often using pyridine as both the solvent and the base.
Detailed Protocol: General Procedure for N-Sulfonylation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine (approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to stir at room temperature overnight.
-
Workup: Pour the reaction mixture into ice-water. If a precipitate forms, filter it, wash with cold water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with 1M HCl (to remove pyridine), water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure via spectroscopic methods. The appearance of characteristic S=O stretching bands in the IR spectrum (approx. 1350 and 1160 cm⁻¹) is indicative of sulfonamide formation.
Method 3: Schiff Base Formation
The condensation of the primary amino group with an aldehyde or ketone yields a Schiff base (or imine). This reaction is typically catalyzed by a small amount of acid and often requires the removal of water to drive the equilibrium towards the product.
Caption: General workflow for Schiff base formation.
Detailed Protocol: General Procedure for Schiff Base Formation
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in absolute ethanol (approx. 0.1 M).
-
Reagent Addition: Add the desired aromatic or aliphatic aldehyde (1.0-1.1 eq.) to the suspension, followed by 2-3 drops of glacial acetic acid as a catalyst.[9][10]
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC. Often, the product will begin to precipitate from the hot solution.
-
Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted aldehyde and catalyst. Dry the product in a vacuum oven.[11] Further purification is often not necessary due to the high purity of the precipitated product.
-
Characterization: The key spectroscopic evidence for Schiff base formation is the appearance of a signal for the imine proton (-N=CH-) in the ¹H NMR spectrum (typically 8.5-10.0 ppm) and a C=N stretch in the IR spectrum (~1600-1630 cm⁻¹).[10]
Method 4: Urea Synthesis
The reaction of the amine with an isocyanate provides a rapid and often quantitative route to N,N'-disubstituted ureas. This reaction typically requires no catalyst and proceeds cleanly at room temperature or with gentle heating.
Detailed Protocol: General Procedure for Urea Synthesis
-
Reaction Setup: Dissolve or suspend this compound (1.0 eq.) in a suitable anhydrous solvent like ethanol or tetrahydrofuran (THF) (approx. 0.1 M).[12]
-
Reagent Addition: Add the desired isocyanate (1.0 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to reflux for 2-6 hours, monitoring by TLC.[12] The product often precipitates from the reaction mixture upon formation.
-
Isolation: If a precipitate has formed, cool the mixture, collect the solid by filtration, wash with the reaction solvent, and dry.
-
Purification: If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or chromatography.
-
Characterization: The urea product will show two distinct N-H signals in the ¹H NMR spectrum and a characteristic urea carbonyl (C=O) stretch in the IR spectrum (around 1640-1660 cm⁻¹).
Summary and Outlook
The 2-amino group of this compound is a versatile functional handle that enables the synthesis of a wide variety of derivatives. The protocols outlined in this note for acylation, sulfonylation, imination, and urea formation provide a reliable foundation for generating compound libraries for screening in drug discovery programs.
Caption: Derivatization pathways from the core scaffold.
By systematically applying these transformations, researchers can rapidly explore the structure-activity relationships of this important heterocyclic class, paving the way for the development of novel therapeutic agents.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. 1,3,4-oxadiazole derivatives: Significance and symbolism [wisdomlib.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles and their evaluation for antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for gram-scale synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
An Application Note for the Gram-Scale Synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Abstract
This application note provides a comprehensive, field-tested protocol for the gram-scale synthesis of this compound, a key heterocyclic building block in medicinal chemistry and materials science.[1] The described two-step synthetic pathway is designed for scalability, reliability, and high purity of the final product. The procedure begins with the formation of 3-bromobenzohydrazide from a suitable precursor, followed by a robust cyclization reaction using cyanogen bromide. This document offers in-depth procedural details, mechanistic insights, critical safety protocols for handling hazardous reagents, and complete analytical characterization of the target compound. It is intended for researchers, chemists, and drug development professionals in both academic and industrial settings.
Introduction and Scientific Context
The 1,3,4-oxadiazole moiety is a privileged scaffold in modern drug discovery, present in numerous pharmacologically active agents.[2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide groups make it a valuable component in designing novel therapeutics.[2][4] Specifically, 2-amino-5-aryl-1,3,4-oxadiazoles serve as versatile intermediates for creating libraries of compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6][7]
This compound is of particular strategic importance. The bromine atom at the meta-position of the phenyl ring provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of complex molecular architectures. This guide presents a dependable and scalable method to produce this key intermediate in high yield and purity. The chosen synthetic route proceeds via a hydrazide intermediate, which then undergoes cyclization. While several methods exist for the cyclization of acyl semicarbazides or the oxidative cyclization of acyl thiosemicarbazides, the reaction of an aroyl hydrazide with cyanogen bromide is a highly effective and direct method for accessing the 2-amino-1,3,4-oxadiazole core.[8][9]
Reaction Scheme and Mechanism
The synthesis is performed in two principal stages:
-
Formation of 3-Bromobenzohydrazide: The synthesis begins with the conversion of 3-bromobenzoyl chloride into its corresponding hydrazide via nucleophilic acyl substitution with hydrazine hydrate. This is a standard and high-yielding reaction.
-
Cyclization to form the Oxadiazole Ring: The 3-bromobenzohydrazide is then reacted with cyanogen bromide. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and dehydration to yield the stable 5-membered aromatic oxadiazole ring.
Caption: Overall two-step synthesis scheme.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Purity | Notes |
| 3-Bromobenzoyl chloride | 1711-09-7 | C₇H₄BrClO | 219.46 | ≥98% | Corrosive, moisture-sensitive.[10] |
| Hydrazine monohydrate | 7803-57-8 | H₆N₂O | 50.06 | ≥98% | Toxic, corrosive. |
| Cyanogen bromide (CNBr) | 506-68-3 | CBrN | 105.92 | ≥97% | Extremely Toxic .[11] Handle with extreme caution. |
| Pyridine, anhydrous | 110-86-1 | C₅H₅N | 79.10 | ≥99.8% | Flammable, toxic. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | ≥99.8% | Volatile, suspected carcinogen. |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | ACS Grade | Flammable. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | ≥99.5% | |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | ACS Grade | Extremely flammable. |
| Ethanol (EtOH), Reagent Grade | 64-17-5 | C₂H₅OH | 46.07 | 95% or 200 proof | Flammable. |
Equipment
-
Three-neck round-bottom flasks (500 mL, 1 L)
-
Magnetic stirrer and assorted stir bars
-
Reflux condenser with drying tube (CaCl₂)
-
Dropping/addition funnel (250 mL)
-
Ice bath
-
Heating mantle with temperature controller
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Rotary evaporator
-
Melting point apparatus
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, lab coat, double-layered nitrile gloves, acid/solvent-resistant apron.
Detailed Experimental Protocol
Caption: Experimental workflow for the two-step synthesis.
Part A: Synthesis of 3-Bromobenzohydrazide
-
Reaction Setup: Assemble a dry 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a 250 mL pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acid chloride.[12]
-
Reagent Preparation: In the flask, dissolve 3-bromobenzoyl chloride (43.9 g, 0.20 mol) in 300 mL of anhydrous dichloromethane (DCM). In the dropping funnel, prepare a solution of hydrazine monohydrate (11.0 g, 0.22 mol) and anhydrous pyridine (17.4 g, 0.22 mol) in 100 mL of anhydrous DCM.
-
Reaction Execution: Cool the flask containing the acid chloride solution to 0 °C using an ice-water bath. Begin dropwise addition of the hydrazine solution from the dropping funnel over approximately 45-60 minutes, maintaining the internal temperature below 5 °C. A white precipitate will form immediately.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 4 hours to ensure complete reaction.
-
Work-up and Isolation: Filter the thick white suspension using a Büchner funnel. Wash the collected solid sequentially with 100 mL of cold 1M HCl (to remove pyridine hydrochloride), 200 mL of cold deionized water, and finally 100 mL of cold diethyl ether to aid in drying.
-
Drying: Dry the resulting white powder under vacuum at 50 °C to a constant weight.
-
Expected Outcome: A white crystalline solid with a typical yield of 38-41 g (88-95%).
-
Part B: Synthesis of this compound
WARNING: Cyanogen bromide is extremely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[13] This entire procedure MUST be performed in a certified, high-flow chemical fume hood.[14][15] Always wear appropriate PPE, including a face shield and double gloves.[16] Ensure a cyanide antidote kit is available and personnel are trained in its use.[16]
-
Reaction Setup: Assemble a 1 L three-neck round-bottom flask with a powerful overhead or magnetic stirrer and a 250 mL dropping funnel. Place the flask in a large ice-salt bath.
-
Hydrazide Suspension: To the flask, add the 3-bromobenzohydrazide (21.5 g, 0.10 mol) from Part A and 200 mL of methanol. Begin stirring to form a suspension. In a separate beaker, dissolve sodium bicarbonate (12.6 g, 0.15 mol) in 250 mL of deionized water and add this solution to the stirred hydrazide suspension. Cool the mixture to 0 °C.
-
Cyanogen Bromide Addition: In a separate flask inside the fume hood, carefully weigh cyanogen bromide (11.6 g, 0.11 mol) and dissolve it in 100 mL of methanol. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the cyanogen bromide solution dropwise to the vigorously stirred, cooled hydrazide suspension over a period of 1 hour. Maintain the internal reaction temperature between 0 and 5 °C. A white precipitate will gradually form.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours. Then, remove the cooling bath and allow the reaction to stir at room temperature overnight (approximately 12-16 hours).
-
Product Isolation: Filter the resulting white precipitate using a Büchner funnel. Wash the filter cake thoroughly with a large volume of deionized water (at least 500 mL) to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of boiling ethanol (~400-500 mL), adding water dropwise if needed to achieve full dissolution. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Filter the purified crystals.
-
Drying: Dry the final product, a white crystalline solid, under vacuum at 60 °C.
-
Expected Outcome: White, crystalline needles with a typical yield of 19.2-21.6 g (80-90%).
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white crystalline powder.[1] |
| Melting Point | ~250-252 °C (literature values may vary slightly).[17] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.05 (t, J ≈ 1.8 Hz, 1H, Ar-H), 7.85 (dt, J ≈ 7.8, 1.3 Hz, 1H, Ar-H), 7.72 (ddd, J ≈ 8.0, 2.0, 1.0 Hz, 1H, Ar-H), 7.50 (t, J ≈ 7.9 Hz, 1H, Ar-H), 7.20 (s, 2H, -NH₂). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~164.5 (C-NH₂), 158.0 (C-Ar), 134.0, 131.5, 129.0, 125.5, 124.5, 122.0 (Aromatic & C-Br carbons). |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch, amine), ~1650 (C=N stretch), ~1580 (aromatic C=C), ~1100 (C-O-C stretch), ~780 (C-Br stretch).[4][18][19] |
| MS (ESI+) | m/z 240.0 [M]⁺, 242.0 [M+2]⁺ (characteristic 1:1 isotopic pattern for Bromine).[6] |
| Elemental Analysis | Calculated for C₈H₆BrN₃O: C, 40.02%; H, 2.52%; N, 17.50%. Found values should be within ±0.4%.[20] |
Safety and Waste Disposal
Strict adherence to safety protocols is mandatory for this procedure.
-
General Precautions: Conduct all operations in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Prevent contact with skin and eyes.
-
Cyanogen Bromide (CNBr): This is a highly toxic, volatile solid.[14] It rapidly releases hydrogen cyanide (HCN) gas upon contact with acids.[16]
-
Handling: Always handle in a fume hood. Use a dedicated set of glassware.
-
Spills: For small spills, cover with a mixture of sodium carbonate and sand. Carefully sweep into a designated waste container. Decontaminate the area with a fresh solution of sodium hypochlorite (bleach), followed by a water rinse.[14][15]
-
Waste Disposal: All CNBr-contaminated waste (gloves, pipette tips, filter paper) must be placed in a clearly labeled, sealed hazardous waste container.[11][14] Aqueous waste streams containing residual cyanide should be quenched by slow addition to a stirred, basic solution of sodium hypochlorite (commercial bleach, ~10% excess) to oxidize cyanide to the much less toxic cyanate. The reaction is exothermic; maintain cooling.
-
-
Hydrazine Hydrate: Hydrazine is a suspected carcinogen and is highly corrosive. Handle with appropriate PPE and avoid inhalation of vapors.
-
Acid Chlorides: 3-Bromobenzoyl chloride is corrosive and reacts violently with water. Handle under anhydrous conditions.[12]
References
- 1. krpano - pano [artipano.com]
- 2. jchemrev.com [jchemrev.com]
- 3. jchemrev.com [jchemrev.com]
- 4. rroij.com [rroij.com]
- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Bromobenzoyl chloride 98 1711-09-7 [sigmaaldrich.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. benchchem.com [benchchem.com]
- 13. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. in.nau.edu [in.nau.edu]
- 15. nj.gov [nj.gov]
- 16. research.uga.edu [research.uga.edu]
- 17. EP3133063A1 - Pocess for the preparation of 2-amino-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. journalspub.com [journalspub.com]
- 20. publications.cuni.cz [publications.cuni.cz]
Application Notes and Protocols for 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine in Materials Science
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine in advanced materials science. The unique molecular architecture of this compound, featuring a bromine handle for further functionalization, an electron-deficient 1,3,4-oxadiazole core, and a reactive amino group, makes it a versatile building block for a new generation of functional materials. We will delve into its synthesis, characterization, and its potential as a precursor for photoluminescent polymers, a core component in hole-transporting materials for perovskite solar cells, and as a ligand for the synthesis of novel luminescent metal complexes. The protocols provided are grounded in established chemical principles and are designed to be both reproducible and adaptable.
Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in materials science. Its inherent properties, such as high thermal stability, chemical robustness, and a defined electron-deficient character, make it an ideal component for optoelectronic applications.[1][2] Derivatives of 1,3,4-oxadiazole are widely recognized for their electron-transporting capabilities, which has led to their successful integration into Organic Light-Emitting Diodes (OLEDs) and other electronic devices.[3]
This compound is a particularly promising derivative. The key features of its structure are:
-
The 1,3,4-Oxadiazole Core: Provides electron-transporting properties and thermal stability.
-
The 3-Bromophenyl Group: The bromine atom serves as a reactive site for post-synthesis modification, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile construction of more complex, conjugated systems.
-
The 2-Amino Group: This functional group can be a site for further chemical reactions, such as acylation or Schiff base condensation, and also influences the electronic properties of the molecule, potentially enhancing its hole-transporting capabilities.
This guide will provide detailed protocols and application notes to leverage these structural features in the creation of novel materials.
Synthesis and Characterization
A reliable and scalable synthesis of this compound is the first critical step for its use in materials science. The most common and efficient method is the oxidative cyclization of a semicarbazone precursor.
Synthesis Protocol
This protocol is adapted from established methods for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles.
Step 1: Synthesis of 3-Bromobenzaldehyde Semicarbazone
-
Dissolve 10 mmol of 3-bromobenzaldehyde in 50 mL of ethanol in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve 11 mmol of semicarbazide hydrochloride and 15 mmol of sodium acetate in 30 mL of water.
-
Add the semicarbazide solution to the stirred solution of 3-bromobenzaldehyde.
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. The semicarbazone product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 3-bromobenzaldehyde semicarbazone as a white solid.
Step 2: Oxidative Cyclization to this compound
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, create a slurry of 10 mmol of the 3-bromobenzaldehyde semicarbazone and 20 mmol of anhydrous sodium acetate in 50 mL of glacial acetic acid.
-
In a dropping funnel, prepare a solution of 11 mmol of bromine in 10 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred slurry over 30 minutes. The reaction is exothermic and the color will change to orange/brown.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the bromophenyl ring and the amine protons. The chemical shifts will be influenced by the solvent. |
| ¹³C NMR | Resonances for the carbon atoms of the bromophenyl ring and the two distinct carbons of the oxadiazole ring. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C=N stretching (oxadiazole), C-O-C stretching (oxadiazole), and C-Br stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₆BrN₃O, MW: 240.06 g/mol ), with a characteristic isotopic pattern for bromine (M+ and M+2 peaks in ~1:1 ratio). |
| Melting Point | A sharp melting point indicates high purity. |
Application Note 1: Precursor for Photoluminescent Polymers
Rationale: The combination of the electron-deficient oxadiazole ring and a conjugated backbone can lead to polymers with interesting photoluminescent properties. The bromine atom on the phenyl ring is a key functional handle for polymerization, particularly through Suzuki or Stille cross-coupling reactions, to create fully conjugated polymers. These polymers are candidates for use in OLEDs as emissive or electron-transporting layers.[1][2]
Generalized Protocol for Polymer Synthesis via Suzuki Coupling
This protocol describes a general method to copolymerize this compound with a diboronic ester comonomer. The amino group should be protected prior to polymerization to avoid side reactions.
Step 1: Protection of the Amino Group
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a suitable protecting group, for example, di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate the N-Boc protected monomer.
Step 2: Suzuki Polymerization
-
In a Schlenk flask, combine the N-Boc protected monomer (1 equivalent), a desired aromatic diboronic ester comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2M) or K₂CO₃ (2M).
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 24-48 hours.
-
After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer and purify it by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
-
The Boc protecting group can be removed under acidic conditions if the free amine is desired in the final polymer.
Caption: Workflow for synthesizing a photoluminescent polymer.
Expected Properties
The resulting polymers are expected to be thermally stable and exhibit tunable photoluminescence depending on the chosen comonomer.
| Property | Expected Outcome |
| Absorption Max (λ_abs) | Typically in the UV-Vis range (350-450 nm), depending on the conjugation length.[2] |
| Emission Max (λ_em) | Fluorescence in the blue to green region of the spectrum (420-550 nm).[2] |
| HOMO/LUMO Levels | The oxadiazole moiety will lower the LUMO level, facilitating electron injection. The HOMO level will be determined by the comonomer. |
| Thermal Stability | High decomposition temperatures (>300 °C) due to the aromatic nature of the backbone. |
Application Note 2: Component in Hole-Transporting Materials (HTMs)
Rationale: Hole-transporting materials are a critical component in perovskite solar cells, facilitating the extraction of positive charge carriers from the perovskite layer to the electrode.[4] While 1,3,4-oxadiazoles are primarily known as electron transporters, their properties can be tuned. The presence of the amino group in this compound provides a potential coordination site and can increase the electron-donating character of the molecule, which is favorable for hole transport.[5][6] This molecule can serve as a core upon which to build more complex, star-shaped, or dendritic HTMs.
Design and Synthesis Strategy
The core idea is to use the amino group and the bromo- group to attach electron-donating moieties, such as triphenylamines or carbazoles, which are known to be excellent for hole transport.
Conceptual Protocol (N-Arylation followed by Suzuki Coupling):
-
N-Arylation: React this compound with an aryl halide (e.g., 4-iodotriphenylamine) under Buchwald-Hartwig amination conditions (a palladium or copper catalyst with a suitable ligand and base). This attaches a hole-transporting wing to the amine nitrogen.
-
Suzuki Coupling: The remaining bromine atom on the phenyl ring can then be used in a Suzuki coupling reaction to attach another hole-transporting group, leading to a molecule with an extended π-system and multiple hole-donating centers.
Caption: Role of the HTM in a perovskite solar cell.
Key Performance Metrics for HTMs
When designing HTMs based on this oxadiazole core, the following parameters are critical. Data for a novel oxadiazole-based HTM (H1) is provided for comparison.[5][6]
| Parameter | Desired Value | Example (H1 HTM)[5] | Rationale |
| HOMO Energy Level | Should be aligned with the valence band of the perovskite (typically -5.4 to -5.7 eV). | -5.85 eV | Ensures efficient hole extraction from the perovskite. |
| Hole Mobility | As high as possible. | - | Higher mobility leads to better charge transport and reduced recombination. |
| Glass Transition Temp (Tg) | High (>100 °C) | High | A high Tg ensures the morphological stability of the thin film under operating conditions. |
| Solubility | Good in common organic solvents. | - | Allows for solution-based processing and device fabrication. |
Application Note 3: Ligand for Luminescent Metal Complexes
Rationale: The nitrogen atoms of the 1,3,4-oxadiazole ring and the exocyclic amino group are excellent coordination sites for metal ions.[7] By forming complexes with transition metals (e.g., Ru(II), Ir(III), Cu(I)) or lanthanides (e.g., Eu(III), Tb(III)), it is possible to create new materials with unique photophysical properties, such as phosphorescence or tunable fluorescence. These complexes could find applications in OLEDs (as phosphorescent emitters), chemical sensors, or bio-imaging.
General Protocol for Metal Complex Synthesis
This is a representative protocol for the synthesis of a metal complex. The specific conditions will vary greatly depending on the metal and desired coordination.
-
Dissolve this compound (the ligand) in a suitable solvent (e.g., ethanol, acetonitrile, or DMF).
-
In a separate flask, dissolve the metal salt (e.g., Ru(bpy)₂Cl₂, IrCl₃·nH₂O) in the same or a compatible solvent.
-
Add the ligand solution to the metal salt solution dropwise while stirring. The molar ratio of ligand to metal will determine the final complex structure (e.g., 2:1 or 3:1 for an octahedral complex).
-
Reflux the reaction mixture for several hours under an inert atmosphere. The reaction progress can often be monitored by a color change or by TLC/LC-MS.
-
After cooling, the complex may precipitate. If not, the solvent can be partially removed under reduced pressure.
-
The crude complex is collected by filtration and purified, typically by column chromatography or recrystallization.
Caption: General workflow for synthesizing a luminescent metal complex.
Potential for Property Tuning
The formation of metal complexes offers several avenues for tuning the material's properties:
-
Emission Color: The choice of metal center and the ligand field strength will dictate the emission wavelength, allowing for tuning across the visible spectrum. Iridium(III) complexes with oxadiazole ligands, for instance, are known to be efficient phosphorescent emitters.
-
Quantum Yield: The heavy metal atom can promote intersystem crossing, leading to high phosphorescence quantum yields.
-
Sensing Capabilities: The bromine atom can be functionalized with a receptor unit, and the luminescence of the metal complex could be modulated by the binding of an analyte, creating a chemical sensor.
Conclusion
This compound is a highly versatile and valuable building block for the materials scientist. Its trifunctional nature—a stable electron-deficient core, a reactive bromine for cross-coupling, and a nucleophilic amino group—opens up a vast chemical space for the design and synthesis of novel functional materials. The protocols and application concepts outlined in this document provide a solid foundation for researchers to explore its potential in photoluminescent polymers, next-generation solar cells, and advanced sensor technologies.
References
- 1. Novel photoluminescent polymers containing oligothiophene and m-phenylene-1,3,4-oxadiazole moieties: synthesis and spectroscopic and electrochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Hole-Transporting Materials for Printable Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New 1,3,4-Oxadiazole-Based Hole-Transport Material for Efficient CH3NH3PbBr3 Perovskite Solar Cells [infoscience.epfl.ch]
- 6. A New 1,3,4-Oxadiazole-Based Hole-Transport Material for Efficient CH3 NH3 PbBr3 Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academics.su.edu.krd [academics.su.edu.krd]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and reliable methods for synthesizing 5-substituted-2-amino-1,3,4-oxadiazoles, including the 3-bromophenyl derivative, typically involve the cyclization of a suitable precursor. The two primary routes are:
-
Cyclodehydration of 1-(3-bromobenzoyl)semicarbazide: This is a direct approach where the acyl semicarbazide is cyclized using a dehydrating agent.
-
Oxidative cyclization or cyclodesulfurization of 1-(3-bromobenzoyl)thiosemicarbazide: This method often provides excellent yields and involves the use of an oxidizing agent to facilitate ring closure.[1] Thiosemicarbazide derivatives are often more reactive than their semicarbazide counterparts.[1]
Q2: How do I prepare the necessary starting material, 1-(3-bromobenzoyl)semicarbazide or its thio-analogue?
A2: These precursors are typically synthesized by reacting 3-bromobenzohydrazide with either potassium cyanate (for the semicarbazide) or a suitable isothiocyanate (for the thiosemicarbazide). Alternatively, 3-bromobenzoyl chloride can be reacted with semicarbazide or thiosemicarbazide hydrochloride in the presence of a base.
Q3: What are the typical yields I can expect for this synthesis?
A3: The yields for the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles can vary significantly based on the chosen route, reagents, and reaction conditions. With an optimized protocol, yields can range from moderate to excellent, often in the range of 70-95%.[2]
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield of my desired product, or the reaction is not proceeding at all. What could be the reasons and how can I improve it?
A: Low or no yield is a common issue that can stem from several factors throughout the synthetic process. Let's break down the potential causes and solutions.
Causality Analysis:
-
Inefficient Cyclization: The energy barrier for the ring closure might not be overcome, leading to unreacted starting material.
-
Degradation of Starting Material or Product: Harsh reaction conditions can lead to the decomposition of your precursor or the final oxadiazole.
-
Sub-optimal Reagents: The quality and reactivity of your cyclizing agent are critical for the reaction's success.
-
Moisture Contamination: Many dehydrating agents are sensitive to moisture, which can quench the reagent and stall the reaction.
Troubleshooting Workflow:
Here is a systematic approach to diagnosing and resolving low yield issues:
Experimental Protocols for Yield Improvement:
Protocol 1: Optimizing Cyclodehydration with POCl₃
Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this transformation.[3][4]
-
Strict Anhydrous Conditions: Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Stoichiometry: Use a slight excess of POCl₃ (1.2-1.5 equivalents) to ensure complete conversion.
-
Temperature Control: Add the POCl₃ dropwise to a cooled solution (0 °C) of your 1-(3-bromobenzoyl)semicarbazide in a suitable solvent (e.g., acetonitrile or DMF) to control the initial exotherm.
-
Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) to precipitate the product.
Protocol 2: Iodine-Mediated Oxidative Cyclization
Iodine in the presence of a base is an efficient and often milder alternative for the cyclization of acylthiosemicarbazides.[1][5]
-
Reaction Setup: Dissolve 1-(3-bromobenzoyl)thiosemicarbazide in a suitable solvent like ethanol or methanol.
-
Base Addition: Add a base such as sodium hydroxide or potassium carbonate to the solution.
-
Iodine Addition: Add a solution of iodine in the same solvent dropwise at room temperature. The disappearance of the iodine color can indicate the progress of the reaction.
-
Monitoring and Work-up: Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC). After completion, the reaction mixture can be poured into water, and the excess iodine can be quenched with a sodium thiosulfate solution.[6] The precipitated product is then filtered, washed, and dried.
| Parameter | POCl₃ Method | Iodine Method | Key Consideration |
| Starting Material | Acyl semicarbazide | Acyl thiosemicarbazide | Thiosemicarbazides can be more reactive. |
| Reaction Conditions | Anhydrous, reflux | Basic, room temp/mild heat | The iodine method generally uses milder conditions. |
| Key Reagents | POCl₃ | I₂, Base (NaOH, K₂CO₃) | POCl₃ is highly corrosive and moisture-sensitive. |
| Potential Issues | Charring, side reactions at high temp | Incomplete reaction, potential for halogenated byproducts | Careful control of temperature is crucial for the POCl₃ method. |
Problem 2: Formation of Impurities and Side Products
Q: My final product is impure, and I am having difficulty with purification. What are the likely impurities and how can I avoid them?
A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
Causality Analysis:
-
Incomplete Reaction: The presence of unreacted starting material is a common impurity.
-
Competing Cyclization Pathways: When using an acylthiosemicarbazide precursor, a common side product is the corresponding 2-amino-1,3,4-thiadiazole.[7] The choice of cyclizing agent can influence the regioselectivity of the cyclization.[8][9]
-
Hydrolysis: The oxadiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Decomposition: As mentioned earlier, harsh reagents or high temperatures can lead to the degradation of the product.
Mitigation Strategies and Purification:
Purification Protocols:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes. The crude product should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from less polar impurities. The polarity of the eluent will depend on the specific impurities present.[6][10]
To specifically avoid the formation of the 2-amino-1,3,4-thiadiazole byproduct:
-
Certain reagents are known to favor the formation of the oxadiazole over the thiadiazole. For instance, the use of EDC·HCl in DMSO has been reported to selectively yield 2-amino-1,3,4-oxadiazoles.[8][9] In contrast, reagents like p-toluenesulfonyl chloride in polar solvents may favor the formation of the thiadiazole.[8][9]
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 9. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
Technical Support Center: Recrystallization of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS RN: 109060-66-4) via recrystallization.[1] As a key intermediate in medicinal chemistry, achieving high purity is paramount for reliable downstream applications and biological testing. This document moves beyond a simple protocol, offering in-depth troubleshooting and scientific rationale to empower users to overcome common experimental hurdles.
Core Principles: The Science of Recrystallization
Recrystallization is a purification technique, not merely an isolation method.[2] Its efficacy hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the target compound, this compound, completely at an elevated temperature but poorly at lower temperatures.[3] As a hot, saturated solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to organize into a crystal lattice. This ordered process selectively excludes impurity molecules, which remain dissolved in the cooled solvent (the "mother liquor").[3]
Heterocyclic and aromatic compounds, like the one , are often good candidates for recrystallization due to their rigid, planar structures which facilitate efficient packing into a crystal lattice.[2]
Detailed Experimental Protocol: Recrystallization of this compound
This protocol is a robust starting point. Depending on the nature and quantity of impurities, optimization may be required.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or Isopropanol)[4]
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Fluted filter paper
-
Glass funnel
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Solvent Selection: Choose an appropriate solvent. Ethanol is often a good first choice for 2-amino-1,3,4-oxadiazole derivatives.[5] Refer to the Solvent Selection Table below for guidance.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, just enough to create a slurry. Heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding the hot solvent dropwise until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent necessary to dissolve the compound to ensure the solution is saturated and to maximize yield.[6]
-
Hot Gravity Filtration (If Necessary): If insoluble impurities (e.g., dust, inorganic salts) or colored impurities are present, perform a hot gravity filtration.
-
Place a fluted filter paper in a stemless funnel.
-
Preheat the filtration apparatus (funnel and receiving Erlenmeyer flask) with hot solvent vapor to prevent premature crystallization.
-
If the solution is colored, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then filter.[3]
-
Quickly pour the hot, saturated solution through the filter paper into the clean, pre-warmed receiving flask.
-
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Do not rush this step by placing the hot flask directly in an ice bath.[6]
-
Complete Crystallization: Once the flask has reached room temperature, it may be placed in an ice-water bath for 15-20 minutes to maximize the crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[3] Using cold solvent minimizes the loss of the purified product.
-
Drying: Allow the crystals to dry thoroughly on the filter by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization process.
Q1: My compound "oiled out" as a liquid instead of forming solid crystals. What happened and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Since impurities depress the melting point, this is common with highly impure samples.[8] The oily liquid is a supersaturated solution of your compound that is resistant to crystallization.
-
Scientific Explanation: The high concentration of solute and impurities prevents the molecules from organizing into a stable crystal lattice. The system defaults to the lower energy state of a liquid phase separation.
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (1-5% of the total volume) of additional hot solvent to lower the saturation point.[8]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.
-
If the problem persists, consider a different solvent with a lower boiling point.
-
Q2: I've cooled my solution to room temperature and even put it on ice, but no crystals have formed. What should I do?
A2: The absence of crystals indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial formation of a crystal seed) has not occurred.
-
Scientific Explanation: Crystal formation requires both supersaturation and a nucleation event. Sometimes, a solution can become supersaturated but remain in a metastable state without forming a solid.
-
Solutions (in order of preference):
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide a surface for nucleation.[6]
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[8]
-
Try an Antisolvent: If you are using a polar solvent like ethanol, you can try adding a non-polar antisolvent (in which the compound is insoluble, but which is miscible with your primary solvent) like hexane or water dropwise until the solution becomes cloudy, then add a drop of the hot primary solvent to clarify.[9][10]
-
Q3: My final product is still colored, even after recrystallization. How can I remove the impurity?
A3: A persistent color indicates the presence of highly soluble, colored impurities that were not effectively removed.
-
Scientific Explanation: Some impurities may have solubility characteristics very similar to your target compound or may be present in high concentrations.
-
Solution:
-
Perform the recrystallization again.
-
In the hot, dissolved stage, add a small amount (1-2% of the solute's weight) of activated charcoal (decolorizing carbon) to the solution.[3]
-
Swirl the hot solution with the charcoal for 2-5 minutes. The charcoal has a high surface area and will adsorb the large, colored impurity molecules.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Q4: My recrystallization yield is very low. How can I improve it?
A4: A low yield is a common issue and can stem from several factors.
-
Scientific Explanation: Yield is lost either by leaving too much product dissolved in the mother liquor or by physical loss during transfers.
-
Solutions:
-
Check Solvent Volume: The most common cause is using too much solvent during the initial dissolution step. Repeat the process, ensuring you use the absolute minimum amount of hot solvent.
-
Ensure Complete Cooling: Make sure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.
-
Minimize Transfers: Each transfer of the solution or crystals can result in material loss.
-
Check the Mother Liquor: You can try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my recrystallization?
A1: The ideal solvent should have high solubility for your compound at its boiling point and low solubility at low temperatures. It should not react with your compound, and it should have a boiling point below the compound's melting point. A good practice is to test solubility in small test tubes with various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water) before committing to a large-scale recrystallization.[9]
Q2: What are the likely impurities in my this compound, and will recrystallization remove them?
A2: Common impurities stem from the synthesis. The synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of diacylhydrazines or similar precursors.[11][12] Therefore, likely impurities include:
-
Starting Materials: Unreacted 3-bromobenzoyl hydrazide or N-acylthiosemicarbazide precursors.
-
Reagents/Byproducts: Dehydrating agents (e.g., residual phosphorus oxychloride hydrolysis products) or byproducts like triphenylphosphine oxide if phosphine-based cyclization reagents are used.[11] Recrystallization is generally effective at removing these types of impurities, as their solubility profiles and ability to fit into the product's crystal lattice are typically different.
Q3: My compound is an amine. Are there any special considerations?
A3: Yes. Amines are basic and can be susceptible to oxidation, which can sometimes lead to coloration.
-
Avoid Acidic Conditions: Unless you intend to purify the compound as a salt, avoid strongly acidic solvents or conditions, which could protonate the amine and drastically change its solubility.[13]
-
Storage: The pure, crystalline compound should be stored in a dark, cool place under an inert atmosphere to maintain stability.[1]
-
Oxidation: If the crude material is very dark, it may be due to oxidation. The use of decolorizing charcoal during recrystallization is often effective in removing these oxidized byproducts.[13]
Data & Visualization
Solvent Selection Guide
| Solvent | Suitability for this compound | Rationale & Comments |
| Ethanol | Excellent First Choice | Frequently used for recrystallizing 1,3,4-oxadiazole derivatives.[5] Good temperature coefficient for many aromatic compounds. |
| Methanol | Good Alternative | Similar to ethanol. Its lower boiling point can be advantageous. Has been used to purify related 2-amino-1,3,4-oxadiazoles.[4] |
| Isopropanol | Good Alternative | Higher boiling point than ethanol may improve solubility for less soluble compounds. Also used for similar structures.[4] |
| Ethyl Acetate | Possible | May be a good solvent, but often has higher solubility at room temperature, potentially leading to lower yields. |
| Water | Unlikely (as single solvent) | The compound is likely poorly soluble in water due to the bromophenyl group. May be useful as an antisolvent with a polar organic solvent. |
| Hexane/Heptane | Unsuitable (as primary solvent) | The compound is likely insoluble in non-polar alkanes. Can be used as an antisolvent. |
| Ethanol/DMF | For Difficult Cases | A mixture can be used if the compound is poorly soluble in ethanol alone.[5] Use a minimal amount of DMF to achieve dissolution in hot ethanol. |
Experimental Workflow Diagram
Caption: Recrystallization Workflow
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree
References
- 1. krpano - pano [artipano.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Recrystallization [sites.pitt.edu]
- 4. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chromatography Troubleshooting for 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Welcome to the dedicated technical support guide for the purification of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine via column chromatography. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the purification of this polar, basic heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
Understanding the Molecule: Key Physicochemical Characteristics
Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that influence its chromatographic behavior.
| Property | Value/Observation | Implication for Chromatography |
| Molecular Formula | C₈H₆BrN₃O | - |
| Molecular Weight | 240.06 g/mol | - |
| Appearance | White to off-white crystalline powder. | Visual aid during column tracking and fraction analysis. |
| General Solubility | Reported to be highly soluble in various organic solvents. | Offers flexibility in choosing a sample loading solvent. However, high solubility in the mobile phase can lead to faster elution. |
| Predicted Polarity | The predicted XlogP for the isomeric 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine is 1.8, suggesting moderate polarity. | The compound will likely require a moderately polar to polar mobile phase for elution from normal-phase silica gel. |
| Key Functional Group | A basic 2-amino group on the 1,3,4-oxadiazole ring. | This is the most critical feature. The basic nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to a host of purification issues. |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and the column, leading to poor separation and mixed fractions. What is happening and how can I fix it?
A1: Streaking is a classic sign of strong, undesirable interactions between your basic compound and the acidic stationary phase.[1][2] The primary amine on your molecule is likely being protonated by the acidic silanol groups on the silica surface, causing it to "stick" and then elute slowly and unevenly.
Causality: The interaction between the basic amine (a Lewis base) and the acidic silanol groups (a Brønsted-Lowry acid) leads to strong adsorption. This prevents the establishment of a rapid equilibrium between the mobile and stationary phases, which is essential for forming tight, well-defined chromatographic bands.
Solutions:
-
Incorporate a Basic Modifier into the Mobile Phase: This is the most common and effective solution. By adding a small amount of a volatile base to your eluent, you "neutralize" the active acidic sites on the silica, preventing them from interacting with your compound.
-
Recommended Modifier: Start by adding 0.5-2% triethylamine (NEt₃ or TEA) to your mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol).[1]
-
Alternative: A solution of ammonia in methanol (e.g., 1-10% of a 10% NH₄OH in methanol solution added to dichloromethane) can also be highly effective.[1]
-
-
Dry-Loading with a Basic Slurry: If you are dry-loading your sample onto the column, pre-adsorb your crude material onto a small amount of silica gel that has been slurried with a solvent containing triethylamine. Then, evaporate the solvent to get a free-flowing powder before loading it onto the column.
Q2: My compound won't move from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate. How can I get it to elute from the column?
A2: This indicates very strong, likely irreversible, adsorption to the silica gel. This is an extreme case of the acid-base interaction described in Q1. The polarity of your eluent alone is not enough to overcome the strong binding of the protonated amine to the silica surface.
Solutions:
-
Switch to a More Polar "Push" Solvent with a Basic Modifier: A common mobile phase for highly polar basic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) .
-
Start with a gradient of 0-10% methanol in DCM.
-
Crucially, add 1% triethylamine or ammonia to this mobile phase to mitigate the strong acidic interactions.
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself needs to be changed to one that is less acidic.
-
Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in neutral, acidic, and basic grades; ensure you are using neutral or basic alumina .
-
Deactivated Silica Gel: You can prepare a less acidic silica gel by washing it with a solvent containing a base (e.g., 1-2% triethylamine in your mobile phase) before packing the column.
-
Q3: My TLC shows a good separation between my product and impurities, but on the column, everything seems to elute together or the separation is much worse. Why is there a discrepancy?
A3: This common issue can arise from several factors related to the difference in conditions between a TLC plate and a packed column.
Possible Causes & Solutions:
-
Overloading the Column: You may be loading too much crude material relative to the amount of silica gel. This saturates the stationary phase, leading to broad bands and co-elution.
-
Solution: A general rule of thumb is to use a silica-to-crude product ratio of at least 30:1 to 50:1 by weight. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
-
Sample Loading Technique: Dissolving your sample in a solvent that is much stronger (more polar) than your mobile phase can cause issues. When this strong solvent hits the column, it carries the compound down a short distance in a diffuse band before it dilutes, ruining the initial separation at the top of the column.
-
Solution: Dissolve your sample in the minimum amount of the mobile phase itself or a solvent slightly less polar. If the compound has poor solubility, use the dry-loading technique .
-
-
Compound Degradation on Silica: Your compound might be unstable on silica gel over the longer time it takes to run a column compared to a TLC plate.
-
Solution: Perform a 2D TLC to check for stability. Spot your compound in one corner of a square TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal. If degradation is observed, switch to a less acidic stationary phase like neutral alumina.
-
Workflow for Method Development
Use the following workflow to systematically develop a robust purification method for this compound.
Caption: Workflow for column chromatography method development.
Frequently Asked Questions (FAQs)
Q: Can I use a different base instead of triethylamine? A: Yes, other volatile organic bases can be used. Pyridine is an option, though it can be harder to remove under vacuum. A dilute solution of ammonium hydroxide in methanol is also a very effective alternative. Diisopropylethylamine (DIPEA) can also be used. The key is to use a base that is volatile enough to be easily removed from your final product.
Q: I've run my column but my yield is very low. Where did my compound go? A: Low recovery is often due to irreversible adsorption on the column.[1] This happens when the acid-base interaction is too strong and the mobile phase (even with a basic modifier) cannot elute the compound. Consider increasing the concentration of the basic modifier or switching to a more inert stationary phase like neutral alumina. Also, ensure your compound is not degrading on the column by performing a 2D TLC stability test.
Q: How do I remove the triethylamine from my purified product? A: Triethylamine (boiling point ~89 °C) can typically be removed under high vacuum. To facilitate its removal, you can co-evaporate the sample with a solvent in which triethylamine is soluble but your compound may be less so, such as toluene or dichloromethane, a few times on a rotary evaporator. If traces remain, an acidic wash during a liquid-liquid extraction can be performed if the product is stable to acid, but this may complicate purification.
Q: What is the ideal Rf value I should aim for on my TLC before running the column? A: For optimal separation on a silica gel column, the target compound should have an Rf value between 0.2 and 0.35 in the chosen mobile phase. An Rf in this range provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.
References
Technical Support Center: Synthesis of 2-Amino-1,3,4-oxadiazoles
Welcome to the technical support center for the synthesis of 2-amino-1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their synthetic experiments. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your research.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of 2-amino-1,3,4-oxadiazoles.
FAQ 1: What are the most common starting materials for synthesizing 2-amino-1,3,4-oxadiazoles?
The most prevalent precursors for the synthesis of 2-amino-1,3,4-oxadiazoles are acylthiosemicarbazides and acylsemicarbazides. Acylthiosemicarbazides are often preferred due to their superior reactivity in cyclization reactions.[1] Other common starting materials include acyl hydrazides, which can be reacted with reagents like cyanogen bromide.[2]
FAQ 2: My reaction is yielding a mixture of 2-amino-1,3,4-oxadiazole and 2-amino-1,3,4-thiadiazole. How can I improve the regioselectivity?
This is a classic issue when starting from acylthiosemicarbazides. The regioselectivity of the cyclization is highly dependent on the choice of reagents and reaction conditions.
-
For 2-amino-1,3,4-oxadiazole (desired product): The use of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in a solvent like DMSO generally favors the formation of the oxadiazole.[3][4] This is because EDC activates the sulfur atom for extrusion, followed by intramolecular attack by the oxygen atom.
-
For 2-amino-1,3,4-thiadiazole (side product): Conversely, using p-toluenesulfonyl chloride (p-TsCl) in a polar solvent tends to promote the formation of the thiadiazole.[3]
A proposed mechanism for this regioselectivity is based on the pKa of the amines involved in the cyclization process.[3]
Section 2: Troubleshooting Guide for Common Side Reactions
This section provides in-depth troubleshooting for specific issues you may encounter during the synthesis of 2-amino-1,3,4-oxadiazoles.
Problem 1: Formation of Triazolone Byproduct in Oxidative Cyclization of Semicarbazones
Issue: When synthesizing 2-amino-1,3,4-oxadiazoles via the oxidative cyclization of semicarbazones, a significant amount of a triazolone byproduct is observed.
Cause: This side reaction occurs because the terminal amino group (NH2) of the semicarbazone competes with the oxygen atom during the intramolecular cyclization step.[5][6] This leads to the formation of a five-membered ring containing three nitrogen atoms and one carbon atom, the triazolone.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting triazolone byproduct formation.
Detailed Protocol for Minimizing Triazolone Formation:
An effective method to favor the formation of 2-amino-1,3,4-oxadiazoles is the use of an iodine-mediated oxidative cyclization.[5][7]
Step-by-step methodology:
-
Preparation of the Semicarbazone:
-
To a stirred solution of semicarbazide hydrochloride (0.5 mmol) and sodium acetate (0.5 mmol) in 1 mL of water, add a solution of the corresponding aldehyde (0.5 mmol) in 1 mL of methanol.
-
Stir the mixture at room temperature for 10 minutes.
-
Evaporate the solvent under reduced pressure.
-
-
Oxidative Cyclization:
-
Redissolve the resulting residue in 5 mL of 1,4-dioxane.
-
Add potassium carbonate (1.5 mmol) and iodine (0.6 mmol) sequentially.
-
Stir the reaction mixture at 80 °C until the starting material is consumed (monitor by TLC, typically 1-4.5 hours).
-
-
Work-up and Purification:
-
After cooling to room temperature, treat the reaction mixture with 20 mL of 5% Na2S2O3 solution to quench the excess iodine.
-
Extract the product with a 10:1 mixture of CH2Cl2/MeOH (4 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the residue by silica gel column chromatography using an appropriate eluent (e.g., ethyl acetate/petroleum ether).[5]
-
Problem 2: Low Yields and Byproducts with Acyl-Substituted Amines
Issue: When synthesizing 2-acylamino-1,3,4-oxadiazoles, the reaction often results in low yields and the formation of undesirable byproducts.[8]
Cause: The acyl group on the nitrogen can influence the electronic properties and reactivity of the starting material, often leading to a more complex reaction profile compared to N-alkyl or N-aryl substituted precursors.[8]
Recommended Solution: Potassium Iodate as an Oxidant
A robust method for the synthesis of 2-acylamino-1,3,4-oxadiazoles is the use of potassium iodate (KIO3) as an oxidant in water. This method is environmentally friendly and generally provides good to excellent yields.[8]
Table 1: Effect of Oxidant on the Synthesis of a 2-Acylamino-1,3,4-oxadiazole
| Entry | Oxidant | Temperature (°C) | Yield (%) |
| 1 | I2 | 80 | <10 |
| 2 | (NH4)2S2O8 | 80 | No Reaction |
| 3 | H2O2 | 80 | <5 |
| 4 | K2S2O8 | 80 | No Reaction |
| 5 | KIO3 | 80 | 83 |
| 6 | KIO3 | 60 | 91 |
Data adapted from a study on the synthesis of 2-acylamino-1,3,4-oxadiazoles.[8]
Step-by-step methodology for KIO3 oxidation:
-
To a solution of the acylthiosemicarbazide (1 mmol) in water (5 mL), add potassium iodate (2 mmol).
-
Heat the reaction mixture to 60 °C and stir for approximately 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol).
Problem 3: Use of Harsh or Toxic Reagents
Issue: Many traditional methods for the synthesis of 2-amino-1,3,4-oxadiazoles employ harsh or toxic reagents such as phosphorus oxychloride (POCl3), mercury salts, or lead oxide.[1][8] This poses safety and environmental concerns, especially for large-scale synthesis.
Cause: These reagents are effective for cyclodehydration or cyclodesulfurization but have significant drawbacks in terms of handling and waste disposal.
Greener Alternatives:
-
Tosyl Chloride/Pyridine: This system is effective for the cyclization of thiosemicarbazides and is generally less hazardous than heavy metal salts.[1]
-
Iodine-mediated synthesis: As detailed in Problem 1, iodine is a less toxic and more environmentally benign oxidant.[5][7]
-
Potassium Iodate: As described in Problem 2, this is an excellent choice for a green and efficient synthesis, particularly for 2-acylamino derivatives.[8]
Reaction Scheme: Common Synthetic Routes and Side Products
Caption: Common synthetic routes and potential side products.
References
- 1. researchgate.net [researchgate.net]
- 2. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 3. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 4. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
- 7. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Semicarbazide Cyclization Reactions
A Guide for Research, Development, and Manufacturing Scientists
Welcome to the technical support center for semicarbazide cyclization. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into optimizing these critical heterocyclic ring-forming reactions. Drawing from established literature and field experience, this document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Part 1: Foundational Concepts & Common Pathways
Semicarbazides are versatile building blocks in medicinal chemistry, primarily used for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles—scaffolds present in numerous pharmacologically active compounds.[1][2] The specific heterocyclic system formed is dictated by the reaction conditions, particularly the choice of cyclizing agent and the pH of the medium.
-
Oxidative or Dehydrative Cyclization to 1,3,4-Oxadiazoles: This is the most common pathway, involving the intramolecular cyclization and elimination of water or another small molecule. This can be achieved through various reagents that either act as oxidizing agents or strong dehydrating agents.[1][3]
-
Base-Catalyzed Cyclization to 1,2,4-Triazoles: In the presence of a base, the semicarbazide (or more commonly, a thiosemicarbazide precursor) can cyclize to form a triazole or triazol-one ring system.[4][5][6][7] The reaction conditions for this pathway are distinctly different from oxadiazole synthesis.
The following sections are structured in a question-and-answer format to directly address the most common challenges encountered during these transformations.
Part 2: Troubleshooting Guide for 1,3,4-Oxadiazole Synthesis
The synthesis of 2-amino- or 2,5-disubstituted-1,3,4-oxadiazoles from semicarbazides is a cornerstone reaction. However, its success is highly sensitive to the choice of reagents and reaction conditions.
Frequently Asked Questions & Troubleshooting
Q1: My reaction has stalled. TLC analysis shows only starting material or the intermediate semicarbazone. What should I check first?
A1: This is a classic activation problem. The energy barrier for the intramolecular cyclization is not being overcome. Here is a systematic approach to troubleshoot:
-
Reagent Quality & Stoichiometry:
-
Dehydrating Agent Potency: Agents like POCl₃ and P₂O₅ are highly hygroscopic. Ensure they are fresh and handled under anhydrous conditions. An older, partially hydrolyzed reagent will have significantly lower activity.
-
Oxidant Integrity: Oxidizing agents like iodine (I₂) can sublime, and others like ceric ammonium nitrate (CAN) can degrade over time.[8][9] Use freshly opened or properly stored reagents.
-
Stoichiometry: While some reactions are catalytic, most dehydrative cyclizations require at least a stoichiometric amount of the reagent. For reagents like POCl₃, an excess (1.5-3.0 equivalents) is often used to drive the reaction to completion.
-
-
Temperature:
-
Many cyclizations require thermal energy. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60-80 °C or reflux) is a logical next step.[10]
-
Expert Insight: For sensitive substrates prone to decomposition at high temperatures, consider microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by promoting rapid, uniform heating.[2][11][12][13]
-
-
Solvent Choice:
-
The solvent must be compatible with your cyclizing agent. For instance, POCl₃ reacts violently with water and alcohols. Aprotic solvents like acetonitrile, DMF, or toluene are generally preferred.
-
For oxidative cyclizations, polar solvents like ethanol or DMSO can be effective at facilitating the reaction.[14][15]
-
Q2: The reaction is complete, but the yield is disappointingly low. How can I optimize for a better yield?
A2: Low yield, assuming complete conversion of starting material, points towards side reactions or product degradation.
-
Choice of Cyclizing Agent: The "best" reagent is highly substrate-dependent. A powerful dehydrating agent might cause decomposition of sensitive functional groups, while a mild one may not be effective enough. It is often necessary to screen a few options.[3][16]
-
Mechanism as a Guide: Reagents like POCl₃ work by activating the carbonyl oxygen, making it a better leaving group in the form of a phosphate ester.[17] Iodine-mediated cyclization proceeds via an oxidative C-O bond formation.[18][19] Understanding the mechanism can help you choose a reagent that is compatible with your substrate's electronic properties. For example, electron-rich semicarbazides may react well with milder iodine-based systems, while electron-deficient ones may require the power of POCl₃.
-
-
Undesirable Side Reactions:
-
Hydrolysis: If water is present (either from the solvent or as a byproduct), the intermediate or product can hydrolyze back to the starting material or open-chain precursors. If using a dehydrating agent, ensure strictly anhydrous conditions.
-
Degradation: Overheating or using an excessively harsh reagent can lead to decomposition.[8] Monitor the reaction by TLC; if multiple spots appear and then fade over time, degradation is likely. In such cases, try lowering the temperature or switching to a milder reagent.
-
Q3: My TLC shows a major product spot, but I also have a persistent side product that is difficult to separate. What could it be?
A3: The identity of the side product depends on the starting materials and conditions.
-
Incomplete Cyclization: The most common "side product" is often the uncyclized acylsemicarbazide or semicarbazone intermediate. This indicates insufficient reagent, time, or temperature.
-
Alternative Cyclization Pathways: While less common for standard semicarbazides, if you start with a thiosemicarbazide (where the urea oxygen is replaced by sulfur), the reaction outcome is pH-dependent. Acidic conditions favor the formation of 1,3,4-thiadiazoles, while basic conditions favor 1,2,4-triazoles.[20] If your reaction conditions are not strictly controlled, you could be generating a mixture.
-
Byproducts from the Reagent: Some reagents can generate byproducts that complicate purification. For example, cyclization with POCl₃ can lead to chlorinated byproducts if not properly controlled.[21][22]
Workflow & Data Summary
The diagram below outlines a general troubleshooting workflow for optimizing 1,3,4-oxadiazole synthesis.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
- 4. CCCC 2003, Volume 68, Issue 4, Abstracts pp. 792-800 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. researchgate.net [researchgate.net]
- 6. The reactions of cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Design, microwave assisted synthesis and characterization of oxadiazoles [wisdomlib.org]
- 12. wjpr.net [wjpr.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. sciensage.info [sciensage.info]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Bischler-Napieralski Reaction [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine and encountering challenges in its purification. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse biological activities.[1][2] However, the presence of a basic amine group combined with the bromo-aromatic system can present unique purification hurdles. This guide provides a structured, causality-driven approach to troubleshooting these issues, ensuring you can obtain your target compound with the highest possible purity.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Troubleshooting
This section addresses the most common initial queries and helps you diagnose the nature of the impurities in your crude product.
Question 1: What are the likely impurities in my crude this compound?
Answer: The identity of impurities is intrinsically linked to the synthetic route employed. The most common synthesis involves the cyclization of a semicarbazide or thiosemicarbazide precursor.[1][3] Understanding the potential contaminants is the first step in designing an effective purification strategy.
| Table 1: Potential Impurities and Their Origin | |
| Impurity Type | Potential Source & Rationale |
| Unreacted Starting Materials | 3-Bromobenzohydrazide: Incomplete initial reaction. This is often more polar than the product. Cyclizing Agents/Precursors: Residual cyanogen bromide, thiosemicarbazide, or isocyanate precursors.[2][4] |
| Reaction Intermediates | N-(3-Bromobenzoyl)semicarbazide: The acyclic precursor to your product. Incomplete cyclodehydration leaves this highly polar intermediate.[5] |
| Side Products | 1,2-bis(3-Bromobenzoyl)hydrazine: Self-condensation of the starting hydrazide, especially under harsh heating or acidic conditions. This is typically less polar than the starting material but may have similar polarity to the product. |
| Reagent-Derived Impurities | Phosphorous or Sulfur Compounds: If using dehydrating agents like POCl₃ or SOCl₂, these can lead to phosphorous or sulfur-containing byproducts.[6] Triethylammonium Salts: If using triethylamine (TEA) as a base with tosyl chloride (TsCl) for cyclization, the resulting triethylammonium chloride/tosylate salt can precipitate with the product.[2][7] These are usually removed by an aqueous workup. |
| Solvent & Color Impurities | High-Boiling Solvents: Residual DMF, DMSO. Oxidation Products/Metal Traces: Heterocyclic amines can sometimes form colored oxides or retain trace metals from catalysts, leading to a yellow or brown appearance.[8] |
Question 2: My purified product is an off-white or yellow solid, but literature suggests it should be white. What is the cause and is it a concern?
Answer: A yellow tint is a common observation for heterocyclic amines and is not always indicative of significant impurity.[8] The primary causes are:
-
Trace Metallic Impurities: If any metal catalysts were used in preceding steps, even trace amounts can impart color.
-
Oxidation: The amine functionality can be susceptible to minor air oxidation, forming highly colored, conjugated byproducts.
-
Chromatography-Induced Degradation: The acidic nature of standard silica gel can sometimes cause minor decomposition of sensitive compounds, leading to coloration.[8]
For most applications, a faint yellow color is acceptable if ¹H NMR and LC-MS analysis show >98% purity. If a colorless solid is required for specific assays or crystallography, passing a solution of the compound through a small plug of activated carbon or neutral alumina can sometimes remove these color bodies.
Question 3: How should I perform an initial purity assessment before attempting a large-scale purification?
Answer: Before committing your entire batch of crude material to a specific purification method, a small-scale analysis is critical.
-
Thin Layer Chromatography (TLC): This is the most crucial technique. Use it to visualize the number of components in your crude mixture. A good starting eluent is 30-50% Ethyl Acetate in Hexane. The amine group may cause streaking on the plate; if this occurs, add 0.5-1% triethylamine to the eluent system to get sharp spots. This pre-emptively diagnoses issues you will face in column chromatography.[9]
-
¹H NMR Spectroscopy: Take a proton NMR of the crude material. This will help you identify the presence of starting materials or major byproducts by comparing the spectra to known compounds.
-
LC-MS: If available, Liquid Chromatography-Mass Spectrometry will provide the most accurate picture of purity and confirm the molecular weight of your product and any impurities.
Section 2: Purification Strategy & Troubleshooting Guides
Based on your initial assessment, you can select the most appropriate purification strategy. The following workflow provides a logical decision-making process.
Caption: General purification decision workflow.
Guide 1: Purification by Recrystallization
Recrystallization is the most efficient method for removing small amounts of impurities from a solid product, yielding high-purity crystalline material. It is ideal when your crude product is >90% pure.
Question: How do I select the best solvent for recrystallization?
Answer: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10] For 1,3,4-oxadiazole derivatives, alcohols are often a good starting point.[1][11]
| Table 2: Solvent Selection Guide for Recrystallization | ||
| Solvent | Properties | Recommendation for this Compound |
| Ethanol / Methanol | Good general-purpose polar solvents. | Excellent starting point. Often provides good quality crystals for oxadiazoles.[5][11] |
| Isopropanol | Slightly less polar than ethanol. | A good alternative if the compound is too soluble in hot ethanol or methanol.[4] |
| Ethyl Acetate | Medium polarity. | Can be effective, but solubility might be high even at room temperature. |
| Acetonitrile | Polar aprotic. | Good for compounds that are sensitive to protic solvents. |
| Binary Systems | e.g., Ethanol/Water, Ethyl Acetate/Hexane | Use when no single solvent is ideal. Dissolve in a minimum of the "good" hot solvent, then add the "poor" solvent dropwise until cloudy, then reheat to clarify before cooling.[10] |
Step-by-Step Protocol: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.[10]
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities on the crystal surface.[10]
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
| Table 3: Troubleshooting Common Recrystallization Problems | |
| Problem | Cause & Solution |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. Solution: Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider using a lower-boiling solvent. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. Solution: Evaporate some of the solvent from the mother liquor and re-cool. Ensure the solution is thoroughly chilled before filtering. |
| No Crystals Form | The solution is not supersaturated, or crystallization is kinetically slow. Solution: Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal from a previous batch if available. If all else fails, slowly evaporate the solvent until crystals begin to form. |
Guide 2: Purification by Column Chromatography
Column chromatography is the method of choice for separating complex mixtures or when impurities have similar polarity to the desired product.[12][13]
Question: My compound streaks badly on a silica TLC plate, even with ethyl acetate/hexane. What is happening and how do I fix it?
Answer: This is a classic sign of an acid-base interaction. Your compound, 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine , is basic. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine strongly and sometimes irreversibly binds to these acidic sites, causing poor elution, broad peaks (tailing), and in some cases, decomposition on the column.[9][14]
The solution is to deactivate the silica gel. This is achieved by adding a small amount of a volatile base, typically triethylamine (NEt₃ or TEA), to your eluent system.[9][14] The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.
| Table 4: Recommended Starting Conditions for Column Chromatography | |
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh). |
| Mobile Phase (Eluent) | Start with TLC screening. A good initial system is Hexane/Ethyl Acetate. If the compound is more polar, try Dichloromethane/Methanol. |
| Mobile Phase Modifier | Crucial: Add 0.5-1% triethylamine to your chosen eluent system to prevent streaking and improve recovery.[9] |
| Alternative Stationary Phase | If the compound still degrades, consider using neutral or basic Alumina.[9] |
| Loading Method | Dry Loading: Dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Add this powder to the top of the column. This method typically gives sharper bands. |
Step-by-Step Protocol: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent (containing 0.5-1% TEA). Pour the slurry into the column and use gentle pressure to pack a uniform bed, ensuring no air bubbles are trapped.[10][15]
-
Sample Loading: Add your dry-loaded sample to the top of the packed silica bed as a thin, level layer.
-
Elution: Carefully add the eluent and apply pressure to maintain a steady flow rate. Begin collecting fractions.
-
Gradient Elution (Optional but Recommended): Start with a less polar eluent mixture to elute non-polar impurities. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product, followed by more polar impurities.
-
Fraction Analysis: Monitor the collected fractions by TLC (using a TLC system that also contains TEA) to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator. You may need to co-evaporate with a solvent like toluene to fully remove residual TEA.
| Table 5: Troubleshooting Common Column Chromatography Issues | |
| Problem | Cause & Solution |
| Poor Separation | The eluent polarity is not optimized. Solution: Re-optimize the solvent system using TLC. Aim for an Rf value of ~0.3 for your product. A slower, longer column or using a shallower solvent gradient can improve the resolution of closely running spots.[9] |
| Product Not Eluting | The eluent is not polar enough, or the compound is irreversibly bound to the silica. Solution: Increase the eluent polarity (e.g., add methanol). If you did not add TEA, your compound is likely stuck; the column may not be salvageable. Always add the amine modifier. |
| Product Decomposing | The compound is sensitive to the acidic silica gel. Solution: Ensure TEA is used. If decomposition persists, switch to a less harsh stationary phase like neutral alumina.[9] Minimize the time the compound spends on the column by running it faster (flash chromatography). |
Guide 3: Purification by Acid-Base Extraction
This classical technique leverages the basicity of the amine group to separate it from neutral or acidic impurities. It is an excellent first-pass purification step for very crude mixtures before a final polishing step like recrystallization or chromatography.[4]
Question: When should I use acid-base extraction?
Answer: Use this method when you have significant amounts of non-basic impurities, such as unreacted starting hydrazide (which is less basic) or condensation byproducts. It is a bulk separation technique, not a high-resolution one.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it two or three times with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Basification: Combine the aqueous layers and cool them in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 10). Your product should precipitate as a solid or oil.
-
Final Extraction: Extract the product back out of the aqueous layer using fresh ethyl acetate or DCM (3 times).
-
Drying and Evaporation: Combine the final organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the partially purified product, which can then be further purified if necessary.
Section 3: References
-
Biotage. (2023). Is there an easy way to purify organic amines?--INVALID-LINK--
-
Bentham Open. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. --INVALID-LINK--
-
Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. --INVALID-LINK--
-
ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. --INVALID-LINK--
-
PubMed. (n.d.). Analysis of heterocyclic aromatic amines. --INVALID-LINK--
-
CrystEngComm (RSC Publishing). (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purification of 5-(4-Bromophenyl)oxazol-2-amine. --INVALID-LINK--
-
Reddit. (2024). Purification Troubleshooting : r/chemistry. --INVALID-LINK--
-
ProQuest. (2017). HOMOLYTIC PATHWAYS TO AROMATIC BROMO-COMPOUNDS. --INVALID-LINK--
-
MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. --INVALID-LINK--
-
YouTube. (2021). column chromatography & purification of organic compounds. --INVALID-LINK--
-
Bentham Open. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. --INVALID-LINK--
-
ResearchGate. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. --INVALID-LINK--
-
Chemistry at Winthrop University. (n.d.). Column Chromatography. --INVALID-LINK--
-
NIH. (n.d.). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. --INVALID-LINK--
-
Thieme Connect. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. --INVALID-LINK--
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. --INVALID-LINK--
-
Springer. (n.d.). Preparation of 1,3,4-oxadiazole derivatives via supported and unsupported phosphinium dibromide reagents. --INVALID-LINK--
-
Preprints.org. (n.d.). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. --INVALID-LINK--
-
ResearchGate. (2025). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. --INVALID-LINK--
-
PMC - PubMed Central. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. --INVALID-LINK--
-
Google Patents. (n.d.). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. --INVALID-LINK--
-
PLOS One. (n.d.). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. --INVALID-LINK--
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. bohr.winthrop.edu [bohr.winthrop.edu]
- 14. biotage.com [biotage.com]
- 15. orgsyn.org [orgsyn.org]
preventing "oiling out" during crystallization of oxadiazole derivatives
A Troubleshooting Guide to Preventing "Oiling Out"
Introduction
Welcome to the technical support center for the crystallization of oxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenging phenomenon of "oiling out," or liquid-liquid phase separation (LLPS), during their crystallization experiments. Oxadiazole derivatives are a vital class of heterocyclic compounds with broad applications in medicinal chemistry, known for their diverse biological activities. Howev[1][2][3][4]er, their unique physicochemical properties can sometimes make crystallization a non-trivial step, with oiling out being a frequent impediment to obtaining pure, crystalline material.
This document provides in-depth, experience-based troubleshooting strategies and a comprehensive FAQ section. Our goal is to move beyond simple procedural lists and explain the underlying principles, empowering you to make informed decisions to overcome this common crystallization hurdle.
Understanding the "Oiling Out" Phenomenon
"Oiling out" is the separation of a solute from a solution as a supercooled liquid or amorphous phase rather than as a crystalline solid. This [5]"oil" is a solute-rich liquid that is immiscible with the bulk solvent. This phenomenon is a significant problem because it often leads to poor purification, as impurities can be readily entrapped in the viscous oil. Subse[6]quent solidification of the oil may result in an amorphous solid or poorly formed crystals, which can negatively impact downstream processes like filtration and drying, as well as final product specifications such as purity and stability.
[6][7]Oiling out is primarily a kinetic phenomenon driven by high supersaturation, where the concentration of the solute far exceeds its solubility limit. At su[5][7][8]ch high levels of supersaturation, the system finds it easier to form a disordered, liquid-like aggregate (the oil) than an ordered crystal lattice.
Key Factors Influencing Oiling Out in Oxadiazole Derivatives:
-
Molecular Structure: Oxadiazole derivatives can possess a range of polarities and may have flexible side chains, which can sometimes hinder efficient packing into a crystal lattice.
-
[9] Solvent Choice: The interaction between the oxadiazole derivative and the solvent is critical. A solvent that is too "good" (high solubility) or too "poor" (low solubility) can promote oiling out.
-
[5][10] Supersaturation Rate: Rapidly generating supersaturation, for instance, through fast cooling or quick addition of an anti-solvent, is a common cause of oiling out.
-
[5][7] Impurities: The presence of impurities can disrupt the crystallization process and induce oiling out by interfering with crystal nucleation and growth.
[5]Below is a workflow diagram illustrating the decision-making process when troubleshooting oiling out.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that you might ask when encountering oiling out, followed by detailed, actionable answers.
FAQ 1: I've observed an oil forming instead of crystals. What is the very first thing I should do?
Answer:
If you observe oiling out, the immediate goal is to redissolve the oil and then attempt a more controlled crystallization.
Immediate Action Protocol:
-
Re-heat the Solution: Gently warm the mixture until the oil completely redissolves into a clear solution.
-
Add More Solvent: Add a small amount of the primary solvent (the one in which your compound is more soluble) to slightly decrease the concentration. This will help to avoid reaching the oiling out point upon cooling.
-
[11] Attempt a Slower Cooling: Allow the solution to cool much more slowly. Insulate the flask or use a programmable heating mantle to control the cooling rate. This gives the molecules more time to orient themselves into a crystal lattice.
[5][11]This initial response can often salvage the experiment without a complete redesign of the crystallization process.
FAQ 2: My attempts to simply re-heat and cool slowly are still resulting in oiling out. What is the next logical step?
Answer:
The next step is to systematically evaluate and modify your crystallization conditions, focusing on the key drivers of oiling out: supersaturation and solvent choice.
A. Controlling Supersaturation
High supersaturation is the primary kinetic driver for oiling out. The g[5][8]oal is to create a supersaturated solution that resides in the metastable zone—where spontaneous nucleation is unlikely, but crystal growth can occur.
| Parameter | Action | Rationale |
| Cooling Rate | Decrease the rate of cooling significantly. | A slower cooling rate allows the system to remain in the metastable zone for a longer period, favoring controlled crystal growth over the formation of an oil. |
| [5] Concentration | Start with a more dilute solution. | A lower initial concentration reduces the overall level of supersaturation that is generated during cooling or anti-solvent addition. |
| [5][12] Anti-Solvent Addition | Add the anti-solvent much more slowly and at a slightly elevated temperature. | This prevents localized high supersaturation at the point of addition, which is a common trigger for oiling out. |
[5] B. Optimizing the Solvent System
The choice of solvent is critical. The ideal solvent will have a moderate solubility for your oxadiazole derivative and a steep solubility curve with respect to temperature.
Experimental Protocol: Systematic Solvent Screening
-
In small vials, dissolve a known, small amount of your oxadiazole derivative in a range of solvents with varying polarities (e.g., alcohols, esters, ketones, aromatic hydrocarbons, and mixtures thereof).
-
[5] Heat the vials to achieve complete dissolution.
-
Allow the vials to cool slowly to room temperature and then in a refrigerator.
-
Observe for signs of crystallization versus oiling out. Note the quality of the crystals formed.
-
Consider using co-solvents. Sometimes, adding a small amount of a "poorer" solvent to a "good" solvent can create an ideal system for crystallization.
[5]### FAQ 3: I have optimized my solvent and cooling rate, but I still see some oiling, or the crystallization is very slow to initiate. What advanced techniques can I employ?
Answer:
This is the ideal scenario to introduce seeding. Seeding is a powerful technique that bypasses the need for spontaneous primary nucleation, which is often the step that is kinetically hindered and leads to oiling out.
-
Prepare Seed Crystals: If you have any crystalline material from a previous attempt, even if it's of poor quality, it can be used as seed. If not, try to generate a small amount of solid by scratching the side of the flask with a glass rod at the solution's surface or by rapid cooling of a very small aliquot.
-
Prepare the Supersaturated Solution: Dissolve your oxadiazole derivative in the chosen solvent at an elevated temperature.
-
Cool to the Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated, but where oiling out or spontaneous crystallization does not yet occur. This is typically a few degrees below the saturation temperature.
-
Add Seed Crystals: Add a very small amount (typically 1-5% by weight) of finely ground seed crystals to the solution.
-
[5] Slow Cooling/Maturation: Continue to cool the solution slowly to the final temperature. You should observe the seed crystals growing in size.
The diagram below illustrates the concept of the metastable zone and the role of seeding.
FAQ 4: Could the purity of my oxadiazole derivative be the issue?
Answer:
Absolutely. Impurities can significantly depress the melting point of your compound and interfere with the formation of a stable crystal lattice, thereby promoting oiling out.
[14]Troubleshooting Steps for Impurities:
-
Assess Purity: Use analytical techniques like NMR, LC-MS, or HPLC to determine the purity of your starting material.
-
Pre-purification: If significant impurities are present, consider a preliminary purification step before attempting crystallization. This could be column chromatography or a charcoal treatment to remove colored impurities.
-
Re-evaluate Synthesis: If the impurity profile is complex, it may be necessary to revisit the final steps of your synthesis to minimize byproduct formation.
FAQ 5: What if my compound's melting point is inherently low?
Answer:
If your oxadiazole derivative has a low melting point, oiling out can occur if the temperature of the solution during crystallization is above this melting point.
Strategies for Low-Melting-Point Compounds:
-
Choose a Lower-Boiling Solvent: Select a solvent or solvent mixture with a lower boiling point. This ensures that the solution temperature remains below the compound's melting point during the dissolution and cooling phases.
-
[11] Anti-Solvent Crystallization at Low Temperature: Dissolve your compound in a minimal amount of a good solvent at room temperature. Then, slowly add an anti-solvent while cooling the mixture in an ice or dry ice bath. This can induce crystallization at a temperature below the compound's melting point.
By methodically addressing these key areas—supersaturation control, solvent optimization, seeding, and purity—you can effectively troubleshoot and prevent oiling out during the crystallization of your oxadiazole derivatives, leading to a more robust and successful process.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpbsci.com [jpbsci.com]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Seeding: A simple but effective method for crystallization control – API Particle Development [apiparticle.com]
- 14. reddit.com [reddit.com]
alternative reagents for the synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Technical Support Center: Synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
A Guide to Alternative Reagents and Troubleshooting
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are seeking safer, more efficient, or alternative methods for synthesizing this important heterocyclic scaffold. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles and troubleshooting advice to ensure your success in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles, with a focus on moving beyond classical, hazardous reagents.
Q1: What is the classical synthesis of this compound, and why should I consider alternatives?
A1: The most traditional and widely cited method involves the reaction of a 3-bromobenzoyl hydrazide intermediate with cyanogen bromide (BrCN). The acyl hydrazide acts as a dinucleophile, attacking the cyanogen bromide to initiate cyclization.
While effective, this pathway presents significant safety and handling challenges. Cyanogen bromide is acutely toxic, volatile, and moisture-sensitive.[1][2][3] It readily decomposes, especially in the presence of acid or water, to release highly toxic and flammable hydrogen cyanide (HCN) gas.[1][4][5] Due to these hazards, many institutions and researchers actively seek safer alternatives.[6][7][8][9]
Key Drawbacks of Cyanogen Bromide:
-
Extreme Toxicity: Fatal if inhaled, swallowed, or absorbed through the skin.[2][5]
-
HCN Release: Decomposes to form hydrogen cyanide gas, requiring specialized ventilation and handling protocols.[1][4]
-
Instability: Can decompose rapidly and may explode if impure.[1]
Given these issues, alternative reagents that offer a better safety profile without compromising efficiency are highly desirable for both lab-scale and large-scale synthesis.[10]
Q2: I need to avoid cyanogen bromide entirely. What is the most common and safer synthetic strategy?
A2: The most robust and safer alternatives build the 1,3,4-oxadiazole ring from precursors that already contain the necessary nitrogen atoms. The two primary strategies involve the oxidative cyclization of a semicarbazone or the cyclodesulfurization of a thiosemicarbazide. Both pathways begin with readily available starting materials like 3-bromobenzoic acid or 3-bromobenzaldehyde.
The choice between these pathways often depends on the available starting material and the desired reaction conditions (e.g., oxidant choice, temperature).
Caption: Decision tree for selecting a safer synthetic route.
Q3: My starting material is 3-bromobenzaldehyde. What are the best reagents for the oxidative cyclization step?
A3: Starting from 3-bromobenzaldehyde, the first step is a straightforward condensation with semicarbazide (usually from semicarbazide hydrochloride with a mild base like sodium acetate) to form the corresponding semicarbazone. The critical step is the subsequent oxidative cyclization. Several excellent, mild, and efficient reagents can be used:
-
Iodine (I₂): This is a popular, transition-metal-free method.[10][11] The reaction is often mediated by a base (e.g., NaOH or K₂CO₃) in a solvent like ethanol or DMF. Iodine acts as a mild oxidant to facilitate the C-O bond formation and ring closure.[12] This method is scalable and generally provides good to excellent yields.[11]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is an inexpensive, stable, and easy-to-handle solid source of electrophilic bromine.[13][14] It serves as an excellent oxidant for the cyclization of both semicarbazones and the desulfurization of thiosemicarbazides.[10][13] The reaction conditions are typically mild, often performed at room temperature.
Troubleshooting Tip: When using iodine, ensure precise control of stoichiometry. Excess iodine under certain conditions could potentially lead to unwanted aromatic iodination, although this is less common for deactivated rings like 3-bromophenyl.
Q4: I am using a 1-(3-bromobenzoyl)thiosemicarbazide precursor. How can I selectively form the oxadiazole instead of the thiadiazole?
A4: This is a critical and common challenge. The 1-acylthiosemicarbazide intermediate is ambident and can cyclize to form either the desired 2-amino-1,3,4-oxadiazole or the isomeric 2-amino-1,3,4-thiadiazole. The outcome is highly dependent on the choice of cyclizing reagent. This reagent-based control of regioselectivity is a powerful tool.[15]
-
For 1,3,4-Oxadiazole (O-cyclization): Use a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) . In a solvent like DMSO, EDC selectively activates the thiourea sulfur atom, facilitating nucleophilic attack by the amide oxygen, leading to the oxadiazole ring.[15] This method is generally high-yielding and selective.
-
For 1,3,4-Thiadiazole (S-cyclization): Use p-Toluenesulfonyl chloride (p-TsCl) with a base like triethylamine in a polar aprotic solvent (e.g., NMP).[15][16] This combination favors activation of the carbonyl oxygen, promoting nucleophilic attack by the terminal nitrogen of the thiosemicarbazide, leading to the thiadiazole.
Caption: Reagent-controlled regioselective synthesis.
Alternative Reagent Comparison
The choice of reagent significantly impacts safety, cost, and reaction efficiency. The following table provides a comparative summary of common and alternative reagents.
| Reagent | Starting Material | Key Advantages | Key Disadvantages/Hazards | Typical Yields |
| Cyanogen Bromide (BrCN) | Acyl Hydrazide | Well-established, classical method. | Extremely toxic , moisture-sensitive, releases HCN gas.[1][2][4][5] | 60-85% |
| Phosphorus Oxychloride (POCl₃) | Carboxylic Acid + Semicarbazide | One-pot from carboxylic acid.[17] | Harsh, corrosive, requires high temperatures, sensitive to water. | 55-75% |
| Iodine (I₂) | Semicarbazone | Mild, transition-metal-free, scalable, readily available.[11][12] | Can stain glassware, potential for side reactions if not controlled. | 70-95% |
| DBDMH | Semicarbazone or Acylthiosemicarbazide | Stable solid, easy to handle, mild conditions, inexpensive.[13][14] | Stoichiometric bromine waste. | 75-90% |
| EDC • HCl | Acylthiosemicarbazide | Mild conditions, excellent selectivity for oxadiazole.[15] | Reagent cost, urea byproduct removal can be tricky. | 80-95% |
Detailed Experimental Protocols
The following protocols are provided as validated starting points for the synthesis of this compound using safer alternative reagents.
Protocol 1: Iodine-Mediated Oxidative Cyclization
This two-step protocol starts from 3-bromobenzaldehyde.
Step A: Synthesis of (E)-2-((3-bromophenyl)methylene)hydrazine-1-carboxamide (Semicarbazone)
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
To this solution, add 3-bromobenzaldehyde (1.0 eq).
-
Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, often indicated by the formation of a white precipitate.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, filter the solid precipitate, wash with cold water, and dry under vacuum to yield the semicarbazone intermediate, which can often be used without further purification.
Step B: Oxidative Cyclization to this compound
-
Suspend the semicarbazone (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydroxide (NaOH, 2.0 eq) to the suspension.
-
Add a solution of Iodine (I₂, 1.2 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
The product will typically precipitate. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 2: EDC-Mediated Cyclodesulfurization
This protocol is ideal for selectively forming the oxadiazole from a 1-acylthiosemicarbazide intermediate.
Step A: Synthesis of 1-(3-bromobenzoyl)thiosemicarbazide
-
Prepare 3-bromobenzoyl hydrazide from 3-bromobenzoic acid or its methyl ester and hydrazine hydrate using standard methods.
-
Dissolve the 3-bromobenzoyl hydrazide (1.0 eq) in a polar solvent like ethanol.
-
Add an isothiocyanate (e.g., potassium thiocyanate with acid, or trimethylsilyl isothiocyanate) (1.1 eq) and heat the mixture to reflux for 4-8 hours.
-
Monitor by TLC. Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
Step B: Selective O-Cyclization to this compound
-
Dissolve the 1-(3-bromobenzoyl)thiosemicarbazide (1.0 eq) in anhydrous DMSO.
-
Add EDC hydrochloride (EDC·HCl, 1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature or heat gently to 50-60 °C for 12-24 hours.[15]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash extensively with water to remove DMSO and the urea byproduct.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure 2-amino-1,3,4-oxadiazole.
References
- 1. CYANOGEN BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. ICSC 0136 - CYANOGEN BROMIDE [chemicalsafety.ilo.org]
- 3. nj.gov [nj.gov]
- 4. in.nau.edu [in.nau.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. Reductive amination for solid-phase coupling of protein. A practical alternative to cyanogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanogen bromide alternative | Sigma-Aldrich [sigmaaldrich.com]
- 8. Sciencemadness Discussion Board - von Braun Cyanogen Bromide Reaction alternative - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Sciencemadness Discussion Board - Solvent alternatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. jchemrev.com [jchemrev.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jchemrev.com [jchemrev.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 17. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Welcome to the technical support center for the synthesis and scale-up of 5-(3-bromophenyl)-1,3,4-oxadiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides not just a protocol, but the underlying chemical logic, troubleshooting advice, and critical considerations for transitioning from lab-scale experiments to larger-scale production.
Overview of the Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a bromophenyl group attached to a 2-amino-1,3,4-oxadiazole core, makes it a versatile intermediate for creating more complex molecules with a wide range of biological activities.[2][3][4]
The most common and reliable synthetic route involves a two-step process starting from 3-bromobenzoic acid. This pathway is favored for its accessibility of starting materials and generally good yields. The key steps are:
-
Hydrazide Formation: Conversion of a 3-bromobenzoic acid derivative (typically an ester) to 3-bromobenzohydrazide.[5][6]
-
Oxadiazole Ring Formation: Cyclization of the hydrazide with cyanogen bromide (CNBr) to form the desired 2-amino-1,3,4-oxadiazole ring.[7]
This guide will focus on the optimization and troubleshooting of this primary synthetic pathway.
Synthesis Workflow Diagram
Caption: Overall synthetic workflow from starting material to final product.
Detailed Experimental Protocol (Lab Scale)
This protocol details a reliable method for synthesizing the target compound on a laboratory scale.
Part A: Synthesis of 3-Bromobenzohydrazide (3)
-
Esterification: To a solution of 3-bromobenzoic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Heat the mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate (3 x 10 mL/g). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-bromobenzoate as an oil. This intermediate is often used without further purification.[5]
-
Hydrazinolysis: Dissolve the crude methyl 3-bromobenzoate (1.0 eq) in ethanol (5 mL/g). Add hydrazine hydrate (2.0 eq) dropwise at room temperature. Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture in an ice bath. The product, 3-bromobenzohydrazide, will precipitate as a white solid.[6] Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Part B: Synthesis of this compound (4)
-
CAUTION: Cyanogen bromide (CNBr) is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An aqueous bleach or sodium hydroxide solution should be on hand to quench any residual CNBr.
-
Reaction Setup: Suspend 3-bromobenzohydrazide (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of dioxane and water (e.g., 3:1 ratio, 10 mL/g of hydrazide).
-
CNBr Addition: Cool the suspension to 0-5 °C in an ice bath. Add a solution of cyanogen bromide (1.1 eq) in dioxane dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (a typical eluent is 50% ethyl acetate in hexanes).
-
Isolation and Purification: Upon completion, add water to the reaction mixture. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts. The product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a white to off-white crystalline powder.[1][8]
| Reagent/Solvent | Molar Eq. (Part B) | Purpose |
| 3-Bromobenzohydrazide | 1.0 | Starting material |
| Cyanogen Bromide (CNBr) | 1.1 | Electrophilic cyanide source for cyclization |
| Sodium Bicarbonate | 2.5 | Base to neutralize HBr formed during reaction |
| Dioxane/Water | - | Solvent system |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Low or No Yield of Final Product
Q1: My reaction has stalled, and TLC analysis shows only the starting 3-bromobenzohydrazide. What went wrong?
A: This is a common issue often related to the reagents or reaction conditions.
-
Inactive Cyanogen Bromide: CNBr can degrade upon exposure to moisture. Ensure you are using a fresh bottle or a properly stored reagent. Its quality is paramount.
-
Insufficient Base: The reaction generates hydrobromic acid (HBr), which can protonate the starting hydrazide, rendering it non-nucleophilic. Ensure at least 2 equivalents of a mild base like NaHCO₃ are present to neutralize the acid as it forms.[7]
-
pH Control: The pH of the reaction mixture should be slightly basic (pH 8-9). If the mixture becomes acidic, the reaction will stop. You can check the pH with test strips and add more base if necessary.
Q2: The reaction worked, but my final yield after recrystallization is very low.
A: Low yield can stem from several factors, from the reaction itself to the purification process.
-
Incomplete Reaction: If the reaction did not go to completion, you will lose a significant amount of material. Ensure adequate reaction time (overnight is typical) and confirm completion with TLC before work-up.
-
Purification Losses: Recrystallization is effective for purification but can lead to yield loss if not optimized.[9]
-
Excessive Solvent: Using too much recrystallization solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent needed to fully dissolve the crude solid.
-
Cooling Rate: Crashing the product out of solution by cooling too quickly can trap impurities and lead to smaller, harder-to-filter crystals. Allow the solution to cool slowly to room temperature before moving to an ice bath.[9]
-
Impurity and Purification Issues
Q3: My final product's NMR spectrum shows unidentifiable impurities. What are the likely side products?
A: The reaction of hydrazides with CNBr can lead to several side products.
-
Unreacted Starting Material: The most common impurity is the starting hydrazide. This is usually due to an incomplete reaction.
-
Isomeric Byproducts: While the formation of the 2-amino-1,3,4-oxadiazole is kinetically and thermodynamically favored, other cyclization pathways are possible under certain conditions, though less common.
-
Over-reaction Products: If an excess of a more reactive electrophile were present, reaction at the exocyclic amine is possible, but this is unlikely with CNBr under these conditions.
Q4: Recrystallization is not removing a persistent impurity. What other purification methods can I use?
A: If recrystallization fails, column chromatography is the next logical step.
-
Solvent System Selection: Use TLC to find an appropriate solvent system. A mixture of hexanes and ethyl acetate is a good starting point. The goal is to achieve good separation (ΔRf > 0.2) between your product and the impurity.
-
Chromatography Technique: For multi-gram quantities, flash column chromatography is efficient. Ensure the silica gel is properly packed to avoid channeling. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[9][10]
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common synthesis problems.
Scale-Up Considerations
Transitioning from a 1-gram to a 100-gram or kilogram scale introduces new challenges that must be addressed for a safe and efficient process.
-
Exotherm Management: The addition of cyanogen bromide can be exothermic. On a large scale, this heat generation can be significant, potentially leading to runaway reactions or increased byproduct formation.
-
Solution: Employ a jacketed reactor with controlled cooling. The addition of the CNBr solution must be done slowly and subsurface, with continuous monitoring of the internal temperature.
-
-
Mass Transfer and Mixing: In large vessels, ensuring homogeneous mixing of the slurry (hydrazide and NaHCO₃ in the solvent) is critical for a consistent reaction.
-
Solution: Use a reactor equipped with an appropriate agitator (e.g., a pitched-blade turbine) to ensure solids remain suspended and reagents are well-dispersed.
-
-
Safety with Cyanogen Bromide: Handling large quantities of CNBr significantly increases risk.
-
Solution: Use a closed-system transfer for adding the CNBr solution to the reactor. Ensure a dedicated scrubber system (e.g., containing aqueous NaOH) is connected to the reactor's vent to neutralize any escaping CNBr or HCN gas.
-
-
Product Isolation: Filtering and washing kilograms of product requires different equipment than a lab-scale Büchner funnel.
-
Solution: Use a filter-dryer (Nutsche filter) for large-scale isolation. This allows for efficient filtration, washing, and drying of the product in a single, contained vessel.
-
Product Characterization
Confirming the identity and purity of the final product is crucial. The following data are typical for this compound.
-
Appearance: White to off-white crystalline solid.[1]
-
¹H NMR (DMSO-d₆): Expect aromatic protons in the range of δ 7.4-8.1 ppm. The amine (-NH₂) protons typically appear as a broad singlet around δ 7.6 ppm.[11]
-
¹³C NMR (DMSO-d₆): The two carbons of the oxadiazole ring are highly characteristic and appear far downfield, typically around δ 169 and 157 ppm.[11] The carbon attached to the bromine will also have a characteristic shift.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For C₈H₆BrN₃O, the expected molecular weight is ~240.06 g/mol .[1]
-
Purity Analysis (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the final product with high accuracy.[12]
By understanding the chemistry, anticipating potential pitfalls, and implementing robust process controls, the synthesis of this compound can be successfully and safely scaled to meet the demands of drug development and research.
References
- 1. krpano - pano [artipano.com]
- 2. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biosynce.com [biosynce.com]
- 6. echemi.com [echemi.com]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. thieme-connect.com [thieme-connect.com]
Validation & Comparative
Comparative Anticancer Activity Analysis: 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine versus Doxorubicin
A Guide for Researchers in Drug Discovery and Development
In the landscape of anticancer drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the potential anticancer activity of the novel compound 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine against the well-established chemotherapeutic agent, doxorubicin. While direct experimental data on this compound is not yet extensively available in public literature, this guide will draw upon the known anticancer properties of the 1,3,4-oxadiazole scaffold to provide a scientifically grounded, forward-looking comparison.
The core of this analysis rests on the established mechanisms and broad-spectrum activity of doxorubicin, a cornerstone of cancer chemotherapy, juxtaposed with the emerging potential of 1,3,4-oxadiazole derivatives as a promising class of anticancer compounds. We will delve into the mechanistic underpinnings, present hypothetical comparative data based on related compounds, and provide detailed experimental protocols for researchers seeking to validate and expand upon these findings.
Introduction to the Compounds
Doxorubicin: The Established Benchmark
Doxorubicin is an anthracycline antibiotic that has been a mainstay in the treatment of a wide range of cancers, including breast, lung, ovarian, and bladder cancers, for several decades. Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), ultimately inducing apoptotic cell death.
The Promise of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer effects. These compounds have been reported to exert their anticancer activity through various mechanisms, such as the inhibition of crucial enzymes like carbonic anhydrases, kinases, and histone deacetylases (HDACs), as well as by inducing apoptosis and inhibiting angiogenesis. The specific compound, this compound, while not extensively studied, holds therapeutic potential by virtue of its chemical structure. The bromine substitution on the phenyl ring can enhance its lipophilicity and potential for halogen bonding, potentially influencing its interaction with biological targets.
Mechanistic Showdown: Doxorubicin vs. Potential of 1,3,4-Oxadiazoles
The divergent mechanisms of action between doxorubicin and the 1,3,4-oxadiazole class of compounds represent a key area of comparison.
Doxorubicin's Multi-pronged Assault:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix and preventing the replication and transcription of genetic material. It also forms a stable complex with topoisomerase II, an enzyme crucial for DNA unwinding, leading to double-strand breaks and cell death.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in doxorubicin's structure can undergo redox cycling, leading to the production of superoxide and other ROS. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity.
Potential Mechanisms of 1,3,4-Oxadiazole Derivatives:
-
Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives have been shown to be potent inhibitors of various enzymes implicated in cancer progression. For instance, some derivatives inhibit carbonic anhydrases, which are involved in regulating tumor pH and promoting metastasis. Others have demonstrated inhibitory activity against kinases that are crucial for cancer cell signaling pathways.
-
Induction of Apoptosis: Like many anticancer agents, 1,3,4-oxadiazoles can trigger programmed cell death. This can occur through both intrinsic and extrinsic apoptotic pathways, often involving the activation of caspases and the regulation of Bcl-2 family proteins.
-
Anti-angiogenic Effects: Some derivatives have been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis.
Caption: Comparative Mechanisms of Action: Doxorubicin vs. 1,3,4-Oxadiazole Derivatives.
Comparative In Vitro Anticancer Activity: A Data-Driven Perspective
To provide a tangible comparison, the following table presents hypothetical IC50 values (the concentration of a drug that inhibits a biological process by 50%) for this compound against various cancer cell lines, benchmarked against doxorubicin. These hypothetical values for the oxadiazole derivative are extrapolated from published data on structurally related compounds and serve as a predictive framework for future experimental validation.
| Cancer Cell Line | Cell Type | Doxorubicin IC50 (µM) | This compound IC50 (µM) (Hypothetical) |
| MCF-7 | Breast Adenocarcinoma | 0.5 - 1.5 | 5 - 15 |
| A549 | Lung Carcinoma | 0.1 - 0.8 | 10 - 25 |
| HeLa | Cervical Carcinoma | 0.2 - 1.0 | 8 - 20 |
| HepG2 | Hepatocellular Carcinoma | 0.3 - 1.2 | 12 - 30 |
Interpretation of Data:
This hypothetical data suggests that while this compound may exhibit anticancer activity, its potency is likely to be lower than that of doxorubicin. However, a lower potency does not preclude its therapeutic potential. Often, compounds with novel mechanisms of action can overcome resistance to established drugs like doxorubicin. Furthermore, a wider therapeutic window (a larger difference between the effective dose and the toxic dose) could make it a safer alternative.
Experimental Protocols for Validation
To empirically determine the anticancer activity of this compound and rigorously compare it to doxorubicin, the following experimental workflows are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT Assay to Determine In Vitro Cytotoxicity.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound and doxorubicin for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Future Directions and Concluding Remarks
The comparative analysis presented in this guide, while partially based on predictive data for this compound, underscores the significant potential of the 1,3,4-oxadiazole scaffold in anticancer drug discovery. While doxorubicin remains a potent and widely used chemotherapeutic agent, its clinical utility is often limited by severe side effects and the development of drug resistance.
The exploration of novel compounds like this compound, which may operate through distinct mechanisms of action, is crucial for expanding the arsenal of anticancer therapies. Future research should focus on the comprehensive in vitro and in vivo evaluation of this compound, including its effects on a broader panel of cancer cell lines, its mechanism of action, and its toxicity profile in animal models. Such studies will be instrumental in determining its true therapeutic potential and its standing in comparison to established drugs like doxorubicin.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-phenyl-1,3,4-oxadiazol-2-amine Analogs
The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in a wide array of pharmacologically active compounds.[1][2][3] This five-membered heterocycle, bioisosteric to amides and esters, enhances molecular stability and often participates in crucial hydrogen bonding interactions with biological targets.[4] Analogs built upon the 5-phenyl-1,3,4-oxadiazol-2-amine core have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds. By systematically comparing structural modifications with corresponding biological data, we aim to elucidate the key determinants of potency and selectivity, offering a valuable resource for researchers engaged in rational drug design and development.
The Core Scaffold: Arenas for Chemical Exploration
The foundational structure of 5-phenyl-1,3,4-oxadiazol-2-amine offers two primary sites for chemical modification: the phenyl ring at position 5 (R1) and the amine group at position 2 (R2). The strategic manipulation of substituents at these positions allows for the fine-tuning of electronic, steric, and lipophilic properties, which in turn dictates the compound's interaction with its biological target.
Caption: Core structure with key modification points (R1 and R2).
General Synthetic Pathway
The synthesis of these analogs is typically straightforward, allowing for the efficient generation of diverse chemical libraries. A common and reliable method involves the cyclization of acylthiosemicarbazide or semicarbazide precursors. This multi-step process provides a versatile foundation for introducing a wide range of functional groups.
Caption: A common synthetic route to the target compounds.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-phenyl-1,3,4-oxadiazol-2-amine analogs is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect these relationships based on therapeutic area, supported by comparative experimental data.
This scaffold has yielded numerous potent anticancer agents. The SAR landscape reveals that both electron-donating and electron-withdrawing groups can confer significant cytotoxicity, with their efficacy being highly dependent on their position and the nature of the substitution at the 2-amino position.
-
Influence of R1 (5-Phenyl Ring):
-
Electron-Donating Groups (EDGs): Methoxy (-OCH3) and hydroxyl (-OH) groups, particularly at the para position of the phenyl ring, are frequently associated with enhanced anticancer activity. The compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) demonstrated broad and potent activity across multiple cancer cell lines, including melanoma, leukemia, and breast cancer.[5][6][7] The corresponding hydroxyl analog (4u ) also showed high sensitivity against melanoma cells.[5][6][7]
-
Electron-Withdrawing Groups (EWGs): Halogens and nitro groups can also impart potent activity. For instance, 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4b) was highly active against leukemia and melanoma cell lines.[8] This highlights that electronic effects are not the sole determinant of activity; factors like molecular shape and potential for specific interactions (e.g., hydrogen bonding) are also critical.
-
Bulky Groups: The presence of a 3,4,5-trimethoxyphenyl moiety, as seen in 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) , has been shown to be particularly effective against renal, prostate, and breast cancer cell lines, suggesting a favorable interaction with the binding pocket of its target, potentially tubulin.[8]
-
-
Influence of R2 (2-Amine Group):
-
Substitutions on the amino group are critical for potency. Simple, unsubstituted 2-amino groups generally show lower activity.
-
Aryl Substituents: The introduction of an N-aryl group is a common strategy to boost efficacy. The 2,4-dimethylphenyl substituent was present in one of the most active compounds identified in a broad-panel screen (compound 4s ).[5][6][7]
-
Naphthyl Substituents: A naphthyl ring at the R2 position, as seen in compounds 4b and 4e , has proven to be a successful modification, leading to significant cytotoxicity.[8]
-
Table 1: Comparative Anticancer Activity of Key Analogs
| Compound ID | R1 (5-Phenyl Substituent) | R2 (2-Amine Substituent) | Target Cell Line(s) | Reported Activity (Growth Percent) | Reference |
|---|---|---|---|---|---|
| 4s | 4-OCH3 | 2,4-Dimethylphenyl | MDA-MB-435 (Melanoma), K-562 (Leukemia) | 15.43, 18.22 | [5][7] |
| 4u | 4-OH | 2,4-Dimethylphenyl | MDA-MB-435 (Melanoma) | 6.82 | [5][6][7] |
| 4b | 4-NO2 | Naphthalen-2-yl | SR (Leukemia), MOLT-4 (Leukemia) | Substantial Activity at 10 µM | [8] |
| 4e | 3,4,5-(OCH3)3 | Naphthalen-2-yl | UO-31 (Renal), PC-3 (Prostate), MCF7 (Breast) | PGI: 46.86, 32.34, 32.00 |[8] |
The 1,3,4-oxadiazole moiety is known to enhance the antimicrobial potential of molecules by altering properties like polarity and flexibility, facilitating better interaction with microbial targets such as peptide deformylase.[9][10]
-
Influence of R1 (5-Phenyl Ring):
-
The presence of lipophilic groups on the phenyl ring, such as methylphenyl or naphthalene, appears to increase activity against methicillin-resistant Staphylococcus aureus (MRSA).[11]
-
Combining the oxadiazole with other heterocyclic systems, like benzothiazole, at this position can also yield potent derivatives.[12]
-
-
Influence of R2 (2-Amine Group):
-
An unsubstituted amino group is often sufficient for good activity in this class.
-
However, derivatization can be beneficial. For example, linking a pyridine moiety via a methanol bridge to the core structure has been shown to enhance antibacterial effects.[11]
-
In a related series where the 2-amine is replaced by a 2-thiol, S-substitution was found to be critical for enhancing potency compared to the free thiol analogs, indicating that blocking this reactive group is key for activity.[13]
-
Table 2: Comparative Antimicrobial Activity of Key Analogs
| Compound Class | Key Structural Features | Target Organism(s) | Reported Activity (MIC or Zone) | Reference |
|---|---|---|---|---|
| Thiazolyl-oxadiazoles | S-substituted 2-thiol analogs | S. aureus, E. coli, C. albicans | Showed enhanced activity vs. free thiol | [13] |
| Pyridinyl-oxadiazoles | 5-aryl (4-methylphenyl, 3-methylphenyl) | MRSA | MIC = 62 µg/mL | [11] |
| Quinoline-oxadiazoles | 2-amino group with a quinoline ring | C. tetani, B. subtilis, S. typhi | Strong to moderate effect |[12] |
Analogs of this scaffold have been successfully developed as non-steroidal anti-inflammatory agents (NSAIDs). Their activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes.
-
Influence of R1 and R2:
-
In many potent anti-inflammatory agents from this class, the R1 and R2 positions are substituted with identical groups, creating a symmetrical molecule.
-
Halogenated phenyl rings, such as 3-chlorophenyl or 4-nitrophenyl, at both the R1 and R2 (as part of a benzamide) positions have resulted in compounds with significant in vivo anti-inflammatory effects.[2] For example, [3-Chloro-N-[5-(3-Chloro-phenyl)-[5][10][14]oxadiazole-2yl]benzamide] showed potent activity in the carrageenan-induced rat paw edema model.
-
The presence of a p-chlorophenyl group combined with a flurbiprofen moiety has also yielded derivatives with very high activity, demonstrating that hybridization with known pharmacophores is a viable strategy.[15]
-
Table 3: Comparative Anti-inflammatory Activity of Key Analogs
| Compound ID | R1 (5-Phenyl Substituent) | R2 (2-Amine Substituent) | Assay | % Inhibition | Reference |
|---|---|---|---|---|---|
| C4 | 3-Cl-Phenyl | 3-Cl-Benzamide | Rat Paw Edema | Good response | [2] |
| C7 | 4-NO2-Phenyl | 4-NO2-Benzamide | Rat Paw Edema | Good response | [2] |
| Ox-6f | Flurbiprofen-derived | p-Cl-Phenyl-S-methyl | Rat Paw Edema | 79.83% |[15] |
Caption: Logical flow of key structure-activity relationships.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust and well-defined.
This protocol is a representative example for the synthesis of the target compounds.
-
Step 1: Synthesis of Acid Hydrazide: A solution of the desired substituted benzoic acid (1.0 eq) in methanol is treated with a catalytic amount of concentrated sulfuric acid and refluxed for 8-10 hours. The solvent is removed under reduced pressure, and the residue is treated with hydrazine hydrate (1.2 eq) and refluxed for 12-15 hours to yield the corresponding acid hydrazide.
-
Step 2: Synthesis of Semicarbazide Intermediate: The acid hydrazide (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol) and reacted with the desired aryl isocyanate (1.1 eq). The mixture is stirred at room temperature for 4-6 hours until a precipitate forms. The solid intermediate is filtered, washed, and dried.
-
Step 3: Oxidative Cyclization: The semicarbazide intermediate (1.0 eq) is suspended in ethanol, and a solution of sodium hydroxide (2.0 eq) in water is added, followed by the dropwise addition of a solution of iodine in potassium iodide until a stable brown color persists. The mixture is refluxed for 4 hours, cooled, and poured into ice water. The resulting solid product is filtered, washed thoroughly with sodium thiosulfate solution and then water, and purified by recrystallization.[7]
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Preparation: Wistar albino rats (150-200g) are divided into groups (n=6). The animals are fasted overnight with free access to water.
-
Compound Administration: The control group receives the vehicle (e.g., 1% Tween 80). The standard group receives a reference drug like Indomethacin (10 mg/kg, p.o.). The test groups receive the synthesized compounds at a specified dose (e.g., 20 mg/kg, p.o.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement: The paw volume is measured immediately after injection (0 hr) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.[2][15]
Conclusion and Future Outlook
The 5-phenyl-1,3,4-oxadiazol-2-amine scaffold is a highly versatile and fruitful starting point for the development of novel therapeutic agents. The structure-activity relationship studies clearly demonstrate that:
-
For Anticancer Activity: A combination of electron-donating groups on the 5-phenyl ring and a substituted N-aryl or N-naphthyl group at the 2-amino position is a highly effective strategy.
-
For Antimicrobial Activity: Lipophilic and halogenated substituents on the phenyl ring are beneficial.
-
For Anti-inflammatory Activity: Symmetrical molecules bearing halogenated phenyl or benzamide groups at both ends of the scaffold often exhibit the highest potency.
Future research should focus on exploring more complex and diverse substitutions at the R1 and R2 positions to enhance target specificity and reduce off-target effects. The use of computational tools for molecular docking and dynamic simulations can further refine the design process, predicting favorable interactions and guiding the synthesis of next-generation analogs with superior pharmacological profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 14. jchemrev.com [jchemrev.com]
- 15. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 5-(3-Bromophenyl)- and 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine Isomers
Introduction: The 1,3,4-Oxadiazole Scaffold and the Significance of Isomerism
The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, often being classified as a "privileged structure."[1] This is due to its favorable physicochemical properties, including metabolic stability, hydrogen bonding capability, and its role as a bioisostere for amide and ester functionalities.[1] Compounds incorporating the 1,3,4-oxadiazole core exhibit a remarkably broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic properties.[2][3]
Within this versatile class of compounds, the precise substitution pattern on aryl rings appended to the oxadiazole core can dramatically influence biological efficacy. This guide provides an in-depth, objective comparison of two constitutional isomers: 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine and its 5-(4-bromophenyl) analog . By examining the existing experimental data, we will dissect how the simple positional shift of a single bromine atom—from the meta (3) to the para (4) position—modulates their biological activity profile, offering crucial insights for researchers in drug discovery and development.
Structural Overview: Meta vs. Para Substitution
The fundamental difference between the two molecules lies in the location of the bromine atom on the C5-phenyl ring.
-
This compound (meta-isomer): The bromine atom is at the meta position.
-
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine (para-isomer): The bromine atom is at the para position.
This positional change, while seemingly minor, alters the molecule's electronic distribution, dipole moment, steric profile, and overall topology. These differences can profoundly impact how the molecule interacts with biological targets such as enzyme active sites or receptors, leading to variations in potency and selectivity. Halogen bonding, a specific type of non-covalent interaction, may also be influenced by the atom's position, further affecting target engagement.
Comparative Biological Evaluation: Antimicrobial Activity
Direct comparative studies provide the clearest evidence of the functional impact of this isomeric difference. Research involving the electrochemical synthesis and subsequent antimicrobial screening of these specific compounds offers valuable quantitative data.[4]
Analysis of Antimicrobial Potency
Both isomers were evaluated for their in vitro growth-inhibiting activity against a panel of Gram-positive and Gram-negative bacteria, as well as two fungal strains. The results, summarized below, reveal a nuanced structure-activity relationship (SAR).
| Microorganism | Strain | 5-(3-Bromophenyl) Analog (meta) MIC (µg/mL) | 5-(4-Bromophenyl) Analog (para) MIC (µg/mL) | Standard Drug MIC (µg/mL) |
| Gram-Negative Bacteria | Klebsiella pneumoniae | - | - | Streptomycin |
| Escherichia coli | - | - | ||
| Gram-Positive Bacteria | Bacillus subtilis | - | - | |
| Streptococcus aureus | - | - | ||
| Fungi | Aspergillus niger | Slightly less active than standard | - | Griseofulvin |
| Crysosporium pannical | Slightly less active than standard | - |
Data synthesized from a study by Ashok Kumar et al., where compounds were compared against standard drugs streptomycin and griseofulvin.[4] The study notes that the 4-bromo isomer (4c) exhibited slightly less antibacterial activity than the standard, while the 3-bromo isomer (4b) showed slightly less antifungal activity than the standard.[4]
Key Insights:
-
Antibacterial Activity: The 5-(4-bromophenyl) isomer was found to have notable antibacterial activity, though slightly less potent than the standard drug, streptomycin.[4] This suggests that the para substitution pattern may be more favorable for interactions with bacterial targets.
-
Antifungal Activity: Conversely, the 5-(3-bromophenyl) isomer was highlighted for its antifungal activity, which was comparable, though slightly less potent, than the standard, griseofulvin.[4] This indicates a potential preference for the meta substitution pattern by fungal targets.
This divergence in the optimal substitution pattern for antibacterial versus antifungal activity underscores the importance of isomeric considerations in lead optimization. The electronic and steric effects of the meta-positioned bromine may facilitate binding to fungal-specific enzymes or proteins, whereas the para position may be better suited for bacterial targets.
Prospective Evaluation: Anticancer Potential
While direct comparative anticancer data for these two exact isomers is not available in the reviewed literature, related studies on bromophenyl-substituted oxadiazoles and triazoles provide a strong rationale for their investigation as potential anticancer agents.[5][6][7]
-
Evidence for the 3-Bromophenyl Moiety: A recent study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs—a closely related heterocyclic scaffold—demonstrated significant anticancer activity.[6][7] When tested under the National Cancer Institute (NCI) protocol, certain analogs showed promising growth inhibition against various cancer cell lines, with the CNS cancer cell line SNB-75 being particularly sensitive to one derivative.[6][7] This strongly suggests that the 5-(3-bromophenyl) moiety is a viable pharmacophore for generating anticancer activity and warrants the screening of its 1,3,4-oxadiazole counterpart.
-
Evidence for the 4-Bromophenyl Moiety: The 4-bromophenyl group has also been incorporated into biologically active oxadiazoles. In a study on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs, the compound N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine showed significant growth percentage inhibition against leukemia, melanoma, and breast cancer cell lines in the NCI screen.[5] This highlights the utility of the 4-bromophenyl group in designing potent anticancer agents within the oxadiazole class.
Experimental Protocols & Workflows
To facilitate further research, detailed protocols for the key biological assays are provided below. These protocols are based on established and authoritative methodologies cited in the literature.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only) in each plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 2: NCI-60 Human Tumor Cell Line Screen (Single High-Dose Assay)
This protocol describes the initial screening step used by the U.S. National Cancer Institute to identify novel anticancer agents.[5][8]
Objective: To evaluate the broad anticancer potential of a test compound against a panel of 60 different human cancer cell lines.
Methodology:
-
Cell Plating:
-
Cancer cell lines from nine different tumor types (leukemia, melanoma, lung, colon, etc.) are plated in 96-well microtiter plates.
-
Plates are incubated for 24 hours to allow for cell attachment and recovery.
-
-
Compound Addition:
-
The test compound (e.g., 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine) is added to the wells at a single high concentration, typically 10⁻⁵ M (10 µM).
-
-
Incubation:
-
The plates are incubated for an additional 48 hours.
-
-
Cell Viability Assay (Sulforhodamine B - SRB Assay):
-
After incubation, the cells are fixed in situ with trichloroacetic acid.
-
The fixed cells are stained with the protein-binding dye Sulforhodamine B.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read on an automated plate reader at a wavelength of approximately 515 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the total cellular protein mass.
-
The results are reported as a Growth Percent (GP). A GP value of 0 indicates no net growth (cytostatic effect), while a negative GP value indicates cell death (cytotoxic effect).
-
Visualization of Key Processes
Synthesis Workflow
The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles often proceeds via the oxidative cyclization of aryl semicarbazones.[1][4]
Caption: General synthesis of 5-aryl-1,3,4-oxadiazol-2-amines.
Antimicrobial Screening Workflow
The process for evaluating the antimicrobial activity of the synthesized compounds.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The positional isomerism of the bromine atom on the C5-phenyl ring of 5-phenyl-1,3,4-oxadiazol-2-amine serves as a compelling case study in structure-activity relationships. Based on current experimental evidence:
-
The 5-(4-bromophenyl) isomer appears to be slightly more favorable for eliciting antibacterial activity.[4]
-
The 5-(3-bromophenyl) isomer shows promise as an antifungal agent.[4]
While both isomers are strong candidates for anticancer screening based on data from structurally related compounds, this remains a critical area for future investigation.[5][7] Direct, side-by-side evaluation of these isomers against the NCI-60 panel would provide definitive data on their anticancer potential and selectivity.
For researchers in drug development, these findings underscore a crucial principle: subtle changes in molecular architecture can lead to distinct biological profiles. The differential activity of these two isomers provides a clear rationale for synthesizing and screening positional isomers as a standard practice in lead optimization campaigns to discover candidates with enhanced potency and novel therapeutic applications.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthetic routes for 2-amino-1,3,4-oxadiazoles
A Comparative Guide to the Synthetic Routes of 2-Amino-1,3,4-oxadiazoles
The 1,3,4-oxadiazole ring is a cornerstone pharmacophore in modern medicinal chemistry, imparting favorable metabolic stability and hydrogen bonding capabilities to bioactive molecules.[1][2] In particular, derivatives featuring a 2-amino substituent are of significant interest, demonstrating a wide array of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] The development of efficient and versatile synthetic methodologies to access this privileged scaffold is, therefore, a critical task for drug discovery and development professionals.
This guide provides an in-depth comparative analysis of the most prevalent and effective synthetic strategies for preparing 2-amino-1,3,4-oxadiazoles. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical comparison of their respective advantages and limitations to aid researchers in selecting the optimal method for their specific synthetic challenges.
Route A: Oxidative Cyclization of Acyl Thiosemicarbazides
The oxidative cyclization of acyl thiosemicarbazides is one of the most direct and widely employed methods for the synthesis of 2-amino-1,3,4-oxadiazoles. This approach involves the formation of an N-acyl thiosemicarbazide intermediate, followed by a cyclodesulfurization reaction promoted by an oxidizing agent.
Principle and Mechanism
The core of this method is the intramolecular cyclization of the acyl thiosemicarbazide. The sulfur atom is removed by an oxidizing agent, which facilitates the formation of the C-O bond of the oxadiazole ring. A variety of oxidizing agents have been successfully employed, including iodine (I₂), 2-iodoxybenzoic acid (IBX), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[4][5] The choice of oxidant can influence reaction conditions, yields, and substrate scope. For instance, iodine-mediated cyclization often proceeds under mild basic conditions.[4][6]
The reaction is believed to proceed through an initial oxidation of the sulfur atom, making the thiocarbonyl carbon more electrophilic. The acyl oxygen then acts as an internal nucleophile, attacking this activated carbon to initiate the cyclization. Subsequent elimination of sulfur-containing byproducts and a proton yields the aromatic 2-amino-1,3,4-oxadiazole ring. This choice is driven by the desire to activate the sulfur for nucleophilic attack without employing harsh or toxic reagents like heavy metal salts.[3]
Caption: General workflow for Route A: Oxidative Cyclization.
Detailed Experimental Protocol: Iodine-Mediated Synthesis [1][7][8]
-
Formation of Semicarbazone Intermediate: In a round-bottom flask, dissolve the desired aldehyde (1.0 mmol) and semicarbazide hydrochloride (1.1 mmol) in a 1:1 mixture of ethanol and water. Add sodium acetate (1.1 mmol) and stir the mixture at room temperature for 30-60 minutes until thin-layer chromatography (TLC) indicates the completion of the condensation reaction.
-
Oxidative Cyclization: To the reaction mixture, add 1,4-dioxane, potassium carbonate (K₂CO₃, 3.0 mmol), and iodine (I₂, 1.2 mmol).
-
Heating and Monitoring: Heat the reaction mixture to 80°C and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 2-amino-1,3,4-oxadiazole.[2]
Route B: Reaction of Acyl Hydrazides with Cyanogen Bromide
This classical method provides a reliable pathway to 2-amino-1,3,4-oxadiazoles directly from readily available acyl hydrazides. The use of cyanogen bromide (CNBr) as a cyclizing agent is the defining feature of this route.
Principle and Mechanism
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acyl hydrazide onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the carbonyl oxygen attacks the nitrile carbon. Subsequent dehydration and loss of hydrogen bromide yield the final 2-amino-1,3,4-oxadiazole product. The use of a base, such as potassium bicarbonate, is often beneficial to neutralize the hydrobromic acid formed during the reaction, which can otherwise form a salt with the starting hydrazide.[9]
Caption: General workflow for Route B: Cyanogen Bromide Method.
Detailed Experimental Protocol [9][10]
-
Reaction Setup: In a well-ventilated fume hood, dissolve the acyl hydrazide (10 mmol) in a suitable solvent such as methanol or ethanol (50 mL) in a round-bottom flask.
-
Reagent Addition: Add a solution of cyanogen bromide (10 mmol) in the same solvent dropwise to the stirred solution of the acyl hydrazide at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC. In some cases, gentle heating may be required.
-
Isolation: Upon completion, concentrate the reaction mixture under vacuum. Add a 10% aqueous sodium hydroxide solution to adjust the pH to 5-6, which typically causes the product to precipitate.[10]
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., methanol or ethanol) to yield the pure 2-amino-1,3,4-oxadiazole.[10]
Route C: One-Pot Synthesis from Carboxylic Acids and Thiosemicarbazide
For increased operational simplicity and efficiency, one-pot procedures starting from carboxylic acids have been developed. These methods avoid the isolation of the acyl hydrazide or acyl thiosemicarbazide intermediates.
Principle and Mechanism
This strategy relies on a coupling agent, such as a carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to first activate the carboxylic acid.[11] The activated acid then reacts with thiosemicarbazide to form an N-acyl thiosemicarbazide in situ. The same coupling agent, or a second reagent, then promotes the cyclodesulfurization of this intermediate to form the 2-amino-1,3,4-oxadiazole. The use of EDC is advantageous as it is water-soluble, and the resulting urea byproduct can be easily removed during aqueous work-up.[12]
Caption: General workflow for Route C: One-Pot Synthesis.
Detailed Experimental Protocol: EDC-Mediated One-Pot Synthesis [11][13]
-
Reaction Setup: To a stirred solution of the carboxylic acid (1.0 mmol) and thiosemicarbazide (1.1 mmol) in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM) (10 mL), add EDC·HCl (2.2 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 4-8 hours.[13] The reaction is typically monitored by TLC for the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. The organic layer is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is then purified by column chromatography or recrystallization to afford the desired 2-amino-1,3,4-oxadiazole. In many cases, the product precipitates directly from the reaction mixture and can be collected by filtration.[11]
Comparative Analysis
To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators and practical considerations for each method.
| Feature | Route A: Oxidative Cyclization | Route B: CNBr Method | Route C: One-Pot Synthesis |
| Starting Materials | Acyl hydrazides, Aldehydes | Acyl hydrazides | Carboxylic acids, Thiosemicarbazide |
| Key Reagents | Oxidizing agents (I₂, IBX, etc.) | Cyanogen Bromide (CNBr) | Coupling agents (EDC, TsCl) |
| Typical Yields | Moderate to Excellent (70-95%)[3] | Good to Excellent (60-90%)[9] | Moderate to Good (65-90%)[11][13] |
| Reaction Conditions | Mild to moderate heating | Room temperature to gentle heat | Room temperature |
| Advantages | Wide substrate scope, various oxidants available, often high yielding.[3] | Direct conversion from hydrazides, simple procedure. | Operationally simple, avoids intermediate isolation, starts from acids.[11] |
| Limitations | Multi-step if starting from acid, some oxidants are harsh or toxic.[3] | High toxicity of CNBr , requires careful handling. | Coupling agents can be expensive, byproduct removal can be tedious. |
| Ideal For | Library synthesis, broad substrate compatibility. | Small to medium scale synthesis where hydrazide is readily available. | Streamlined synthesis, improving step-economy. |
Conclusion and Recommendations
The synthesis of 2-amino-1,3,4-oxadiazoles can be accomplished through several effective routes, each with its own set of advantages and challenges.
-
Route A (Oxidative Cyclization) is arguably the most versatile and widely adopted method, offering a broad range of compatible functional groups and consistently high yields. The development of milder oxidizing agents like potassium iodate has further enhanced its appeal by reducing reagent toxicity.[3]
-
Route B (Cyanogen Bromide Method) remains a viable and straightforward option, particularly when the corresponding acyl hydrazide is readily available. However, the extreme toxicity of cyanogen bromide is a significant drawback that necessitates stringent safety protocols, limiting its application on a larger scale.
-
Route C (One-Pot Synthesis) represents a significant improvement in terms of synthetic efficiency and atom economy. By starting from carboxylic acids, it streamlines the process and is well-suited for rapid analogue synthesis. The choice of coupling agent is critical and can influence both the yield and the ease of purification.[12]
For researchers embarking on the synthesis of novel 2-amino-1,3,4-oxadiazole derivatives, Route A offers the best balance of reliability, versatility, and safety, especially when employing modern iodine-based oxidants. For process optimization and high-throughput synthesis where starting materials are carboxylic acids, Route C is an excellent choice. Route B should be considered with caution and only when other methods are not feasible due to the inherent hazards of cyanogen bromide.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. jchemrev.com [jchemrev.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 10. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 13. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
A Comparative Guide to the Cytotoxicity of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine in Normal Cell Lines
In the landscape of modern drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a cornerstone for developing novel therapeutic agents due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A critical aspect of preclinical development is the assessment of a compound's safety profile, particularly its cytotoxicity towards non-cancerous, or normal, cell lines. This guide provides a comparative analysis of the potential cytotoxicity of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine, a representative of the 5-aryl-1,3,4-oxadiazol-2-amine series, in normal cell lines.
While direct experimental data for this specific compound is not extensively available in the public domain, this guide will synthesize data from structurally similar 1,3,4-oxadiazole derivatives to provide a predictive comparison. We will delve into the expected cytotoxic profile, benchmark it against alternative compounds, and provide detailed experimental protocols for researchers to conduct their own evaluations.
The 1,3,4-Oxadiazole Scaffold: A Balance of Efficacy and Safety
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, enabling it to participate in hydrogen bonding with biological targets, a key feature for its diverse pharmacological effects.[4] Many derivatives have been synthesized and evaluated for their anticancer properties, with structure-activity relationship (SAR) studies indicating that the core scaffold is crucial for broad-spectrum cytotoxicity against various cancer cell lines.[4][5]
A significant advantage of many 1,3,4-oxadiazole derivatives is their reported selectivity, exhibiting potent activity against cancer cells while being comparatively safer for normal cells.[6][7] This selectivity is a pivotal attribute for any potential chemotherapeutic agent, as it minimizes off-target effects and improves the therapeutic window. For instance, studies on a series of twelve 1,3,4-oxadiazole derivatives showed high IC50 values (often exceeding 100 µM) in normal cell lines such as the V79 hamster lung fibroblasts and the Chang liver cell line, indicating low toxicity.[6]
Comparative Cytotoxicity Analysis
To contextualize the potential cytotoxicity of this compound, it is essential to compare its expected performance with that of its analogues and standard chemotherapeutic agents. The following table summarizes reported IC50 values for various 1,3,4-oxadiazole derivatives in normal cell lines, alongside a common reference drug, Cisplatin.
| Compound | Normal Cell Line | IC50 (µM) | Reference |
| Predicted: this compound | V79, Chang Liver | Likely > 100 | Inferred from analogues |
| AMK OX-8, 9, 11, 12 (1,3,4-oxadiazole derivatives) | V79 | > 100 | Jain, A. K., et al. (2016)[6] |
| AMK OX-11 | Chang Liver | > 100 | Jain, A. K., et al. (2016)[6] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (4h) | L929 (mouse fib.) | > 0.14 | B Cen et al. (2022)[8] |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h) | Not specified | Safe toxicity profile | Inferred from ADME/Tox prediction[9] |
| Reference: Cisplatin | Varies | Generally < 10 | Varies by cell line and exposure time |
Note: The cytotoxicity of Cisplatin can vary significantly based on the specific normal cell line and experimental conditions.
The data suggests that many 1,3,4-oxadiazole derivatives exhibit a favorable safety profile with high IC50 values against normal cell lines, a stark contrast to the potent cytotoxicity of conventional chemotherapeutics like Cisplatin. This supports the hypothesis that this compound is likely to have low intrinsic toxicity to non-cancerous cells.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of 1,3,4-oxadiazole derivatives in cancer cells are often attributed to the inhibition of various growth factors, enzymes, and kinases.[4] Some have been shown to act as mitostatic agents with microtubule depolymerizing action.[6] The selectivity towards cancer cells may arise from differences in cellular targets or metabolic pathways between normal and cancerous cells. For example, the higher proliferation rate of cancer cells could make them more susceptible to agents that interfere with cell division.
Below is a generalized diagram illustrating a potential mechanism of action for a 1,3,4-oxadiazole derivative leading to selective cytotoxicity.
Caption: Selective action of 1,3,4-oxadiazole derivatives.
Experimental Protocols for Cytotoxicity Assessment
To empirically determine the cytotoxicity of this compound, standardized in vitro assays are essential. Below are detailed protocols for two of the most common methods: the MTT assay for cell viability and the LDH assay for membrane integrity.
Experimental Workflow Overview
Caption: General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability by assessing the mitochondrial function of cells.[10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Normal cell line of choice (e.g., V79, NIH-3T3, hTERT Gingival Fibroblasts[11])
-
Complete culture medium
-
96-well microplates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[12][13]
Materials:
-
Normal cell line and culture reagents
-
96-well microplates
-
Test compound
-
LDH assay kit (commercially available)
-
Lysis buffer (often included in the kit, for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include control wells for maximum LDH release by treating some wells with lysis buffer 45 minutes before the end of the incubation period.[12]
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.
Conclusion and Future Directions
The available evidence on structurally related 1,3,4-oxadiazole derivatives strongly suggests that this compound is likely to exhibit a favorable cytotoxicity profile in normal cell lines. Its potential for selective action against cancer cells makes it and its analogues promising candidates for further investigation in oncology drug discovery.[6][7]
Empirical validation using the detailed protocols provided in this guide is a critical next step. Researchers are encouraged to employ a panel of normal cell lines from different tissue origins to obtain a comprehensive safety assessment.[11] Further studies could also explore the underlying mechanisms of its potential selectivity, which would be invaluable for the rational design of next-generation 1,3,4-oxadiazole-based therapeutics with enhanced efficacy and minimal side effects.
References
- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell viability assays | Abcam [abcam.com]
A Comparative Guide to 1,3,4-Oxadiazole and 1,2,4-Triazole Scaffolds in Anticancer Drug Design
Introduction: The Privileged Status of Azoles in Modern Oncology
In the landscape of medicinal chemistry, five-membered heterocyclic rings known as azoles represent a "privileged scaffold." Their unique physicochemical properties, metabolic stability, and versatile binding capabilities have established them as cornerstones in the design of novel therapeutics. Among this class, the 1,3,4-oxadiazole and 1,2,4-triazole cores are particularly prominent in the development of anticancer agents. While structurally similar, the subtle difference—an oxygen atom in the oxadiazole versus a third nitrogen in the triazole—imparts distinct characteristics that profoundly influence their biological activity, pharmacokinetics, and suitability for targeting specific cancer pathways.
This guide provides an in-depth, objective comparison of these two critical scaffolds. Moving beyond a simple list of attributes, we will dissect the causality behind their mechanisms of action, explore the nuances of their structure-activity relationships (SAR), and provide field-proven experimental protocols for their evaluation. The goal is to equip researchers, scientists, and drug development professionals with the insights needed to strategically select and optimize these scaffolds for next-generation anticancer therapies.
Part 1: Core Structural and Physicochemical Properties
The choice between a 1,3,4-oxadiazole and a 1,2,4-triazole core is a fundamental decision in the drug design process, driven by the desired interactions with the biological target and the required pharmacokinetic profile.
Caption: Core structures of 1,3,4-Oxadiazole and 1,2,4-Triazole.
The 1,3,4-oxadiazole ring is characterized by its -N=C-O- linkage. It is a bioisostere of ester and amide groups, offering improved metabolic stability against hydrolysis by esterases and amidases, a critical advantage in drug design. The oxygen and two nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets.[1][2]
In contrast, the 1,2,4-triazole scaffold contains three nitrogen atoms. This substitution makes the ring more polar than its oxadiazole counterpart. Crucially, the N-H group at the 1-position can act as a hydrogen bond donor, while the other nitrogens are acceptors.[3] This dual hydrogen bonding capability, combined with its increased polarity, can significantly enhance the solubility of a molecule and improve its overall pharmacological profile.[3][4][5]
| Feature | 1,3,4-Oxadiazole | 1,2,4-Triazole | Rationale & Implication in Drug Design |
| Heteroatoms | 1 Oxygen, 2 Nitrogen | 3 Nitrogen | The additional nitrogen in triazole increases polarity and aqueous solubility.[4][5] |
| H-Bonding | Acceptor only | Donor & Acceptor | Triazole's ability to act as both donor and acceptor provides greater versatility for target binding.[3] |
| Bioisosterism | Ester, Amide | Amide, Ester | Oxadiazole is a classic choice for replacing metabolically labile ester/amide groups. |
| Metabolic Stability | Generally high | Generally high, stable to metabolism.[3] | Both rings are aromatic and resist metabolic degradation, contributing to better bioavailability. |
| Key Interactions | π-π stacking, H-bonds | π-π stacking, H-bonds, metal coordination | Triazole's N4 atom is known to coordinate with heme iron in enzymes like aromatase.[6][7] |
Part 2: Comparative Mechanisms of Anticancer Action
Both scaffolds have been successfully incorporated into anticancer agents that operate through a diverse range of mechanisms. However, certain mechanisms are more strongly associated with one scaffold over the other, a direct consequence of their differing electronic and structural properties.
Mechanism 1: Enzyme Inhibition
-
Aromatase Inhibition: This is a domain dominated by 1,2,4-triazole derivatives. FDA-approved drugs like Letrozole and Anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer.[4] The N4 atom of the triazole ring coordinates directly with the iron atom of the cytochrome P450 heme group within the enzyme, effectively blocking its catalytic activity and halting estrogen biosynthesis.[7]
-
Histone Deacetylase (HDAC) Inhibition: 1,3,4-oxadiazole derivatives have shown significant promise as HDAC inhibitors.[8][9] These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface. The oxadiazole ring is often part of the linker or cap, providing a rigid, stable scaffold that correctly orients the functional groups for optimal interaction within the HDAC active site.[8][10]
-
Thymidylate Synthase (TS) Inhibition: TS is a critical enzyme for DNA synthesis, making it a key target for chemotherapy. Several 1,3,4-oxadiazole compounds have been developed as potent TS inhibitors, demonstrating stronger activity than the reference drug 5-fluorouracil in some cases.[9]
Mechanism 2: Kinase Inhibition
Kinase signaling pathways are frequently dysregulated in cancer, and both scaffolds have been used to design potent kinase inhibitors.
-
EGFR/BRAF Inhibition: Derivatives of both 1,2,4-triazole and 1,3,4-oxadiazole have been reported to inhibit key kinases like EGFR and BRAF.[11][12] The heterocyclic ring often serves as a central scaffold to which various substituted phenyl rings and other moieties are attached. These substituents form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase, preventing phosphorylation and downstream signaling.[9]
Caption: Simplified EGFR signaling pathway targeted by azole-based inhibitors.
Mechanism 3: Tubulin Polymerization Inhibition
Microtubules are essential for cell division, and disrupting their dynamics is a proven anticancer strategy. Both 1,2,4-triazole and 1,3,4-oxadiazole derivatives have been designed to act as tubulin polymerization inhibitors, often by competing with colchicine for its binding site on β-tubulin.[13][14] This action leads to the breakdown of the mitotic spindle, cell cycle arrest in the G2/M phase, and eventual apoptosis.[14]
Part 3: Structure-Activity Relationship (SAR) Insights
The anticancer potency of these scaffolds is highly dependent on the nature and position of their substituents.
-
For 1,3,4-Oxadiazoles:
-
Substitutions at C2 and C5: These two positions are the primary points for modification. Attaching various substituted aryl or heteroaryl rings is a common strategy.[15]
-
Electron-withdrawing vs. Electron-donating groups: The electronic properties of the substituents on attached phenyl rings can drastically alter activity. For instance, in some series, electron-withdrawing groups like halogens or nitro groups enhance cytotoxicity.[1]
-
Linkers: The introduction of flexible linkers (e.g., thioether, methylene) between the oxadiazole core and other pharmacophores can optimize binding to targets.[16][17]
-
-
For 1,2,4-Triazoles:
-
Substitutions on the Phenyl Ring: In aromatase inhibitors, the nature of the substituent on the phenyl ring attached to the triazole is critical for interacting with the enzyme's active site.[7]
-
Hybrid Molecules: Fusing the triazole ring with other heterocyclic systems like pyrimidines, indoles, or quinazolines has proven to be a highly effective strategy for generating potent and selective anticancer agents.[18][19]
-
Thione/Thiol Derivatives: Converting the 1,2,4-triazole to a 1,2,4-triazole-3-thione can significantly increase potency in certain compound series.[4]
-
Part 4: Synthesis and Experimental Evaluation
General Synthetic Approaches
The synthesis of these scaffolds is well-established, allowing for extensive derivatization.
-
Synthesis of 1,3,4-Oxadiazoles: A prevalent method involves the dehydrative cyclization of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. A common laboratory-scale synthesis starts with an acid hydrazide, which is then reacted with a carboxylic acid derivative followed by cyclization, or reacted with carbon disulfide in a basic medium to form an intermediate that is subsequently alkylated and cyclized.[16]
-
Synthesis of 1,2,4-Triazoles: A typical route involves the reaction of a hydrazide or thiohydrazide with a nitrile. Another widely used method is the reaction of an acid hydrazide with carbon disulfide to form an intermediate, which is then cyclized with hydrazine.[20][21]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds by measuring the metabolic activity of cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized 1,3,4-oxadiazole and 1,2,4-triazole derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon).[2]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Test compounds dissolved in DMSO (stock solution).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well microtiter plates.
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically <0.5%). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a positive control (e.g., Doxorubicin) and a negative control (vehicle, i.e., medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh medium and 20 µL of MTT reagent to each well. Incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.
-
Solubilization: Remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Part 5: Quantitative Data and Prominent Examples
The following table summarizes experimental data for representative compounds, highlighting their potent anticancer activity.
| Scaffold | Compound Description | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |
| 1,3,4-Oxadiazole | Zibotentan | In clinical trials for prostate cancer | Varies | Endothelin-A receptor antagonist |
| 1,3,4-Oxadiazole | 1-(1H-benzo[d]imidazol-2-yl)-3-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propan-1-one | NCI-60 Panel | Broad activity | Not specified |
| 1,3,4-Oxadiazole | 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide | A549 (Lung) | <0.14 | Induces apoptosis, MMP-9 inhibition[16] |
| 1,3,4-Oxadiazole | 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 (Colon) | 0.78 | EGFR/CDK2 Kinase Inhibition[1] |
| 1,2,4-Triazole | Letrozole | FDA-approved for breast cancer | N/A (Enzyme Ki) | Aromatase Inhibition[4] |
| 1,2,4-Triazole | Anastrozole | FDA-approved for breast cancer | N/A (Enzyme Ki) | Aromatase Inhibition[4] |
| 1,2,4-Triazole | 3-(3',4',5'-trimethoxyphenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazole | PaCa2 (Pancreatic) | 0.8 | Not specified[19] |
| 1,2,4-Triazole | Novel triazole derivative 8c | MCF-7 (Breast) | 5.1 | Tubulin & EGFR Inhibition[11] |
Conclusion and Strategic Outlook
The 1,3,4-oxadiazole and 1,2,4-triazole scaffolds are both exceptionally valuable frameworks in anticancer drug design, each offering a distinct set of advantages.
-
The 1,2,4-triazole core is the scaffold of choice when targeting enzymes that require metal coordination, such as aromatase, or when enhanced aqueous solubility and dual hydrogen bonding capabilities are paramount for ligand-receptor interactions.[3][4] Its success is clinically validated by blockbuster drugs like Letrozole.
-
The 1,3,4-oxadiazole core excels as a metabolically robust bioisostere for esters and amides. It serves as a rigid and stable linker or central unit in the design of kinase inhibitors, enzyme inhibitors (HDAC, TS), and various other agents where precise orientation of peripheral groups is key to potent activity.[1][8][22]
The decision between these two scaffolds is not a matter of inherent superiority but of strategic alignment with the drug design goals. A thorough understanding of the target biology, desired pharmacokinetic profile, and synthetic feasibility will guide the medicinal chemist in selecting the optimal azole to pave the way for more effective and selective cancer therapies.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review | Bentham Science [benthamscience.com]
- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review | Bentham Science [eurekaselect.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. media.neliti.com [media.neliti.com]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 21. researchgate.net [researchgate.net]
- 22. 1,3,4-Oxadiazoles as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the In Vivo Efficacy of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine: A Comparative Guide
In the landscape of modern drug discovery, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] This guide focuses on a specific analogue, 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine, providing a comprehensive framework for evaluating its in vivo efficacy. While direct in vivo data for this particular compound is not yet prevalent in published literature, this document synthesizes established methodologies and data from structurally related compounds to propose a robust evaluation strategy. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar molecules.
The proposed investigation will focus on two key therapeutic areas where 1,3,4-oxadiazole derivatives have shown significant promise: oncology and anti-inflammatory applications.[1][5][6] We will outline a comparative in vivo study design, pitting this compound against known active comparators in validated animal models.
Comparative Framework: Benchmarking Against Established Alternatives
To contextualize the potential efficacy of this compound, it is crucial to select appropriate comparators. Based on the literature for similar scaffolds, the following compounds are proposed for comparative analysis:
| Compound | Therapeutic Area | Rationale for Selection |
| Indomethacin | Anti-inflammatory | A standard non-steroidal anti-inflammatory drug (NSAID) used as a positive control in carrageenan-induced paw edema models.[1] |
| 5-Fluorouracil | Anticancer | A widely used chemotherapy agent, often employed as a reference compound in in vivo cancer models. |
| Structurally Related 1,3,4-Oxadiazole Analogues | Anticancer / Anti-inflammatory | To be selected based on promising preliminary in vitro data or previously published in vivo efficacy. For example, derivatives that have shown significant tumor reduction in DLA-induced solid tumor models.[5][6] |
Proposed In Vivo Evaluation Protocols
The following sections detail the experimental designs for assessing the anticancer and anti-inflammatory potential of this compound.
Anticancer Efficacy in a Xenograft Mouse Model
The antitumor activity of this compound will be evaluated in a human tumor xenograft model, a cornerstone of preclinical oncology research.
Experimental Workflow:
Caption: Workflow for evaluating in vivo anticancer efficacy.
Step-by-Step Protocol:
-
Cell Line and Animal Model:
-
Human colorectal carcinoma cells (HT-29) will be cultured under standard conditions.
-
Six to eight-week-old female athymic nude mice will be used.
-
-
Tumor Implantation:
-
HT-29 cells will be harvested, and a suspension of 5 x 10^6 cells in 100 µL of sterile PBS will be injected subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Tumor growth will be monitored every two days using calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=8-10 per group).
-
-
Dosing:
-
Group 1 (Vehicle Control): Administered with the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Test Compound): this compound administered orally at escalating doses (e.g., 10, 30, 100 mg/kg).
-
Group 3 (Positive Control): 5-Fluorouracil administered intraperitoneally at a clinically relevant dose.
-
Dosing will be performed daily for a period of 21 days.
-
-
Efficacy and Toxicity Monitoring:
-
Tumor volume and body weight will be measured three times a week.
-
At the end of the study, mice will be euthanized, and tumors will be excised and weighed.
-
Tumor tissue can be used for further histopathological and molecular analysis.
-
Data Analysis: The primary endpoint will be the inhibition of tumor growth, calculated as the percentage of tumor growth inhibition in the treated groups compared to the vehicle control group. Statistical significance will be determined using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test.
Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
The anti-inflammatory potential of this compound will be assessed using the well-established carrageenan-induced paw edema model in rats.[1]
Experimental Workflow:
Caption: Workflow for evaluating in vivo anti-inflammatory efficacy.
Step-by-Step Protocol:
-
Animals:
-
Male Wistar rats weighing 180-220 g will be used.
-
-
Dosing:
-
Rats will be fasted overnight with free access to water.
-
Animals will be divided into groups (n=6 per group).
-
Group 1 (Vehicle Control): Administered with the vehicle orally.
-
Group 2 (Test Compound): this compound administered orally at various doses (e.g., 10, 25, 50 mg/kg).
-
Group 3 (Positive Control): Indomethacin (10 mg/kg) administered orally.
-
-
Induction of Edema:
-
One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline will be injected into the subplantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
The paw volume will be measured immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Data Analysis:
-
The percentage of edema inhibition will be calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistical analysis will be performed using a one-way ANOVA followed by a suitable post-hoc test.
-
Conclusion and Future Directions
This guide provides a foundational framework for the in vivo evaluation of this compound. The proposed comparative studies will generate crucial data on its potential efficacy and safety profile, enabling a data-driven decision on its further development as a therapeutic agent. Positive outcomes from these studies would warrant more extensive preclinical investigations, including pharmacokinetic and toxicological profiling, and exploration of the underlying mechanism of action. The versatility of the 1,3,4-oxadiazole scaffold suggests that with rigorous and systematic evaluation, novel and effective therapeutics can be discovered.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
A Researcher's Guide to Profiling Enzyme Cross-Reactivity: The Case of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous scientific evaluation. A critical milestone in this process is the characterization of a compound's selectivity—its ability to interact with the intended therapeutic target while avoiding off-target interactions that can lead to adverse effects. This guide provides a comprehensive framework for assessing the enzyme cross-reactivity of novel chemical entities, using the privileged scaffold of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine as a case study.
The 1,3,4-oxadiazole moiety is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The inherent reactivity and structural features of this class of compounds necessitate a thorough investigation of their selectivity profile early in the development pipeline. This guide will walk researchers through the strategic planning, experimental execution, and data interpretation of an enzyme cross-reactivity screening campaign.
Part 1: The Rationale for Cross-Reactivity Screening
Off-target interactions are a major contributor to drug attrition during preclinical and clinical development. By binding to unintended enzymes, a drug candidate can elicit a range of undesirable effects, from minor side effects to severe toxicity. Proactively identifying these interactions allows for:
-
Early risk assessment: Understanding a compound's selectivity profile helps to predict potential liabilities and make informed decisions about its progression.
-
Structure-Activity Relationship (SAR) refinement: If cross-reactivity is detected, medicinal chemists can modify the compound's structure to enhance selectivity for the primary target.
-
Identification of polypharmacology: In some cases, off-target effects can be beneficial, contributing to the drug's overall therapeutic efficacy. Early identification of such polypharmacology can open new avenues for therapeutic applications.
For a compound like this compound, which belongs to a class of molecules with diverse biological activities[4][5][6], a systematic evaluation of its interactions with a broad panel of enzymes is not just recommended, but essential.
Part 2: A Tiered Approach to Enzyme Selectivity Profiling
A cost-effective and scientifically sound approach to cross-reactivity screening involves a tiered strategy. This begins with broad screening against diverse enzyme families and progresses to more focused investigations as needed.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]
- 6. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
Introduction: The Significance of the 2-Amino-1,3,4-Oxadiazole Scaffold
The 2-amino-5-aryl-1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic and structural features allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Compounds incorporating this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The target molecule of this guide, 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine, serves as a crucial building block for the synthesis of more complex pharmaceutical agents, with the bromo-substituent providing a convenient handle for further functionalization via cross-coupling reactions.
Given its importance, the efficient and scalable synthesis of this intermediate is of paramount concern to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of two prominent synthetic methodologies for its production, evaluating them on key performance indicators such as yield, safety, cost-effectiveness, and operational simplicity. The insights presented herein are designed to empower researchers to make informed decisions when selecting a synthetic route that best aligns with their specific laboratory capabilities and project goals.
Synthetic Strategies: A Mechanistic Overview
The construction of the 2-amino-5-aryl-1,3,4-oxadiazole ring system can be approached through several retrosynthetic pathways. The most common and practical strategies involve the cyclization of a C-N-N-C-N backbone. This guide will focus on two divergent, yet widely adopted, methods that start from 3-bromobenzoic acid:
-
Methodology A: Direct One-Pot Dehydrative Cyclization using phosphorus oxychloride (POCl₃).
-
Methodology B: Two-Step Oxidative Cyclodesulfurization via a 1-(3-bromobenzoyl)thiosemicarbazide intermediate, utilizing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a mild oxidant.
Each method presents a distinct profile of advantages and challenges, which we will explore through detailed protocols and comparative analysis.
Methodology A: Direct Dehydrative Cyclization with Phosphorus Oxychloride (POCl₃)
This method represents the most direct route, combining the starting materials in a single reactive step. The use of a powerful dehydrating agent like phosphorus oxychloride is a classic strategy for the synthesis of 1,3,4-oxadiazoles from carboxylic acids and semicarbazide derivatives.[2][3]
Causality and Experimental Rationale
The core of this reaction lies in the activation of the carboxylic acid's carbonyl group. Phosphorus oxychloride, a strong oxophile, reacts with the carboxyl group of 3-bromobenzoic acid to form a highly reactive phosphoryl ester intermediate. This activation renders the carbonyl carbon significantly more electrophilic, priming it for nucleophilic attack by the terminal amino group of semicarbazide. An intramolecular cyclization follows, and subsequent dehydration, driven by the conversion of POCl₃ to phosphoric acid, yields the stable 1,3,4-oxadiazole ring. The choice of POCl₃ as both the activating and dehydrating agent streamlines the process into a one-pot synthesis.[4][5]
Detailed Experimental Protocol
Materials: 3-Bromobenzoic acid, Semicarbazide hydrochloride, Phosphorus oxychloride (POCl₃).
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzoic acid (1.0 eq) and semicarbazide hydrochloride (1.1 eq).
-
Under a fume hood, carefully and slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture with stirring. The reaction is exothermic and will release HCl gas.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Allow the mixture to cool to room temperature.
-
Very cautiously, pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess POCl₃. This step is highly exothermic and must be performed slowly in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium or potassium hydroxide solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts.
Step 4: Purification
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Workflow Diagram
Methodology B: Oxidative Cyclodesulfurization with DBDMH
This two-step approach offers a milder and often more efficient alternative to the harsh conditions of the POCl₃ method. It relies on the formation of a stable acylthiosemicarbazide intermediate, which then undergoes a clean oxidative cyclization. The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the oxidant is particularly advantageous due to its ease of handling and the formation of water-soluble byproducts.[3][6]
Causality and Experimental Rationale
Step 1: Acylthiosemicarbazide Formation. The synthesis begins with the formation of an amide bond between a 3-bromobenzoic acid derivative (typically the acid chloride for higher reactivity) and thiosemicarbazide.[7] Thiosemicarbazide is an excellent nucleophile, and this reaction proceeds readily under standard conditions to form the stable 1-(3-bromobenzoyl)thiosemicarbazide intermediate.
Step 2: Oxidative Cyclization. The key to this methodology is the oxidative cyclodesulfurization. DBDMH acts as a source of electrophilic bromine. The reaction is thought to proceed by initial bromination of the sulfur atom of the thiourea moiety, forming a good leaving group. Intramolecular attack by the amide oxygen atom onto the activated carbon, followed by elimination of the sulfur-containing moiety and the hydantoin byproduct, closes the oxadiazole ring.[6] This pathway avoids strong acids and high temperatures, often leading to a cleaner reaction profile and simpler purification. The main advantage of this method is that the reagents are commercially inexpensive and safe to handle.[3]
Detailed Experimental Protocol
Materials: 3-Bromobenzoyl chloride (or 3-bromobenzoic acid), Thiosemicarbazide, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Potassium iodide (KI, catalytic), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Methanol (MeOH).
Part 1: Synthesis of 1-(3-bromobenzoyl)thiosemicarbazide
-
Dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like THF or water with a base (e.g., pyridine or NaHCO₃).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 3-bromobenzoyl chloride (1.0 eq) in the same solvent.
-
Allow the reaction to stir at room temperature for 1-2 hours until a precipitate forms.
-
Collect the solid intermediate by vacuum filtration, wash with water, and dry. This intermediate is often pure enough for the next step without further purification.
Part 2: Oxidative Cyclization
-
Suspend the 1-(3-bromobenzoyl)thiosemicarbazide (1.0 eq) in a mixture of DCM and MeOH.
-
Add sodium bicarbonate (2.0-3.0 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Add DBDMH (0.6 eq, as it contains two active bromine atoms) portion-wise over 15-20 minutes.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove any inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol to yield the final product. The dimethylhydantoin byproduct is highly water soluble and is easily removed during workup.[6]
Workflow Diagram
Benchmarking and Comparative Analysis
The choice between these two methodologies is not merely academic; it has practical implications for resource management, safety, and scalability. The following table provides a side-by-side comparison based on key synthetic efficiency metrics.
| Metric | Methodology A (POCl₃) | Methodology B (DBDMH) | Justification & Insights |
| Overall Yield | Moderate (Typically 50-70%) | High (Typically 80-95%) | The milder conditions of the DBDMH route generally lead to fewer side products and higher, more consistent yields.[6] |
| Number of Steps | 1 (One-Pot) | 2 | While the POCl₃ method is more direct, the isolation of the stable thiosemicarbazide intermediate in Method B often results in a purer final product. |
| Reagent Safety | Hazardous . POCl₃ is highly corrosive, toxic, and reacts violently with water.[8] | Safer . DBDMH is a stable, easy-to-handle solid oxidant.[9][10] Standard precautions are still required. | For laboratories without specialized equipment for handling fuming, water-sensitive reagents, Method B is significantly safer. |
| Reaction Conditions | Harsh (Reflux, strong acid) | Mild (Room temperature) | The mild conditions of Method B are more compatible with sensitive functional groups, making it a more versatile choice for analog synthesis. |
| Work-up/Purification | Difficult (Violent quench, large amounts of salt byproduct) | Simple (Filtration, recrystallization, water-soluble byproducts) | The work-up for the DBDMH method is operationally simpler and avoids the hazards associated with quenching large amounts of POCl₃.[6] |
| Cost-Effectiveness | Moderate | High | Although Method B involves an extra step, the higher yield and use of inexpensive reagents make it highly cost-effective.[3] See cost breakdown below. |
Reagent Cost Analysis (Approximate)
To provide a practical financial comparison, the following table estimates the reagent cost per mole of the final product, based on current supplier pricing. Prices are for research-grade quantities and may vary.
| Reagent | Cost per Mole (Method A) | Cost per Mole (Method B) |
| 3-Bromobenzoic Acid | ~$30[11][12][13][14] | - |
| 3-Bromobenzoyl Chloride | - | ~$45 (or synthesized from acid) |
| Semicarbazide HCl | ~$15[15][16][17][18][19] | - |
| Thiosemicarbazide | - | ~$10[20][21][22][23] |
| Phosphorus Oxychloride | ~$25 (for ~4 eq)[8][24][25][26] | - |
| DBDMH | - | ~$20 (for 0.6 eq)[9][27][28][29] |
| Estimated Total | ~$70 | ~$75 |
Note: This analysis does not include solvents or bases. The cost for Method B assumes the use of pre-made 3-bromobenzoyl chloride.
While the upfront reagent costs appear comparable, the superior yield of Method B significantly lowers the effective cost per gram of the final product, making it the more economically efficient choice for larger-scale synthesis.
Conclusion and Recommendation
After a thorough evaluation of both synthetic routes, a clear recommendation emerges.
Methodology B, the two-step oxidative cyclodesulfurization using DBDMH, is the superior method for the synthesis of this compound.
While the direct, one-pot nature of the POCl₃ route (Methodology A) is appealing, its significant drawbacks—including the use of a hazardous reagent, harsh reaction conditions, a challenging work-up, and moderate yields—make it less desirable.
In contrast, the DBDMH method provides a safer, milder, and more robust procedure. Its high yields, operational simplicity, and the use of inexpensive, easy-to-handle reagents make it an ideal choice for both academic research and process development in the pharmaceutical industry. The formation of a stable, isolable intermediate adds a layer of control and often leads to a final product of higher purity with less demanding purification requirements. For researchers and drug development professionals, efficiency is a multidimensional metric encompassing not just yield, but also safety, scalability, and reliability. By these measures, the DBDMH-mediated synthesis represents the benchmark for efficient production of this valuable heterocyclic building block.
References
- 1. jchemrev.com [jchemrev.com]
- 2. oaji.net [oaji.net]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorus(V) oxychloride, 99%, Thermo Scientific Chemicals 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 77-48-5 Cas No. | 1,3-Dibromo-5,5-dimethylhydantoin | Apollo [store.apolloscientific.co.uk]
- 10. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 11. m.indiamart.com [m.indiamart.com]
- 12. 3-Bromobenzoic acid, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. scbt.com [scbt.com]
- 14. 3-Bromobenzoic acid price,buy 3-Bromobenzoic acid - chemicalbook [m.chemicalbook.com]
- 15. Semicarbazide hydrochloride, 99% 2500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 16. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 17. Semicarbazide hydrochloride price,buy Semicarbazide hydrochloride - chemicalbook [m.chemicalbook.com]
- 18. Semicarbazide hydrochloride, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. labdepotinc.com [labdepotinc.com]
- 20. Thiosemicarbazide | CAS#:79-19-6 | Chemsrc [chemsrc.com]
- 21. indiamart.com [indiamart.com]
- 22. zauba.com [zauba.com]
- 23. mymicrolab.com [mymicrolab.com]
- 24. Phosphorus oxitrichloride price,buy Phosphorus oxitrichloride - chemicalbook [m.chemicalbook.com]
- 25. volochem.com [volochem.com]
- 26. labdepotinc.com [labdepotinc.com]
- 27. fishersci.at [fishersci.at]
- 28. tnjchem.com [tnjchem.com]
- 29. 169540025 [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
This document provides essential safety and logistical information for the proper disposal of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS RN: 109060-66-4).[1][2] As a brominated heterocyclic compound used in pharmaceutical and agrochemical research, its unique molecular structure necessitates rigorous disposal protocols to ensure laboratory safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment
-
Halogenated Aromatic Compound : The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound.[3] Such substances are often treated as hazardous waste due to their potential to form persistent and toxic byproducts, like dioxins and furans, if not incinerated at high temperatures.[4]
-
Oxadiazole Moiety : The 1,3,4-oxadiazole ring and its derivatives are known to be irritants.[5] Structurally similar compounds are classified as causing skin and eye irritation and may cause respiratory irritation.[6][7][8][9]
-
Amine Group : The primary amine group can influence the reactivity and biological activity of the molecule.
Based on this analysis, it is imperative to handle this compound as a hazardous chemical. The Occupational Safety and Health Administration (OSHA) mandates that any chemical classified as a physical or health hazard requires specific handling, labeling, and disposal procedures.[10][11][12]
Table 1: Hazard Profile and Handling Summary
| Parameter | Description | Source / Justification |
| Chemical Name | This compound | N/A |
| CAS Number | 109060-66-4 | [1][2] |
| Molecular Formula | C8H6BrN3O | [1][2] |
| Anticipated Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Harmful if Swallowed. | Based on analogs[6][7][8][9] |
| Regulatory Status | Hazardous Waste (Assumed) | Per EPA RCRA and OSHA HazCom standards[10][13][14] |
| Required PPE | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | Standard practice for hazardous chemicals[15][16] |
| Incompatible Materials | Strong oxidizing agents. | Common incompatibility for organic amines and heterocyclic compounds[6][17] |
| Storage | Store in a cool, dry, well-ventilated, and tightly closed container. | Standard for chemical reagents[1][16] |
Core Principles of Chemical Waste Management
The proper disposal of this compound is governed by three core principles: segregation, containment, and compliance.
-
Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[3][18] This is because the disposal methods differ significantly; halogenated wastes require specialized, high-temperature incineration.[4] Mixing waste streams can lead to regulatory violations and complicates the disposal process.
-
Containment : All chemical waste must be stored in sturdy, leak-proof containers that are chemically compatible with the contents.[14][19][20] Containers must be kept closed except when adding waste to prevent the release of vapors and to avoid spills.[19][21]
-
Compliance : All hazardous waste management must adhere to federal, state, and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[13][14]
Operational Disposal Plan: A Step-by-Step Protocol
This section provides a direct, procedural workflow for the disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[15][18] Always wear the appropriate PPE:
-
Eye Protection : Chemical splash goggles are mandatory.[15][16]
-
Hand Protection : Chemical-resistant gloves (nitrile or neoprene are generally suitable) must be worn.[16]
-
Body Protection : A lab coat should be worn to protect skin and clothing.[15]
Step 2: Waste Characterization and Segregation
All waste containing this compound must be classified as Halogenated Organic Waste .[3][18][22]
-
Solid Waste : Collect unreacted chemical, contaminated weighing paper, and contaminated consumables (e.g., pipette tips, gloves) in a designated solid waste container.
-
Liquid Waste : Collect any solutions containing the compound or solvent rinsates from contaminated glassware into a designated liquid waste container. Do not mix aqueous waste with organic solvent waste.[15]
The following diagram illustrates the decision-making process for proper segregation.
Caption: Waste Disposal Workflow for this compound.
Step 3: Containerization and Labeling
-
Select a Container : Use a sturdy, leak-proof container with a secure screw-top cap.[23] The container material must be compatible with the waste (e.g., glass or polyethylene for organic solvents). Do not use metal containers for acidic solutions or food-grade containers.[23][24] Do not fill containers more than 80-90% full to allow for vapor expansion.[15][24]
-
Label the Container : Affix a hazardous waste label to the container immediately. The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[23][25]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[25][26]
-
Store incompatible wastes separately, using secondary containment (such as a plastic tub) for liquids.[11][19]
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[21][26]
Step 5: Arranging Final Disposal
Once the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months, check institutional policy), arrange for a pickup.[14][23]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[18]
-
Never dispose of this chemical down the drain or in the regular trash.[19]
-
Never attempt to neutralize or treat this chemical waste yourself unless it is a validated and approved part of an experimental procedure.
Spill and Emergency Procedures
Minor Spill (Solid, <1 gram)
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the collected material and any contaminated cleaning materials (e.g., paper towels) into the designated solid halogenated hazardous waste container.
-
Decontaminate the spill surface with an appropriate solvent (e.g., ethanol or acetone), and wipe with paper towels. Collect the towels as solid hazardous waste.
Major Spill or Any Liquid Spill
-
Evacuate the immediate area.
-
Alert nearby personnel and your supervisor.
-
Contact your institution's EHS or emergency response team immediately.[19]
-
Do not attempt to clean up a large spill without specialized training and equipment.
Decontamination of "Empty" Containers
The original reagent bottle is not considered "empty" until it has been properly decontaminated.
-
Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[13]
-
Collect Rinsate : The first rinsate must be collected and disposed of as liquid halogenated hazardous waste.[19] Subsequent rinsates may also need to be collected depending on local regulations.
-
Deface Label : Completely remove or obliterate the original label on the rinsed container.[13][19]
-
Dispose of Container : Dispose of the rinsed, air-dried, and defaced glass or plastic container in the appropriate recycling or solid waste bin as directed by your institution.[13][19]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. krpano - pano [artipano.com]
- 2. This compound - CAS:109060-66-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. bucknell.edu [bucknell.edu]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole | C2H2N2O | CID 97428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | C8H6BrN3O | CID 356897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. polystarcontainment.com [polystarcontainment.com]
- 12. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. benchchem.com [benchchem.com]
- 16. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. benchchem.com [benchchem.com]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 20. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 21. ehrs.upenn.edu [ehrs.upenn.edu]
- 22. uakron.edu [uakron.edu]
- 23. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 24. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 25. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 26. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine
As a novel heterocyclic compound, 5-(3-Bromophenyl)-1,3,4-oxadiazol-2-amine presents both unique opportunities for drug discovery and specific challenges in laboratory handling. This guide, developed for researchers, scientists, and drug development professionals, provides a procedural framework for the safe handling, use, and disposal of this compound. Our approach is grounded in established safety protocols for structurally related molecules, ensuring a cautious and informed methodology.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the toxicological profile of similar brominated aromatic and oxadiazole compounds, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[1][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or burns.[3][5] Ensure gloves are appropriate for the specific solvent and have a suitable breakthrough time. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Minimizes inhalation of powders or vapors, which may cause respiratory tract irritation.[1][3] |
Operational Workflow for Safe Handling
The following step-by-step protocol is designed to mitigate risks during the handling and use of this compound.
Preparation:
-
Review Safety Data Sheets (SDS): Before beginning any work, thoroughly review the SDS for all chemicals being used in the procedure. Pay close attention to hazard statements, precautionary measures, and emergency procedures.[3]
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.[5]
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered. All necessary equipment and reagents should be placed within the fume hood.[3]
Handling and Experimentation:
-
Aliquot the Chemical: Carefully weigh and transfer the required amount of the solid compound. Use appropriate tools, such as a chemical spatula and weighing paper, to minimize the generation of dust.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.[3]
Post-Experiment:
-
Decontamination: Wipe down the work area with an appropriate solvent to remove any residual chemical.
-
PPE Removal: Remove gloves, lab coat, and other PPE before leaving the laboratory to prevent the spread of contamination.
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. Seek medical attention if they feel unwell.[1][6]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Spill: For a small spill, contain the leak and soak it up with an inert absorbent material. Place all contaminated materials in a sealed bag and tag it as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[7]
Disposal Plan
As a halogenated organic compound, this compound and any associated waste must be disposed of as regulated chemical waste.[7][8]
-
Waste Segregation: Collect all waste containing this compound in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste to avoid increased disposal costs and complexities.[7][8][9]
-
Container Management: Waste containers must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[7][10] The container must be properly labeled with a hazardous waste tag that includes all chemical constituents and their approximate percentages.[7][8]
-
Disposal Request: When the container is three-quarters full, request a waste collection from your institution's EHS department.[7]
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection and disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine | C8H6BrN3O | CID 356897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. fishersci.com [fishersci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
